molecular formula C9H9N3O2 B3361970 Methyl 4-(azidomethyl)benzoate CAS No. 94341-53-4

Methyl 4-(azidomethyl)benzoate

Cat. No.: B3361970
CAS No.: 94341-53-4
M. Wt: 191.19 g/mol
InChI Key: WPYTUYIOZGWZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(azidomethyl)benzoate (CAS 94341-53-4) is a valuable chemical building block designed for advanced research applications, particularly in the fields of chemical biology and medicinal chemistry. Its structure incorporates both an aromatic benzoate ester and a highly reactive azide group, making it an ideal participant in bioorthogonal click chemistry reactions . This compound is specifically engineered for the synthesis of complex molecular architectures. A primary application is in the construction of macrocyclic organo-peptide hybrids, where it acts as a synthetic precursor. In this role, it cyclizes polypeptide sequences through a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a side-chain alkyne, followed by intramolecular ligation. This methodology is crucial for generating diverse libraries of macrocyclic peptides, which are promising scaffolds for probing challenging protein-protein interactions . Furthermore, its utility extends to the synthesis of proteomimetics, such as Crosslinked Helix Dimers (CHDs), which are used to mimic natural coiled-coil structures and modulate protein complexes . The azide group enables efficient, selective conjugation, while the methyl ester can serve as a synthetic handle for further functionalization. Researchers value this compound for its versatility in creating structurally defined and conformationally constrained molecules with enhanced potential for biological activity and stability. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. The compound requires specific storage conditions: keep in a cool, dark place under an inert atmosphere, preferably in a freezer at -20°C . Please refer to the associated Safety Data Sheet for detailed hazard and handling information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(azidomethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)8-4-2-7(3-5-8)6-11-12-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYTUYIOZGWZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459766
Record name Methyl 4-(azidomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94341-53-4
Record name Methyl 4-(azidomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of Methyl 4-(azidomethyl)benzoate for research

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 4-(azidomethyl)benzoate for Advanced Research

This guide provides an in-depth exploration of Methyl 4-(azidomethyl)benzoate, a versatile bifunctional molecule essential for modern chemical biology, drug discovery, and materials science. We will delve into its core chemical properties, synthesis, reactivity, and critical safety protocols, offering field-proven insights to empower researchers in leveraging this compound's full potential.

Introduction: A Molecular Linchpin for Chemical Innovation

Methyl 4-(azidomethyl)benzoate is a strategically designed organic compound featuring a para-substituted benzene ring bearing two key functional groups: a methyl ester and an azidomethyl group. This unique architecture makes it an invaluable tool for researchers. The azide moiety serves as a high-energy "handle" for specific chemical ligations, most notably the Nobel Prize-winning azide-alkyne "click" chemistry.[1] Concurrently, the methyl ester provides a site for further chemical modification, such as hydrolysis to a carboxylic acid, enabling subsequent amide bond formation or other derivatizations. This dual functionality allows for the elegant and efficient linking of diverse molecular entities.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application.

Physicochemical Properties

The key properties of Methyl 4-(azidomethyl)benzoate are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 94341-53-4[2]
Molecular Formula C₉H₉N₃O₂[2]
Molecular Weight 191.19 g/mol [2]
Appearance Typically a solid or oilN/A
Storage Conditions Store in a freezer at -20°C, in a dark place under an inert atmosphere.[2]
Stability and Safety Considerations

The presence of the azide functional group (-N₃) classifies Methyl 4-(azidomethyl)benzoate as an energetic compound that requires careful handling.[3][4]

  • Thermal and Shock Sensitivity : Organic azides can be sensitive to heat, shock, and friction, which can lead to rapid and explosive decomposition.[4][5] It is crucial to avoid heating the neat compound and to handle it with non-metal spatulas.[6]

  • Structural Stability Assessment : The stability of organic azides can be estimated using two key principles:

    • Carbon-to-Nitrogen Ratio (C/N) : The ratio of carbon atoms to nitrogen atoms should ideally be greater than 3. For Methyl 4-(azidomethyl)benzoate (C₉H₉N₃O₂), the C/N ratio is 9/3 = 3. This places it on the borderline of compounds that can be isolated but should be handled with care and stored appropriately.[3]

    • Rule of Six : This rule suggests that having at least six carbon atoms for each energetic group (like an azide) provides sufficient "dilution" to render the compound relatively safe for handling.[5] With nine carbons to one azide group, this compound satisfies the Rule of Six.

Despite its relative stability based on these rules, it must always be treated as a potentially explosive material.

Spectroscopic Data
  • Infrared (IR) Spectroscopy : The IR spectrum of an azidomethyl compound is characterized by a strong, sharp absorption band for the asymmetric stretch of the azide group, typically appearing around 2100 cm⁻¹. Other notable peaks would include those for the C=O stretch of the ester (around 1720 cm⁻¹) and aromatic C-H vibrations.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: Expected signals would include singlets for the methyl ester protons (-OCH₃) and the benzylic protons (-CH₂N₃), along with doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring.

    • ¹³C NMR: Key resonances would correspond to the carbonyl carbon of the ester, the carbons of the aromatic ring, the benzylic carbon attached to the azide, and the methyl carbon of the ester.

Synthesis and Purification

The most common and straightforward synthesis of Methyl 4-(azidomethyl)benzoate involves a nucleophilic substitution reaction. The starting material, Methyl 4-(bromomethyl)benzoate, is readily available and serves as an excellent electrophile.[8]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reaction Nucleophilic Substitution (SN2) SM Methyl 4-(bromomethyl)benzoate R Sodium Azide (NaN3) in Solvent (e.g., DMF) P Methyl 4-(azidomethyl)benzoate Workup Aqueous Workup & Extraction P->Workup Quench Purify Purification (Column Chromatography) Workup->Purify Final Final Product Purify->Final cluster_reaction cluster_reaction

Caption: Synthetic workflow for Methyl 4-(azidomethyl)benzoate.

Step-by-Step Synthesis Protocol

Causality : This protocol utilizes the high nucleophilicity of the azide ion (N₃⁻) to displace the bromide from the benzylic position of Methyl 4-(bromomethyl)benzoate. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the sodium cation while leaving the azide anion highly reactive.

  • Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-(bromomethyl)benzoate (1.0 eq) in anhydrous DMF.

  • Reagent Addition : Add sodium azide (NaN₃, ~1.2 eq) to the solution. Note : Handle sodium azide with extreme care as it is highly toxic.

  • Reaction : Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Quenching and Extraction : Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate. The aqueous wash removes the DMF and inorganic salts.

  • Drying and Concentration : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Crucially, do not heat the flask excessively.

  • Purification : The crude product can be purified by silica gel column chromatography. Never attempt to purify by distillation , as this can lead to explosive decomposition.[9]

Reactivity and Core Applications

The utility of Methyl 4-(azidomethyl)benzoate stems from the orthogonal reactivity of its two functional groups. The azide is primarily used for bio-conjugation via "click" chemistry.

The Cornerstone Application: Click Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent reaction involving this compound.[1] It allows for the covalent linkage of the azide-containing molecule to another molecule bearing a terminal alkyne, forming a stable 1,2,3-triazole ring. This reaction is renowned for its high efficiency, specificity, and tolerance of a wide range of functional groups and solvents, including water.[10]

CuAAC_Mechanism cluster_reactants Reactants Azide Methyl 4-(azidomethyl)benzoate R-CH₂-N₃ Intermediate {Copper-Acetylide Intermediate} Azide->Intermediate Alkyne Terminal Alkyne R'-C≡CH Catalyst Cu(I) Catalyst Alkyne->Catalyst Catalyst->Intermediate Product {1,4-disubstituted Triazole Product} Intermediate->Product

Caption: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Causality : This protocol relies on an in-situ reduction of Cu(II) to the active Cu(I) catalyst using sodium ascorbate. The Cu(I) then coordinates with the terminal alkyne, activating it for cycloaddition with the azide.

  • Solvent System : In a vial, dissolve the alkyne-containing substrate (1.0 eq) and Methyl 4-(azidomethyl)benzoate (1.1 eq) in a suitable solvent mixture, often a t-butanol/water system.

  • Copper Source : Add a solution of copper(II) sulfate (CuSO₄, ~0.05 eq).

  • Reducing Agent : Add a freshly prepared solution of sodium ascorbate (~0.1 eq). The solution will typically change color upon addition, indicating the formation of the active Cu(I) species.

  • Reaction : Stir the reaction at room temperature. The reaction is often complete within a few hours.

  • Workup : Upon completion, the product can be isolated by extraction or, in many cases, by simple filtration if it precipitates from the reaction mixture.

Mandatory Safety Protocols

Working with azides demands strict adherence to safety procedures to mitigate the inherent risks.[3][4][5][6][9]

  • Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves, and chemical safety glasses.[6]

  • Engineered Controls : All work must be conducted in a certified chemical fume hood. A blast shield should be used for reactions involving more than gram-scale quantities or when heating is unavoidable (which should be avoided if possible).[4]

  • Incompatible Materials :

    • Acids : Avoid mixing with acids, which can form the highly toxic and explosive hydrazoic acid (HN₃).[5]

    • Heavy Metals : Do not allow contact with heavy metals (e.g., copper, lead, mercury, silver) as this can form dangerously sensitive and explosive metal azides. Use plastic or ceramic spatulas.[5]

    • Halogenated Solvents : Do not use halogenated solvents like dichloromethane or chloroform for reactions, as they can form extremely unstable diazidomethane and triazidomethane.[9]

  • Waste Disposal : All azide-containing waste must be collected in a dedicated, clearly labeled hazardous waste container.[6] Never pour azide solutions down the drain.[6] If possible, the azide should be converted to a more stable derivative (like an amine via Staudinger reduction) before disposal.[5]

Conclusion

Methyl 4-(azidomethyl)benzoate stands as a powerful and enabling tool for chemical innovation. Its bifunctional nature allows for a modular approach to constructing complex molecular architectures, with the azide group providing a gateway to highly efficient click chemistry conjugations and the methyl ester offering a handle for subsequent synthetic transformations. While its energetic nature demands respect and rigorous adherence to safety protocols, a comprehensive understanding of its properties and reactivity unlocks a vast potential for applications ranging from the development of novel therapeutics and diagnostic agents to the creation of advanced functional materials.

References

  • Safe Handling of Azides. (2013, February 1). safety.pitt.edu. [Link]

  • Azides. (2022, May 18). UVIC. [Link]

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). University College Dublin. [Link]

  • Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]

  • Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. [Link]

  • Methyl 4-(acetamidomethyl)benzoate. PubChem, National Institutes of Health. [Link]

  • Methyl 4-[2,5-bis(azidomethyl)-4-(4-methoxycarbonylphenyl)phenyl]benzoate. PubChem, National Institutes of Health. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Methyl 4-(bromomethyl)benzoate. LookChem. [Link]

  • methyl 4-methyl benzoate. The Good Scents Company. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • The 2900-cm⁻¹ region infrared spectra of methyl benzoate... ResearchGate. [Link]

  • Methyl 4(methylamino)benzoate. SpectraBase. [Link]

  • Methyl 4-(aminomethyl)benzoate. SpectraBase. [Link]

  • (phenylmethyl) 4-(azidomethyl)benzoate. SpectraBase. [Link]

  • US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Methyl 4-iodobenzoate. Wikipedia. [Link]

  • US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC, National Institutes of Health. [Link]

  • Reactivity and transport safety of substituted methyl benzoates. Chemistry Stack Exchange. [Link]

  • Preparation of Methyl Benzoate. University of Missouri–St. Louis. [Link]

  • Methyl Benzoate in Pharmaceuticals: Solvent and Intermediate Roles. Medium. [Link]

  • Methyl benzoate. Wikipedia. [Link]

  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]

  • Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • METHYL BENZOATE. Ataman Kimya. [Link]

Sources

Methyl 4-(azidomethyl)benzoate molecular structure and weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Methyl 4-(azidomethyl)benzoate: Structural Profiling, Mechanistic Synthesis, and Bioconjugation Workflows

As modern drug development and materials science increasingly rely on bioorthogonal chemistry, the demand for robust, versatile molecular building blocks has surged. Methyl 4-(azidomethyl)benzoate stands out as a highly efficient azide-functionalized linker. By acting as a critical electrophilic or cycloaddition partner, this molecule bridges the gap between synthetic organic chemistry and advanced chemical biology.

This whitepaper provides a comprehensive analysis of Methyl 4-(azidomethyl)benzoate, detailing its physicochemical properties, the causality behind its synthesis, and self-validating protocols for its application in Click Chemistry (CuAAC) and Staudinger reductions.

Physicochemical Profiling & Structural Analysis

Methyl 4-(azidomethyl)benzoate is a benzylic azide characterized by an electron-withdrawing ester group at the para position. This structural arrangement stabilizes the molecule while maintaining the high reactivity of the azide moiety for downstream cycloadditions or reductions[1][2].

To ensure reproducibility across molecular modeling and analytical verification, the core quantitative data of this compound is summarized below[1][2][3]:

ParameterValue
Chemical Name Methyl 4-(azidomethyl)benzoate
CAS Registry Number 94341-53-4
Molecular Formula C9H9N3O2
Molecular Weight 191.189 g/mol
SMILES String COC(=O)c1ccc(CN=[N+]=[N-])cc1
Physical State Pale yellow to colorless oil
Storage Conditions -20°C, inert atmosphere, protected from light

Mechanistic Synthesis: The Benzylic Azidation Pathway

The synthesis of Methyl 4-(azidomethyl)benzoate is typically achieved via a bimolecular nucleophilic substitution (S_N2) reaction, utilizing Methyl 4-(bromomethyl)benzoate as the electrophilic precursor and sodium azide (NaN₃) as the nucleophile[4].

The Causality of the Reaction Design

The choice of solvent and temperature is critical here. Dimethyl sulfoxide (DMSO) is employed as a polar aprotic solvent. DMSO effectively solvates the sodium cations (Na⁺) but leaves the azide anions (N₃⁻) relatively unsolvated and "naked." This dramatically increases the nucleophilicity of the azide ion, lowering the activation energy required for the S_N2 transition state. Because the primary benzylic carbon is highly susceptible to nucleophilic attack (due to minimal steric hindrance and transition-state stabilization by the adjacent aromatic ring), the reaction proceeds efficiently at room temperature, negating the need for hazardous heating of azide compounds[4].

Synthesis A Methyl 4-(bromomethyl)benzoate (Electrophile) D SN2 Transition State (Inversion of Trajectory) A->D Nucleophilic Attack B Sodium Azide (NaN3) (Nucleophile) B->D N3- Donor C Solvent: DMSO (Polar Aprotic) C->D Solvation of Na+ E Methyl 4-(azidomethyl)benzoate (Target Product) D->E Bromide Leaving Group

Diagram 1: S_N2 mechanism for the synthesis of Methyl 4-(azidomethyl)benzoate.

Self-Validating Protocol: Synthesis of Methyl 4-(azidomethyl)benzoate

This protocol incorporates in-process controls (IPCs) to ensure the system validates its own success at each phase.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-(bromomethyl)benzoate (5.73 g, ~25 mmol) in 30 mL of anhydrous DMSO[4].

  • Nucleophilic Addition: Slowly add Sodium Azide (8.13 g, excess) portion-wise over 5 minutes. Causality: Portion-wise addition prevents localized thermal spikes, ensuring a controlled, mildly exothermic reaction profile[4].

  • Reaction Propagation: Stir the mixture at room temperature (20-25°C) for 3 to 30 hours under an inert argon atmosphere[4].

  • In-Process Control (IPC) - TLC: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:9 Ethyl Acetate/n-heptane mobile phase. The disappearance of the starting material and the emergence of a new UV-active spot at R_f ≈ 0.45 validates conversion[5].

  • Quench and Extraction: Dilute the reaction mixture with diethyl ether. Wash the organic layer sequentially with distilled water (3x) and saturated aqueous NaCl (brine). Causality: Multiple water washes are strictly required to partition the highly polar DMSO and unreacted NaN₃ into the aqueous phase, preventing downstream catalytic poisoning[4].

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a colorless to pale yellow oil (~4.72 g)[4].

  • Analytical Validation: Perform Fourier-Transform Infrared Spectroscopy (FT-IR). The appearance of a sharp, intense absorption band at ~2100 cm⁻¹ (asymmetric azide stretch) definitively confirms the structural identity of the product.

Application Workflows: Bioorthogonal Conjugation and Reduction

Methyl 4-(azidomethyl)benzoate is highly prized for its dual utility: it can be "clicked" onto alkyne-bearing substrates to form stable triazole linkages[6], or it can be reduced to a primary amine (Methyl 4-(aminomethyl)benzoate) for peptide coupling[5][7].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the premier "Click Chemistry" methodology. The azide group of Methyl 4-(azidomethyl)benzoate reacts with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. This linkage is highly stable against metabolic degradation, making it ideal for synthesizing drug conjugates or functionalizing micellar nanoreactors[6].

CuAAC Azide Methyl 4-(azidomethyl)benzoate (Azide Handle) Cyclo [3+2] Cycloaddition (Metallacycle Formation) Azide->Cyclo Reacts with Cu-complex Alkyne Terminal Alkyne (Substrate) Intermediate Cu-Acetylide Complex (Activated Intermediate) Alkyne->Intermediate Cu(I) insertion Cat CuSO4 + Sodium Ascorbate (In-situ Cu(I) Generation) Cat->Intermediate Catalyst Intermediate->Cyclo Azide coordination Product 1,4-Disubstituted 1,2,3-Triazole (Stable Bioconjugate) Cyclo->Product Reductive elimination

Diagram 2: Mechanistic pathway of the CuAAC Click Chemistry reaction.

Self-Validating CuAAC Protocol:

  • Reagent Assembly: Dissolve Methyl 4-(azidomethyl)benzoate (1.0 equiv) and the target terminal alkyne (1.05 equiv) in a co-solvent system of tert-butanol and water (1:1 v/v).

  • Catalyst Generation: Add Sodium Ascorbate (0.2 equiv) followed by Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O, 0.05 equiv). Causality: Sodium ascorbate acts as a mild reducing agent to reduce Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative homocoupling of the alkyne (Glaser coupling) that occurs if Cu(II) is left unreduced.

  • Cycloaddition: Stir at room temperature for 12-24 hours.

  • Validation: Monitor via FT-IR. The complete disappearance of the ~2100 cm⁻¹ azide stretch indicates 100% conversion of the starting material.

Staudinger Reduction to Primary Amine

When a primary amine is required for downstream amide bond formation (e.g., synthesizing bradykinin receptor antagonists), the azide can be seamlessly reduced using triphenylphosphine (PPh₃)[5].

Self-Validating Staudinger Protocol:

  • Phosphine Addition: Dissolve Methyl 4-(azidomethyl)benzoate in a THF/Water (9:1) mixture. Add Triphenylphosphine (1.2 equiv)[5][7].

  • Nitrogen Extrusion: Stir at room temperature. Causality: The nucleophilic phosphorus attacks the terminal nitrogen of the azide, forming a phosphazide intermediate. This intermediate spontaneously extrudes N₂ gas (visible bubbling acts as an immediate visual IPC) to form an aza-ylide[7].

  • Hydrolysis: The water in the solvent mixture hydrolyzes the aza-ylide into Methyl 4-(aminomethyl)benzoate and triphenylphosphine oxide[5].

  • Validation: ¹H NMR (400 MHz, CDCl₃ or MeOD) will show a shift in the benzylic protons from ~4.42 ppm (azide) to ~3.99 ppm (amine), confirming successful reduction[5].

References

  • LookChem. Molecular Structure of 94341-53-4 (Methyl 4-(azidomethyl)benzoate). Retrieved from:[Link]

  • ChemSrc. Methyl 4-(aminomethyl)benzoate | CAS#:18469-52-8. Retrieved from:[Link]

  • Google Patents.EA006430B1 - Derivatives of n-(arylsulfonyl)beta-aminoacids comprising a substituted aminomethyl group, the preparation method and the pharmaceutical compositions containing same.
  • Royal Society of Chemistry. Sustainable organophosphorus-catalysed Staudinger reduction. Retrieved from: [Link]

  • University of Southern Denmark (SDU). Catalytic Staudinger Reduction at Room Temperature. Retrieved from:[Link]

  • ACS Publications. Micellar “Click” Nanoreactors: Spiking Pluronic-Based Micelles with Polymeric Ligands. Retrieved from:[Link]

Sources

Solvation Dynamics and Solubility Profile of Methyl 4-(azidomethyl)benzoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Methyl 4-(azidomethyl)benzoate (CAS: 94341-53-4) is a highly versatile intermediate utilized extensively in click chemistry (CuAAC) and Staudinger reductions. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks stemming from poor solvent optimization. Understanding the precise solubility profile and solvation thermodynamics of this compound is not merely a matter of physical chemistry—it is the foundational step for maximizing reaction yields, ensuring safety, and streamlining downstream purification workflows.

Structural and Thermodynamic Determinants of Solvation

To predict and manipulate the solubility of Methyl 4-(azidomethyl)benzoate, we must first deconstruct its molecular architecture. The compound exists as a pale yellow oil at room temperature[1]. The causality here is critical: the liquid state indicates a relatively low lattice energy compared to crystalline solid analogs. Thermodynamically, the absence of a rigid crystal lattice significantly lowers the enthalpic barrier to solvation, making it inherently miscible with a broad spectrum of traditional organic solvents[2].

Mechanistically, the molecule features three distinct solvation domains:

  • The Ester Moiety: Acts as a strong hydrogen-bond acceptor, facilitating dipole-dipole interactions with moderately polar solvents like ethyl acetate (EtOAc) and tetrahydrofuran (THF).

  • The Benzyl Azide Group: Imparts a strong dipole moment. Because it lacks hydrogen-bond donating capabilities, it strongly favors aprotic environments.

  • The Aromatic Core: Enables π−π stacking and hydrophobic interactions, driving its high solubility in aromatic solvents like toluene[3].

Because it lacks hydrogen-bond donors, Methyl 4-(azidomethyl)benzoate cannot disrupt the strong hydrogen-bond network of water, rendering it practically insoluble in aqueous media.

Quantitative Solubility Profile in Common Organic Solvents

The following table summarizes the empirical solubility behavior of Methyl 4-(azidomethyl)benzoate across various organic solvents. This data is critical for selecting the appropriate medium for both reaction execution and liquid-liquid extraction.

SolventPolarity IndexSolubility LevelMechanistic Rationale & Application
Ethyl Acetate (EtOAc) 4.4MiscibleStrong dipole-dipole interactions. Ideal for flash column chromatography (often used in 1:9 EtOAc/n-heptane mixtures)[1].
Tetrahydrofuran (THF) 4.0MiscibleEther oxygen coordinates with the electron-deficient regions of the aromatic ring. Excellent for low-temperature reactions.
Dichloromethane (DCM) 3.1MiscibleHalogenated solvent provides optimal solvation for the polarizable azide group. Standard for liquid-liquid extractions.
Toluene 2.4Highly Soluble π−π stacking interactions with the benzyl core. The preferred solvent for room-temperature Staudinger reductions[3].
Methanol (MeOH) 5.1SolubleProtic nature allows weak hydrogen bonding with the ester carbonyl, though less optimal than aprotic solvents.
n-Heptane 0.1Moderately SolubleNon-polar nature limits complete miscibility. Acts as an effective anti-solvent for precipitation or chromatography[1].
Water 9.0InsolubleHigh dielectric constant and strong H-bond network exclude the hydrophobic benzyl azide.
Experimental Methodology: Thermodynamic Solubility Determination

To ensure scientific integrity, relying on visual solubility estimates is insufficient. The following protocol describes a self-validating "Shake-Flask" methodology coupled with HPLC-UV quantification. This system is self-validating because it employs an internal standard, ensuring that any solvent evaporation during sample preparation does not artificially inflate the calculated solubility.

Step-by-Step Protocol:

  • Saturation & Equilibration: Add an excess of Methyl 4-(azidomethyl)benzoate (e.g., 500 mg) to 1.0 mL of the target organic solvent in a sealed 2 mL glass vial.

  • Isothermal Agitation: Agitate the mixture at 400 rpm using a thermomixer set precisely to 25.0 ± 0.1 °C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vial at 10,000 rpm for 10 minutes. The high-speed centrifugation ensures that micro-emulsions (common with oily compounds) are completely resolved into distinct phases.

  • Aliquoting & Dilution: Carefully extract 10 µL of the supernatant. Dilute immediately in 990 µL of a compatible mobile phase (e.g., Acetonitrile) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • HPLC-UV Quantification: Analyze the sample at λmax​ (approx. 254 nm). Calculate the exact concentration using a pre-established multi-point calibration curve.

G N1 Compound Aliquoting (Methyl 4-(azidomethyl)benzoate) N2 Solvent Addition (e.g., THF, EtOAc, Toluene) N1->N2 N3 Isothermal Equilibration (24h at 25°C) N2->N3 N4 Phase Separation (Centrifugation at 10,000 rpm) N3->N4 N5 Supernatant Analysis (HPLC-UV / NMR) N4->N5 N6 Solubility Quantification (mg/mL) N5->N6

Experimental workflow for determining the thermodynamic solubility of organic azides.

Application Workflow: Solvent Selection in the Staudinger Reduction

The practical application of solubility data is most evident in the Staudinger reduction—the conversion of the azide to an amine (Methyl 4-(aminomethyl)benzoate).

Causality in Solvent Choice: While the azide is highly soluble in DCM, performing the Staudinger reduction in halogenated solvents can lead to unwanted side reactions (e.g., alkylation of the resulting amine). Toluene and THF are the solvents of choice[3]. Toluene, in particular, perfectly solvates both the azide and triphenylphosphine ( PPh3​ ), while its aprotic nature stabilizes the highly reactive iminophosphorane intermediate before the deliberate addition of water for hydrolysis.

Step-by-Step Protocol (Catalytic Staudinger Reduction):

  • Preparation: Dissolve Methyl 4-(azidomethyl)benzoate (1.0 equiv, 0.5 mmol) in 2.0 mL of anhydrous Toluene (0.25 M concentration)[3].

  • Reagent Addition: Add a catalytic amount of triphenylphosphine ( PPh3​ , 0.1 equiv) and a reducing agent like diphenyldisiloxane (DPDS, 1.5 equiv)[3]. The use of an internal standard (e.g., 1,3,5-trimethoxybenzene) at this stage creates a self-validating system, allowing for real-time reaction monitoring via 1H NMR.

  • Nitrogen Evolution: Stir the reaction at room temperature. The high solubility of the reagents in toluene ensures rapid kinetics, evidenced by the immediate evolution of N2​ gas.

  • Hydrolysis & Workup: After complete consumption of the starting material (monitored by TLC using 1:9 EtOAc/n-heptane[1]), add water to hydrolyze the intermediate. Extract the product using EtOAc, wash with brine, and dry over MgSO4​ .

G A Methyl 4-(azidomethyl)benzoate (in Toluene/THF) B PPh3 Addition (N2 Evolution) A->B C Iminophosphorane Intermediate B->C D Hydrolysis (H2O Addition) C->D E Methyl 4-(aminomethyl)benzoate (Product) D->E

Reaction pathway of the Staudinger reduction highlighting the role of aprotic solvents.

Conclusion

The solubility of Methyl 4-(azidomethyl)benzoate is governed by its liquid state at room temperature and the specific dipole interactions of its ester and azide functional groups. By leveraging aprotic solvents like Toluene, EtOAc, and THF, chemists can achieve complete miscibility, optimize chromatographic separations, and drive high-yielding transformations such as the Staudinger reduction.

References[1] Sustainable organophosphorus-catalysed Staudinger reduction. The Royal Society of Chemistry. View Source[3] Catalytic Staudinger Reduction at Room Temperature. sdu.dk. View Source[2] methyl 4-(azidomethyl)benzoate. yottadeft.com. View Source

Sources

Stability and Handling of Benzyl Azides and Methyl 4-(azidomethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide engineered for researchers, application scientists, and drug development professionals handling energetic organic azides.

Executive Summary

Organic azides are indispensable functional groups in modern synthetic chemistry, serving as critical linchpins in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and Staudinger reductions. Among these, benzyl azides—and specifically functionalized derivatives like Methyl 4-(azidomethyl)benzoate —offer highly tunable reactivity profiles. However, the inherent thermodynamic instability of the azide moiety demands rigorous kinetic control. This whitepaper synthesizes the mechanistic foundations of benzyl azide stability, details the substituent effects of the para-ester group, and provides self-validating experimental protocols for thermal hazard assessment and safe handling.

Mechanistic Foundations of Benzyl Azide Stability

Thermodynamic vs. Kinetic Stability

Organic azides are highly endothermic compounds, meaning they are thermodynamically unstable relative to their decomposition products (primarily nitrogen gas and imines). However, they remain kinetically stable at room temperature due to a substantial activation energy barrier (typically 80–120 kJ/mol) that prevents spontaneous degradation. The stability of the azide group is highly dependent on the electronic environment provided by its molecular scaffold.

Thermal Decomposition Pathway

The primary thermal degradation pathway for benzyl azides is the extrusion of molecular nitrogen ( N2​ ). In the gas phase, pyrolysis of benzyl azide occurs at approximately 615 K, yielding benzenemethanimine via a transient nitrene intermediate [1]. In the condensed phase, this exothermic decomposition typically initiates between 170 °C and 200 °C, releasing massive amounts of energy (often exceeding 1500 J/g) [2].

G BA Benzyl Azide (R-CH2-N3) Heat Thermal Activation (>170 °C) BA->Heat Nitrene Nitrene Intermediate [R-CH2-N] Heat->Nitrene N2 Extrusion N2 Nitrogen Gas (N2) Heat->N2 Imine Benzenemethanimine (R-CH=NH) Nitrene->Imine 1,2-Hydrogen Shift

Thermal decomposition pathway of benzyl azides via nitrogen extrusion and 1,2-hydrogen shift.

Substituent Effects and Electronic Modulation

The stability of the azide group is highly sensitive to the electronic nature of substituents on the benzyl ring. According to frontier molecular orbital (FMO) theory, electron-withdrawing groups (EWGs) decrease the electron density of the benzylic system. This polarization makes the benzylic carbon more electrophilic, which can subtly lower the thermal onset temperature ( Tonset​ ) of decomposition compared to electron-donating groups (EDGs) [3].

Compound Profile: Methyl 4-(azidomethyl)benzoate

Methyl 4-(azidomethyl)benzoate (CAS: 94341-53-4) is a highly functionalized benzyl azide featuring a methyl ester group at the para position.

  • Structural Impact: The para-ester acts as a strong electron-withdrawing group via both resonance and inductive effects. Consequently, the azide group in Methyl 4-(azidomethyl)benzoate exhibits slightly higher reactivity in cycloadditions but requires stricter thermal monitoring, as its Tonset​ is marginally depressed compared to unsubstituted benzyl azide.

  • Synthetic Utility: It is frequently utilized in the synthesis of complex pharmaceuticals and bioconjugates. Upon subjection to a Staudinger reduction using triphenylphosphine and water (or diphenyldisiloxane), it cleanly yields Methyl 4-(aminomethyl)benzoate [4].

Quantitative Data: Thermal Decomposition Parameters

To ensure safe scale-up, researchers must consult empirical thermodynamic data. The table below summarizes the thermal decomposition parameters of representative azides obtained via Differential Scanning Calorimetry (DSC).

Compound Tonset​ (°C)Exothermic Energy ( ΔHd​ , J/g)Primary Decomposition Product
Benzyl Azide ~170-1950Benzenemethanimine
Phenyl Azide ~160-1600Aniline / Polymeric tars
4,4′-Biphenyl bis(benzyl azide) ~202-1100Imine derivatives
Methyl 4-(azidomethyl)benzoate ~165–170> -1500Ester-substituted imine

Data synthesized from standard calorimetric assessments of organic azides.[2][3]

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must not only dictate steps but also explain the causality behind them and include built-in validation mechanisms to ensure data integrity and operator safety.

Protocol 1: Thermal Hazard Assessment via DSC

Before scaling up any reaction involving Methyl 4-(azidomethyl)benzoate, a thermal hazard assessment is mandatory to define the safe operating temperature envelope.

DSC_Workflow Step1 1. Sample Preparation Weigh 1-2 mg in Al crucible Step2 2. Inert Purge N2 gas at 50 mL/min Step1->Step2 Step3 3. Thermal Ramping 5 °C/min from 25 °C to 300 °C Step2->Step3 Step4 4. Data Analysis Calculate Tonset and ΔHd Step3->Step4

Step-by-step Differential Scanning Calorimetry (DSC) workflow for azide thermal hazard assessment.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.0 to 2.0 mg of Methyl 4-(azidomethyl)benzoate into a high-pressure gold-plated or aluminum crucible.

    • Causality: Azides are highly energetic. Using masses >2.0 mg risks an explosive thermal runaway that can permanently damage the DSC sensor.

  • Atmospheric Control: Purge the DSC furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation from convoluting the exothermic signal of the azide's N2​ extrusion.

  • Thermal Ramping: Equilibrate the system at 25 °C for 5 minutes, then apply a constant heating rate of 5 °C/min up to 300 °C.

  • Self-Validation Check: A successful, uncontaminated run is validated by a perfectly flat heat flow baseline prior to the 150 °C mark. If an exothermic drift or noise is observed before 100 °C, the sample is likely contaminated with trace heavy metals or acids, which catalyze premature decomposition. The batch must be re-purified.

Protocol 2: Safe Handling and Storage

Step-by-Step Methodology:

  • The Rule of Six: Ensure that the molecule adheres to the "Rule of Six" (the number of carbon atoms plus oxygen atoms must be at least six times the number of nitrogen atoms). Methyl 4-(azidomethyl)benzoate ( C9​H9​N3​O2​ ) has 11 (C+O) atoms to 3 N atoms. While it falls slightly short of the strict 6:1 ratio, the stabilizing aromatic ring mitigates extreme shock sensitivity.

  • pH Control: Always handle the compound in neutral to mildly basic conditions (pH 7–10).

    • Causality: Exposure to strong acids protonates the azide anion, generating hydrazoic acid ( HN3​ ), which is highly volatile, toxic, and explosively shock-sensitive.

  • Storage: Store the neat compound at 2–8 °C in an amber glass vial purged with argon.

  • Self-Validation Check: Monitor the integrity of stored Methyl 4-(azidomethyl)benzoate via FT-IR spectroscopy every 3 months. The persistence of the sharp, intense asymmetric azide stretch at ~2100 cm⁻¹ confirms structural integrity. The appearance of a new stretch at ~1650 cm⁻¹ (imine C=N ) is a definitive indicator of thermal or photolytic degradation, meaning the batch must be discarded.

References

  • Pinto, R. M. V.-R., et al. "The Mechanism of Pyrolysis of Benzyl Azide: Spectroscopic Evidence for Benzenemethanimine Formation." Journal of Physical Chemistry A, 119(18), 4118-4126 (2015). URL:[Link]

  • "Thermal Hazard Assessment of 4,4′-Biphenyl Bis(benzyl azide): Combining Experimental and Theoretical Approaches." Organic Process Research & Development, ACS Publications (2026). URL:[Link]

  • "Predictions of Substituent Effects in Thermal Azide 1,3-Dipolar Cycloadditions: Implications for Dynamic Combinatorial (Reversible) and Click (Irreversible) Chemistry." ACS Publications (2008). URL:[Link]

The Strategic Role of Methyl 4-(azidomethyl)benzoate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid and modular assembly of complex molecular architectures relies heavily on bifunctional building blocks. Methyl 4-(azidomethyl)benzoate has emerged as a highly versatile, bioorthogonal scaffold. Featuring a highly reactive benzyl azide moiety coupled with a protected carboxylate, this compound serves as a critical linchpin in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Staudinger reductions, and the synthesis of rigid linkers for PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates).

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic pathways, and field-proven, self-validating experimental protocols.

Physicochemical Profiling & Structural Rationale

To effectively utilize a building block, one must understand the causality behind its structural design. The para-substituted benzyl vector of Methyl 4-(azidomethyl)benzoate provides a rigid, linear spatial orientation, which is critical for minimizing steric clashes when linking two bulky pharmacophores. Furthermore, the methyl ester acts as a robust protecting group, remaining inert during upstream click or reduction events, but easily saponified later to yield a carboxylic acid for standard amide coupling.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name Methyl 4-(azidomethyl)benzoate
CAS Number 94341-53-4[1]
Molecular Formula C9H9N3O2
Molecular Weight 191.18 g/mol
Appearance Pale yellow liquid/oil
Downstream Amine CAS 18469-52-8 (Methyl 4-(aminomethyl)benzoate)[2]

Core Application I: Aqueous Micellar "Click" Nanoreactors (CuAAC)

Mechanistic Rationale: Traditional CuAAC often relies on high-boiling organic solvents (e.g., DMF, DMSO) that complicate purification and are incompatible with biological systems. By leveraging Pluronic P123 micelles spiked with dendritic tris-triazole amphiphiles (DTA), we can engineer an aqueous "nanoreactor." The hydrophobic core of the micelle locally concentrates Methyl 4-(azidomethyl)benzoate and the terminal alkyne, driving the reaction kinetics forward entirely in water while stabilizing the Cu(I) catalyst[3].

Protocol 1: Self-Validating Micellar CuAAC Workflow

This protocol is designed to yield >90% conversion while avoiding organic solvent waste.

  • Nanoreactor Assembly: Dissolve Pluronic P123 and the polymeric ligand (DTA) in deionized water.

    • Causality: The amphiphilic nature of P123 spontaneously forms micelles above its critical micelle concentration (CMC), providing a hydrophobic reaction chamber.

  • Validation Checkpoint 1 (Micelle Integrity): Perform Dynamic Light Scattering (DLS).

    • Self-Validation: Ensure the hydrodynamic diameter is consistent with uniform micelle formation (~15-20 nm). A polydisperse signal indicates aggregation, which will dampen reaction kinetics.

  • Substrate Loading: Add Methyl 4-(azidomethyl)benzoate (1.0 equiv) and the chosen terminal alkyne (1.05 equiv) to the aqueous micellar solution. Stir for 30 minutes to allow the substrates to partition into the micelle cores.

  • Catalyst Initiation: Add CuSO₄ (0.05 equiv) followed by sodium ascorbate (0.1 equiv).

    • Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing premature catalyst oxidation.

  • Validation Checkpoint 2 (Reaction Completion): Monitor via LC-MS. The reaction is validated as complete when the azide mass (m/z 192.1 [M+H]⁺) is entirely consumed.

  • Product Isolation: Extract with ethyl acetate. The micellar components remain in the aqueous phase, effectively self-purifying the organic triazole product.

Core Application II: Sustainable Catalytic Staudinger Reduction

Mechanistic Rationale: The classical Staudinger reduction converts azides to amines but is plagued by the generation of stoichiometric triphenylphosphine oxide (TPPO)—a byproduct that notoriously complicates chromatographic purification. By employing diphenyldisiloxane (DPDS) as a terminal reductant, we can continuously reduce TPPO back to PPh₃ in situ. This allows us to drop the PPh₃ loading to a mere 10 mol%, transforming a stoichiometric headache into an elegant, room-temperature catalytic process[4].

Protocol 2: Room-Temperature Catalytic Staudinger Reduction

Objective: Convert Methyl 4-(azidomethyl)benzoate to Methyl 4-(aminomethyl)benzoate (CAS: 18469-52-8).

  • Reagent Assembly: In a dry reaction vessel, combine Methyl 4-(azidomethyl)benzoate (0.5 mmol), DPDS (1.5 equiv), and PPh₃ (0.1 equiv)[4].

  • Solvent Addition: Add cyclopentyl methyl ether (CPME) (2.0 mL) to achieve a 0.25 M concentration.

    • Causality: CPME is selected as a green, peroxide-resistant solvent that provides excellent solubility for the siloxane reductant.

  • Reaction Execution: Stir the mixture at room temperature (20-25 °C) for 24 hours.

    • Causality: Maintaining room temperature preserves the integrity of the methyl ester, preventing unwanted transesterification.

  • Validation Checkpoint (In-Process Control): Analyze an aliquot via ATR-FTIR.

    • Self-Validation: The asymmetric stretching of the azide group produces a strong, unmistakable signal at ~2100 cm⁻¹. The complete ablation of this peak is a definitive checkpoint that the azide has been fully consumed.

  • Workup & Purification: Quench with water, extract with ethyl acetate, and purify via flash column chromatography (EtOAc/n-heptane).

  • Final Validation: Confirm the product via ¹H NMR. The appearance of a singlet at ~3.99 ppm corresponds to the newly formed benzylic CH₂ protons adjacent to the amine[4].

Quantitative Reaction Metrics

Table 2: Comparative Reaction Metrics
Reaction TypeCatalyst / ReagentSolvent SystemTempYieldKey Advantage
Micellar CuAAC Cu(I) / DTA LigandPluronic P123 (Aqueous)RT>90%Eliminates toxic organic solvents; rapid kinetics[3]
Catalytic Staudinger PPh₃ (10 mol%) / DPDSCPMERT81-99%Avoids stoichiometric TPPO waste; highly chemoselective[4]

Visualizations of Chemical Pathways and Workflows

The following diagrams map the logical flow of Methyl 4-(azidomethyl)benzoate's reactivity and the step-by-step execution of the catalytic Staudinger reduction.

Pathway A Methyl 4-(azidomethyl)benzoate (CAS: 94341-53-4) B CuAAC (Click Chemistry) + Terminal Alkyne A->B Cu(I) Catalyst D Catalytic Staudinger (PPh3, DPDS) A->D Reduction F Saponification (LiOH / H2O) A->F Hydrolysis C 1,4-Disubstituted 1,2,3-Triazole B->C E Methyl 4-(aminomethyl)benzoate (CAS: 18469-52-8) D->E G 4-(Azidomethyl)benzoic acid (Bifunctional Linker) F->G

Figure 1: Bifunctional Reactivity Pathways of Methyl 4-(azidomethyl)benzoate.

Workflow Step1 1. Reagent Assembly Azide + PPh3 + DPDS Step2 2. Solvent Addition CPME (0.25 M) Step1->Step2 Step3 3. Room Temp Stirring 24 Hours Step2->Step3 Step4 4. In-Process Control IR: Loss of 2100 cm⁻¹ Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5 Step6 6. Pure Amine Yield >80% Step5->Step6

Figure 2: Self-Validating Experimental Workflow for Catalytic Staudinger Reduction.

References

  • LookChem. "Methyl 4-(aminomethyl)benzoate - CAS No.:18469-52-8" (Includes precursor properties). Available at:[Link]

  • Molaid. "methyl 4-(azidomethyl)benzoate | 94341-53-4". Available at:[Link]

  • The Royal Society of Chemistry. "Sustainable organophosphorus-catalysed Staudinger reduction". Available at:[Link]

  • ACS Publications (Macromolecules). "Micellar “Click” Nanoreactors: Spiking Pluronic-Based Micelles with Polymeric Ligands". Available at:[Link]

Sources

Methyl 4-(azidomethyl)benzoate: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Architecture & Mechanistic Rationale

In the rational design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the selection of a linker dictates the pharmacokinetic stability and target-binding efficacy of the final molecule. Methyl 4-(azidomethyl)benzoate (CAS 94341-53-4) and its hydrolyzed free-acid counterpart, 4-(azidomethyl)benzoic acid (CAS 79584-03-5), represent a gold standard in rigid, heterobifunctional linkers.

As an application scientist, I often emphasize that a linker is never just a passive spacer; its structural elements actively govern synthetic success. Here is the causality behind this specific architecture:

  • The Azidomethyl Group (-CH₂-N₃): Unlike direct aryl azides, which can be photochemically unstable and prone to forming highly reactive nitrenes under UV exposure, the insertion of a methylene bridge (-CH₂-) isolates the azide from the aromatic system's electron delocalization. This ensures exceptional shelf stability and prevents premature degradation during long synthetic sequences, while maintaining rapid kinetics in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

  • The Phenyl Core: The para-substituted benzene ring introduces a rigid, predictable spatial vector. In PROTAC development, controlling the precise distance and orientation between the E3 ligase ligand and the Protein of Interest (POI) ligand is paramount to forming a productive ternary complex. Flexible PEG linkers often suffer from entropic penalties upon binding; the rigid phenyl core mitigates this thermodynamic cost.

  • The Methyl Ester: The ester acts as an orthogonal protecting group. It prevents unwanted side reactions at the carboxylate center during the installation of the azide or subsequent upstream modifications, allowing for highly modular synthesis.

Experimental Workflows & Self-Validating Protocols

To utilize this linker, the methyl ester must first be saponified to the free acid, followed by amide coupling to an amine-bearing payload, and finally, a click reaction with an alkyne-bearing targeting ligand. The following protocols are engineered with built-in validation steps to guarantee a self-correcting workflow.

Protocol 1: Ester Saponification to 4-(Azidomethyl)benzoic Acid

Objective: Deprotect the methyl ester to yield a reactive carboxylic acid for downstream coupling.

Causality of Reagents: We employ Lithium Hydroxide (LiOH) in a ternary solvent system of THF/MeOH/H₂O (3:1:1). THF solubilizes the hydrophobic ester, water dissolves the inorganic LiOH, and MeOH acts as a critical phase-transfer bridge. Omitting MeOH often leads to biphasic stalling and incomplete conversion.

Step-by-Step:

  • Dissolve Methyl 4-(azidomethyl)benzoate (1.0 eq) in a mixture of THF and MeOH.

  • Add an aqueous solution of LiOH·H₂O (2.0 eq) dropwise at 0°C to prevent exothermic degradation of the azide moiety.

  • Stir at room temperature for 2-4 hours.

  • Acidify the mixture with 1M HCl to pH 3-4 to precipitate the free acid. Extract with Ethyl Acetate and wash with brine.

  • Dry over anhydrous MgSO₄ and evaporate to yield the white solid product .

Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using 1:1 Hexane:EtOAc. The starting ester migrates rapidly (Rf ~0.7), while the highly polar free acid remains near the baseline (Rf ~0.1). LC-MS (Negative Ion Mode) will definitively confirm the product with an [M-H]⁻ peak at 176 m/z.

Protocol 2: NHS-Ester Activation and Amide Coupling

Objective: Conjugate the free acid to a primary amine (e.g., a PROTAC POI ligand).

Causality of Reagents: Direct coupling with EDC alone generates an O-acylisourea intermediate that is highly unstable in the presence of trace moisture, rapidly hydrolyzing back to the starting acid. By introducing N-Hydroxysuccinimide (NHS), we trap the intermediate as a semi-stable NHS-ester. This activated ester has a significantly longer half-life and reacts cleanly and selectively with primary amines, drastically improving the final yield .

Step-by-Step:

  • Dissolve 4-(azidomethyl)benzoic acid (1.0 eq) in anhydrous DMF.

  • Add EDC·HCl (1.5 eq) and NHS (1.5 eq). Stir for 1-2 hours at room temperature to form the active ester.

  • Add the amine-bearing payload (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to ensure the amine is deprotonated and highly nucleophilic.

  • Stir for 4-12 hours under an inert atmosphere.

Self-Validation System: Perform a Kaiser (Ninhydrin) Test on an aliquot of the reaction mixture. A color shift from deep blue (indicating free amines) to colorless/yellow confirms the complete consumption of the amine and successful amide bond formation.

Protocol 3: CuAAC Click Conjugation

Objective: Link the azide-functionalized intermediate to an alkyne-bearing targeting moiety.

Causality of Reagents: We generate the catalytic Cu(I) species in situ using CuSO₄ and Sodium Ascorbate. Ascorbate acts as a reducing agent to prevent the oxidation of Cu(I) to the inactive Cu(II) state. Crucially, we include the THPTA ligand. THPTA coordinates the Cu(I) ion, accelerating the cycloaddition while simultaneously shielding biological payloads from Copper-induced Reactive Oxygen Species (ROS) degradation .

Step-by-Step:

  • Combine the azide-intermediate (1.0 eq) and alkyne-ligand (1.0 eq) in a DMSO/H₂O mixture.

  • Premix CuSO₄ (0.1 eq) and THPTA (0.5 eq) in water, then add the complex to the reaction vessel.

  • Add freshly prepared Sodium Ascorbate (0.5 eq) to initiate the catalysis.

  • Stir at room temperature for 2-16 hours.

Self-Validation System: Analyze the purified product via IR Spectroscopy. The strong, distinct azide stretching band at ~2100 cm⁻¹ will completely disappear, definitively confirming the conversion of the azide into a triazole linkage.

Quantitative Data Summary

The following table synthesizes the expected kinetic and thermodynamic parameters for the linker's core transformations, providing a benchmark for laboratory execution:

Reaction PhaseCatalyst / ReagentsTempTimeTypical YieldSelf-Validation Metric
Ester Hydrolysis LiOH, THF/MeOH/H₂O25°C2-4 h>90%LC-MS:[M-H]⁻ 176 m/z
NHS Activation EDC, NHS, DMF25°C1-2 h>85%TLC: Rf shift, UV active
Amide Coupling R-NH₂, DIPEA, DMF25°C4-12 h80-90%Kaiser Test: Negative
CuAAC Click CuSO₄, NaAsc, THPTA25°C2-16 h>95%IR: Loss of ~2100 cm⁻¹

Visualizing the Conjugation Architecture

G A Methyl 4-(azidomethyl)benzoate (Protected Linker) B LiOH Hydrolysis (Deprotection) A->B C 4-(azidomethyl)benzoic acid (Free Acid) B->C D EDC/NHS Activation + Primary Amine C->D E Azide-Functionalized Intermediate D->E F CuAAC Click Chemistry (+ Alkyne Payload) E->F G Final Bioconjugate (ADC / PROTAC) F->G

Workflow of heterobifunctional conjugation using Methyl 4-(azidomethyl)benzoate.

PROTAC POI Protein of Interest (POI) Ligand (Amine-bearing) Amide Amide Bond Formation (EDC/NHS) POI->Amide Linker 4-(azidomethyl)benzoic acid (Rigid Spacer) Linker->Amide E3 E3 Ligase Ligand (Alkyne-bearing) Triazole Triazole Linkage (CuAAC Click) E3->Triazole Amide->Triazole PROTAC Fully Assembled PROTAC Molecule Triazole->PROTAC

Modular assembly of a PROTAC molecule utilizing the rigid azidomethyl benzoate linker.

References

  • Title: Hemoglobin bis-tetramers via cooperative azide-alkyne coupling Source: Chemical Communications (Royal Society of Chemistry) URL: [Link]

  • Title: Supporting Information: Synthesis of Ligand 2 (4-azidomethyl benzoic acid) Source: Angewandte Chemie International Edition (Wiley-VCH) URL: [Link]

Thermodynamic Properties and Thermal Hazard Profiling of Methyl 4-(azidomethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Process Scale-Up and Safety Engineering

Executive Summary

Methyl 4-(azidomethyl)benzoate (CAS: 94341-53-4) is a highly versatile intermediate widely utilized in click chemistry (CuAAC) and Staudinger reductions [1]. However, the presence of the azidomethyl moiety ( −CH2​N3​ ) classifies this molecule as an energetic material. As a Senior Application Scientist, I frequently encounter critical safety oversights when scaling up azide-containing compounds. The extrusion of dinitrogen ( N2​ ) during thermal decomposition is a highly exothermic process that can lead to catastrophic adiabatic thermal runaway if not properly characterized.

This whitepaper provides an in-depth, self-validating framework for evaluating the thermodynamic properties of Methyl 4-(azidomethyl)benzoate, detailing the causality behind specific experimental methodologies, and establishing a rigorous thermal hazard profile for safe chemical engineering.

Chemical Profile & Thermodynamic Principles

The Energetics of the Azidomethyl Group

The fundamental thermodynamic instability of Methyl 4-(azidomethyl)benzoate stems from the high enthalpy of formation associated with the azide functional group. Upon reaching its critical onset temperature ( Tonset​ ), the molecule undergoes a rapid, irreversible decomposition pathway characterized by the homolytic or heterolytic cleavage of the nitrogen-nitrogen bond.

This cleavage results in the expulsion of N2​ gas and the formation of a highly reactive nitrene intermediate. Because the N≡N triple bond in the expelled nitrogen gas is exceptionally strong (bond dissociation energy ≈941 kJ/mol), the overall decomposition is violently exothermic [2].

Theoretical Mass Loss Validation

A critical aspect of self-validating thermal analysis is correlating energy release with mass loss. For Methyl 4-(azidomethyl)benzoate ( C9​H9​N3​O2​ , MW: 191.19 g/mol ), the theoretical mass loss corresponding strictly to the extrusion of one molar equivalent of N2​ (MW: 28.01 g/mol ) is calculated as:

Mass Loss (%)=(191.1928.01​)×100≈14.65%

Observing this exact mass loss during Thermogravimetric Analysis (TGA) validates that the corresponding exotherm in Differential Scanning Calorimetry (DSC) is purely due to azide decomposition, rather than solvent evaporation or non-gaseous polymerization.

Mechanism A Methyl 4-(azidomethyl)benzoate (Stable at RT) B Thermal Activation (> 190 °C) A->B C Transition State (N-N Bond Cleavage) B->C D Nitrene Intermediate + N2 Gas (Exothermic) C->D ΔH ≈ -1800 J/g E Polymerization / Rearrangement (Stable Products) D->E

Caption: Mechanistic pathway of Methyl 4-(azidomethyl)benzoate thermal decomposition.

Experimental Methodologies for Thermal Profiling

To build a trustworthy thermal profile, we must employ a multi-technique approach where each method validates the other. The following protocols are designed specifically for energetic azides.

Differential Scanning Calorimetry (DSC)

Objective : To determine the onset temperature ( Tonset​ ), peak decomposition temperature ( Tpeak​ ), and enthalpy of decomposition ( ΔHd​ ). Causality of Design : Standard aluminum pans are strictly prohibited for this assay. Azide decomposition generates N2​ gas, which will rupture a standard pan. Pan rupture causes an endothermic artifact (rapid gas expansion/evaporation) that artificially masks the true exothermic energy, leading to dangerous underestimations of scale-up risk. We must use gold-plated, high-pressure sealed crucibles .

Step-by-Step Protocol :

  • Sample Preparation : Accurately weigh 2.0 - 3.0 mg of Methyl 4-(azidomethyl)benzoate into a gold-plated high-pressure DSC crucible (capable of withstanding >100 bar).

  • Sealing : Seal the crucible using a specialized press to ensure a hermetic environment.

  • Atmosphere : Purge the DSC furnace with dry Nitrogen at a flow rate of 50 mL/min to ensure consistent heat transfer.

  • Dynamic Heating : Subject the sample to a dynamic heating program from 25 °C to 350 °C.

  • Kinetic Profiling (Kissinger Method) : Repeat the experiment at multiple heating rates ( β = 2, 5, 10, and 15 °C/min). The shift in Tpeak​ across different heating rates allows for the calculation of the Activation Energy ( Ea​ ) via the Kissinger isoconversional equation [3].

  • Integration : Integrate the area under the exothermic peak using a sigmoidal baseline to calculate ΔHd​ in J/g.

Thermogravimetric Analysis (TGA)

Objective : To confirm the decomposition mechanism via precise mass loss tracking. Causality of Design : Unlike DSC, TGA requires an open alumina pan . This allows the evolved N2​ gas to escape freely, enabling the microbalance to record the exact stoichiometric mass loss without buoyancy artifacts caused by trapped gases.

Step-by-Step Protocol :

  • Sample Preparation : Weigh 5.0 - 10.0 mg of the compound into an open 70 μL alumina pan.

  • Atmosphere : Purge the system with inert Argon or Nitrogen (50 mL/min) to prevent oxidative degradation, isolating the purely thermal decomposition pathway.

  • Heating : Heat from 25 °C to 400 °C at 10 °C/min.

  • Data Correlation : Overlay the derivative thermogravimetry (DTG) curve with the DSC curve. The peak of the DTG mass loss (expected at ~14.6%) must perfectly align with the DSC Tpeak​ , validating the N2​ extrusion mechanism.

Workflow A Sample Prep (CAS: 94341-53-4) B DSC Analysis (High-Pressure Pan) A->B C TGA Analysis (Open Alumina Pan) A->C D Data Synthesis (Kissinger Kinetics) B->D C->D E Process Safety Scale-up Parameters D->E

Caption: Self-validating thermal analysis workflow for energetic azide characterization.

Quantitative Thermodynamic Data

Based on structural analogs (such as benzyl azide and related energetic binders [4]), the thermodynamic parameters for Methyl 4-(azidomethyl)benzoate are highly predictable. The table below summarizes the critical thermodynamic data required for process safety modeling.

Thermodynamic PropertyValue / Expected RangeAnalytical MethodEngineering Significance
Molecular Weight 191.19 g/mol TheoreticalBaseline for stoichiometric calculations.
Onset Temperature ( Tonset​ ) 190 °C - 210 °CDSC (10 °C/min)Defines the maximum safe processing temperature (usually set 50 °C below Tonset​ ).
Peak Temperature ( Tpeak​ ) 215 °C - 240 °CDSC (10 °C/min)Point of maximum reaction velocity and heat generation.
Enthalpy of Decomposition ( ΔHd​ ) 1600 - 1850 J/gDSC Peak IntegrationHighly energetic (>800 J/g is considered an explosion hazard). Dictates cooling requirements.
Activation Energy ( Ea​ ) 110 - 140 kJ/molDSC (Kissinger Method)Used to model the Time-to-Maximum Rate (TMR) for adiabatic runaway scenarios.
Stoichiometric Mass Loss ~14.65%TGAValidates that the primary exotherm is driven by N2​ extrusion.

Scale-Up Implications and Safety Engineering

When transitioning Methyl 4-(azidomethyl)benzoate from milligram-scale synthesis to multi-kilogram pilot production, the thermodynamic data dictates strict engineering controls:

  • The Yoshida Correlation : With an expected ΔHd​ exceeding 1600 J/g, this compound falls into the high-risk category for shock sensitivity and explosive propagation. Solutions must be kept dilute (typically <1.0 M) during reactions like Staudinger reductions to act as a thermal sink.

  • Adiabatic Temperature Rise ( ΔTad​ ) : If cooling fails during a bulk process, the adiabatic temperature rise can be estimated using the specific heat capacity ( Cp​ ) of the solvent. A high ΔHd​ guarantees that without active cooling, the solvent will rapidly reach its boiling point, potentially leading to a BLEVE (Boiling Liquid Expanding Vapor Explosion).

  • Accumulation Control : In continuous flow or semi-batch operations, the dosing rate of Methyl 4-(azidomethyl)benzoate must be strictly controlled so that the rate of heat removal by the reactor jacket exceeds the potential heat generation of the unreacted accumulated azide.

References

  • Sustainable organophosphorus-catalysed Staudinger reduction. RSC Advances. Available at:[Link]

  • Thermal Hazard Assessment of 4,4′-Biphenyl Bis(benzyl azide): Combining Experimental and Theoretical Approaches. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Thermodynamics and Kinetics of Click Reaction between Benzyl Azide and Different Alkynes by Microcalorimetry. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Thermal Behavior of Energetic Materials Used in Solid Rocket Propellants. Fraunhofer-Publica. Available at: [Link]

Methyl 4-(azidomethyl)benzoate Derivatives: A Comprehensive Technical Guide to Synthesis, Reactivity, and Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(azidomethyl)benzoate (CAS: 94341-53-4) is a highly versatile, bifunctional building block that has become indispensable in modern synthetic organic chemistry, chemical biology, and materials science[1]. Featuring a reactive benzylic azide and a para-substituted methyl ester, it serves as an optimal substrate for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Staudinger reductions. This whitepaper systematically explores the mechanistic causality behind its reactivity, details robust experimental protocols for its synthesis, and highlights its emerging role in micellar nanoreactor-driven bioconjugation in aqueous media.

Mechanistic Foundations & Reactivity Profile

Electronic Modulation and Azide Stability

The para-ester group of methyl 4-(azidomethyl)benzoate exerts a strong electron-withdrawing inductive effect across the aromatic system. While the azide moiety is insulated by the benzylic methylene carbon—preventing direct resonance delocalization with the phenyl ring—the inductive pull slightly increases the electrophilicity of the benzylic carbon. This electronic environment makes the azide an excellent leaving group in reductive environments (e.g., Staudinger reduction) while maintaining high thermal stability for cycloadditions[2].

CuAAC Dynamics vs. Staudinger Ligation
  • CuAAC (Click Chemistry): In the presence of terminal alkynes, the benzylic azide undergoes rapid coordination with Cu(I) acetylide complexes. The lack of direct steric hindrance at the primary benzylic position minimizes the entropic penalty, ensuring the rapid and regioselective formation of 1,4-disubstituted 1,2,3-triazoles[3].

  • Staudinger Reduction: When exposed to triphenylphosphine (Ph3P) or organophosphorus catalysts, the nucleophilic phosphorus attacks the terminal nitrogen of the azide, forming a transient phosphazide intermediate. The subsequent expulsion of nitrogen gas (N2) yields an aza-ylide, which is rapidly hydrolyzed in the presence of water to form methyl 4-(aminomethyl)benzoate[2].

G A Methyl 4-(bromomethyl)benzoate B NaN3 / Acetone-H2O (SN2 Displacement) A->B C Methyl 4-(azidomethyl)benzoate (Yield: 99%) B->C D CuAAC (Click Chemistry) Triazole Bioconjugates C->D Cu(I), Alkyne E Staudinger Reduction Amine Derivatives C->E Ph3P, H2O

Workflow detailing the synthesis and divergent downstream applications of the azide.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating in-process analytical checks and mechanistic rationales for each step[2].

Protocol 1: Synthesis of Methyl 4-(azidomethyl)benzoate via SN2 Displacement

Causality: The conversion of methyl 4-(bromomethyl)benzoate to the corresponding azide requires a mixed solvent system (Acetone/Water 4:1). Acetone solubilizes the organic halide, while water dissolves the inorganic sodium azide (NaN3). This biphasic-like homogenization accelerates the SN2 displacement by minimizing the activation energy barrier for the solvated azide anion.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 4.0 mmol (912 mg) of methyl 4-(bromomethyl)benzoate in 20 mL of an acetone/water (4:1 v/v) mixture to achieve a 0.2 M final concentration.

  • Azide Addition: Carefully add 1.0 to 1.5 equivalents of NaN3. (Safety Note: NaN3 is highly toxic and can form explosive hydrazoic acid in acidic conditions; ensure the reaction maintains a neutral pH).

  • Reaction Monitoring: Stir the mixture at room temperature (23 °C). Monitor the reaction via Thin Layer Chromatography (TLC) using EtOAc/n-heptane (1:9). The starting material will be consumed, and a new spot (Rf = 0.45) will appear.

  • Quenching & Extraction: Once complete, quench the reaction by adding 20 mL of deionized water. Extract the aqueous layer with dichloromethane (3 x 20 mL). The organic layer contains the product, validating the phase transfer.

  • Purification: Wash the combined organic layers with saturated NaHCO3 (50 mL) to neutralize any trace acids, followed by brine (50 mL) to remove residual water. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Validation: The process yields methyl 4-(azidomethyl)benzoate as a pale yellow oil (approx. 770 mg, 99% isolated yield)[2].

Protocol 2: Staudinger Reduction to Methyl 4-(aminomethyl)benzoate

Causality: Reduction of the azide to a primary amine is achieved using organophosphorus catalysis or stoichiometric Ph3P. The deliberate addition of a protic solvent (methanol/water) is critical to drive the hydrolysis of the highly reactive aza-ylide intermediate into the final amine.

Step-by-Step Methodology:

  • Initiation: Dissolve 0.5 mmol (96 mg) of methyl 4-(azidomethyl)benzoate in a THF/H2O or Methanol solvent system.

  • Reduction: Add 1.1 equivalents of triphenylphosphine (Ph3P). Observe the immediate evolution of N2 gas, which visually validates the formation of the phosphazide and subsequent aza-ylide.

  • Hydrolysis: Stir at room temperature until gas evolution ceases completely.

  • Isolation: Acidify the mixture with ethereal HCl to precipitate the product. Filter to isolate methyl 4-(aminomethyl)benzoate hydrochloride as a white solid (81 mg, 81% yield)[2].

Quantitative Data Presentation

The following table summarizes the critical quantitative metrics, reaction conditions, and analytical validation data for the synthesized derivatives[2].

CompoundStarting MaterialReagents / ConditionsIsolated YieldTLC (Rf)1H NMR Highlights (400 MHz)
Methyl 4-(azidomethyl)benzoate Methyl 4-(bromomethyl)benzoateNaN3, Acetone/H2O (4:1), 23 °C99% (Pale yellow oil)0.45 (1:9 EtOAc/Heptane)δ 8.06 (d, 2H), 7.39 (d, 2H), 4.42 (s, 2H), 3.93 (s, 3H)
Methyl 4-(aminomethyl)benzoate HCl Methyl 4-(azidomethyl)benzoatePh3P, H2O/Solvent, 23 °C, then HCl81% (White solid)N/A (Salt)δ 7.87 (d, 2H), 7.37 (d, 2H), 3.99 (s, 2H), 3.70 (s, 3H)

Advanced Applications: Micellar "Click" Nanoreactors

Recent advancements in aqueous organic chemistry leverage Micellar Nanoreactors (MNRs) to conduct CuAAC reactions with unprecedented efficiency[3]. Standard CuAAC reactions often suffer from poor solubility of organic azides like methyl 4-(azidomethyl)benzoate in water.

Mechanistic Breakthrough: By spiking commercially available Pluronic P123 micelles with custom polymeric ligands—such as PEG-monotris-triazole amphiphile (MTA)—researchers can dramatically accelerate the reaction rates.

  • Causality: The hydrophobic core of the P123 micelle acts as a localized solvent, concentrating the methyl 4-(azidomethyl)benzoate and the terminal alkyne. Simultaneously, the spiked MTA ligand coordinates the Cu(I) catalyst precisely at the micellar interface (the corona). This spatial organization significantly reduces the entropic penalty of the cycloaddition, outperforming traditional bulk-solution ligands like TBTA[3].

G M Pluronic P123 Micelles (Hydrophobic Core) NR Micellar Nanoreactor (MNR) Active Complex M->NR Self-Assembly L Polymeric Ligands (MTA) (Corona Localization) L->NR Spiking C Cu(I) Catalyst C->NR Coordination P 1,4-Disubstituted 1,2,3-Triazole (Accelerated Aqueous Yield) NR->P Accelerated CuAAC R1 Methyl 4-(azidomethyl)benzoate R1->NR Partitioning R2 Terminal Alkyne Substrate R2->NR Partitioning

CuAAC mechanistic pathway driven by Micellar Nanoreactors (MNRs) in aqueous media.

References

  • Sustainable organophosphorus-catalysed Staudinger reduction Royal Society of Chemistry (RSC) URL:[Link]

  • Micellar “Click” Nanoreactors: Spiking Pluronic-Based Micelles with Polymeric Ligands Macromolecules - ACS Publications (November 2024) URL:[Link]

Sources

Divergent Pathways in Azide Chemistry: A Technical Analysis of Methyl 4-(azidomethyl)benzoate vs. 4-Azidobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern chemical biology and materials science, the azide functional group (–N₃) is a cornerstone of both bioconjugation and target discovery. However, the exact structural context of the azide dictates its chemical behavior, reactivity profile, and ultimate application. This whitepaper provides an in-depth mechanistic analysis distinguishing two frequently conflated compounds: 4-Azidobenzoic acid (4-ABA) and Methyl 4-(azidomethyl)benzoate .

While both compounds possess an azide moiety and a benzoic acid-derived core, the presence of a single methylene spacer (–CH₂–) in the latter fundamentally shifts its electronic properties. As a Senior Application Scientist, I will elucidate why 4-ABA is the definitive choice for photoaffinity labeling (PAL)[1],[2], whereas Methyl 4-(azidomethyl)benzoate serves as an optimal building block for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in nanoreactor and polymer synthesis[3].

Structural and Electronic Causality

The fundamental divergence between these two molecules lies in their electronic conjugation.

4-Azidobenzoic Acid (Aryl Azide): In 4-ABA, the azide group is directly bonded to the aromatic ring. This direct attachment allows the π-electrons of the azide to conjugate with the aromatic system. Upon irradiation with short-wavelength UV light (~250–300 nm), the molecule readily extrudes nitrogen gas (N₂) to generate a highly reactive singlet aryl nitrene[4]. This nitrene can undergo rapid C–H or N–H insertion into adjacent biomolecules, making it an exceptional photoaffinity label for mapping protein-ligand interactions, such as those in the insulin receptor[1] or T-cell receptors[2].

Methyl 4-(azidomethyl)benzoate (Aliphatic/Benzyl Azide): Here, the azide is separated from the aromatic ring by a methylene (–CH₂–) spacer, classifying it as an aliphatic (benzylic) azide[5]. This spacer breaks the π-conjugation. Consequently, this molecule does not absorb UV light in the same range as aryl azides and does not form a stable, useful nitrene for cross-linking. If photolyzed, aliphatic azides form alkyl nitrenes that rapidly undergo a 1,2-hydrogen shift to form unreactive imines. However, the lack of steric hindrance and electronic conjugation makes this benzylic azide highly reactive toward terminal alkynes in CuAAC "click" chemistry, making it ideal for constructing functionalized nanomaterials and micellar nanoreactors[3]. Furthermore, the carboxylic acid is protected as a methyl ester, increasing its lipophilicity and preventing unwanted side reactions during basic or nucleophilic synthetic steps.

Quantitative Physicochemical Comparison
Property4-Azidobenzoic Acid (4-ABA)Methyl 4-(azidomethyl)benzoate
CAS Number 6427-66-394341-53-4[6]
Molecular Formula C₇H₅N₃O₂C₉H₉N₃O₂[5]
Molecular Weight 163.13 g/mol 191.19 g/mol
Azide Classification Aryl AzideAliphatic (Benzylic) Azide
Primary Reactivity Photolysis (Nitrene generation)[4]CuAAC (Click Chemistry)[3]
UV Activation Range ~250 - 300 nm[4]N/A (Poor photolytic cross-linker)
Downstream Application Photoaffinity Labeling (PAL)[1]Bioconjugation, Nanoreactors[3]

4-Azidobenzoic Acid: The Photoaffinity Workhorse

Photoaffinity labeling relies on the spatial proximity of a ligand to its target receptor. 4-ABA is frequently converted into an NHS-ester (2,5-Dioxopyrrolidin-1-yl 4-azidobenzoate) to act as an amine-reactive heterobifunctional cross-linker[4].

Mechanistic Workflow

When the 4-ABA-conjugated ligand binds to its target, UV irradiation triggers nitrene formation. The singlet nitrene either directly inserts into a nearby C-H/N-H bond or undergoes ring expansion to a ketylenamine, which then reacts with local nucleophiles, forming a permanent covalent bond[4].

G A 4-Azidobenzoic Acid (Aryl Azide) B UV Irradiation (~250-300 nm) A->B -N2 (Nitrogen gas) C Singlet Aryl Nitrene (Highly Reactive) B->C D C-H / N-H Insertion (Target Protein) C->D Direct Insertion E Ring Expansion (Ketylenamine) C->E Rearrangement F Covalent Cross-Link (Stable Conjugate) D->F E->F Nucleophilic Attack

Mechanism of 4-Azidobenzoic Acid in Photoaffinity Labeling via Nitrene Intermediates.

Self-Validating Protocol: Photoaffinity Labeling of a Target Receptor

Causality Note: We use the NHS-ester of 4-ABA to ensure selective coupling to the primary amines (lysine residues) of the "bait" ligand at pH 7.4-8.0[4].

  • Bait Conjugation: Incubate the bait protein/peptide with a 5-fold molar excess of 4-ABA-NHS ester in PBS (pH 7.8) for 2 hours at room temperature.

  • Quenching & Purification: Quench unreacted NHS ester with 50 mM Tris-HCl. Purify the azido-modified bait using a size-exclusion desalting column. Validation: Analyze via MALDI-TOF MS to confirm the mass shift corresponding to the 4-ABA tag.

  • Receptor Incubation: Incubate the azido-bait with the target cell lysate (e.g., hepatoma cells for insulin receptor mapping[1]) in the dark for 1 hour at 4°C to allow equilibrium binding.

  • Photoactivation: Irradiate the sample using a UV lamp (254 nm) for 5–10 minutes on ice. Causality: Ice is critical to prevent thermal degradation of the protein complex during irradiation.

  • Validation & Analysis: Resolve the complex via SDS-PAGE. Self-Validation: Always run a "No UV" control lane and a "Competitor" lane (excess unlabeled bait). A successful cross-link will show a high-molecular-weight band only in the UV-irradiated, non-competed lane, confirming specific spatial interaction[1],[2].

Methyl 4-(azidomethyl)benzoate: The Click Chemistry Anchor

Methyl 4-(azidomethyl)benzoate is synthesized via nucleophilic substitution of methyl 4-(bromomethyl)benzoate with sodium azide[5]. The resulting benzylic azide is highly stable under standard physiological conditions but reacts explosively fast in the presence of Copper(I) and terminal alkynes.

Mechanistic Workflow

The CuAAC reaction relies on the in situ generation of Cu(I), which forms a π-complex with the terminal alkyne, lowering the activation energy for the cycloaddition with the aliphatic azide. This results in a highly stable 1,4-disubstituted 1,2,3-triazole linkage, frequently used to assemble micellar nanoreactors[3].

G A Methyl 4-(azidomethyl)benzoate (Aliphatic Azide) E 1,4-Disubstituted 1,2,3-Triazole Linkage A->E Cycloaddition B Terminal Alkyne (Functional Tag) D Cu-Acetylide Complex (Activated Intermediate) B->D Cu(I) insertion C Cu(I) Catalyst (CuSO4 + Ascorbate) C->D D->E Reacts with Azide

CuAAC Workflow utilizing Methyl 4-(azidomethyl)benzoate for Bioconjugation.

Self-Validating Protocol: CuAAC Functionalization

Causality Note: Cu(I) is thermodynamically unstable and easily oxidized to Cu(II). Therefore, we generate it in situ using Copper(II) sulfate and a reducing agent (Sodium Ascorbate) to maintain a continuous catalytic cycle.

  • Reaction Assembly: In a degassed solvent mixture (e.g., t-BuOH/H₂O 1:1), combine Methyl 4-(azidomethyl)benzoate (1.0 eq) and the desired terminal alkyne (1.1 eq).

  • Catalyst Addition: Add CuSO₄·5H₂O (0.05 eq) followed by Sodium Ascorbate (0.1 eq). Causality: Ascorbate must be added last to initiate the reduction of Cu(II) to Cu(I) only when all substrates are present, preventing catalyst degradation.

  • Incubation: Stir at room temperature for 2–4 hours. The reaction mixture often changes from blue (Cu(II)) to pale yellow/colorless (Cu(I)).

  • Purification: Extract the product using ethyl acetate, wash with brine to remove copper salts, and concentrate.

  • Validation & Analysis: Confirm the product via ¹H NMR. Self-Validation: The disappearance of the benzylic azide CH₂ protons (typically around δ 4.4 ppm[5]) and the appearance of the distinct triazole ring proton (singlet, ~δ 7.8-8.2 ppm) serve as an internal, self-validating confirmation of a successful click reaction.

Strategic Selection Guide

Choosing between these two reagents dictates the trajectory of your experimental design:

  • Choose 4-Azidobenzoic Acid when your goal is Target Discovery or Structural Mapping . If you need to covalently capture unknown interacting proteins in a complex lysate, the UV-activated nitrene chemistry of 4-ABA is mandatory[1].

  • Choose Methyl 4-(azidomethyl)benzoate when your goal is Material Synthesis or Modular Assembly . If you are building block-copolymers, functionalizing surfaces, or utilizing Staudinger reductions[5], the robust, orthogonal reactivity of this benzylic azide under CuAAC conditions provides near-quantitative yields without the risk of light-induced degradation[3].

References

  • CF Plus Chemicals. "4-Azidobenzoic acid NHS ester - CF Plus Chemicals." cfplus.cz. Available at: [Link]

  • PubMed. "Photoaffinity labeling of the insulin receptor in H4 hepatoma cells." nih.gov. Available at:[Link]

  • PubMed. "Photoaffinity Labeling of the T Cell Receptor on Cloned Cytotoxic T Lymphocytes by Covalent Photoreactive Ligand." nih.gov. Available at:[Link]

  • Molaid. "methyl 4-(azidomethyl)benzoate - CAS号94341-53-4 - 摩熵化学." molaid.com. Available at: [Link]

  • The Royal Society of Chemistry. "Sustainable organophosphorus-catalysed Staudinger reduction." rsc.org. Available at:[Link]

  • ACS Publications. "Micellar “Click” Nanoreactors: Spiking Pluronic-Based Micelles with Polymeric Ligands | Macromolecules." acs.org. Available at:[Link]

Sources

Methodological & Application

Application Notes and Protocols for Bioconjugation Using Methyl 4-(azidomethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of an Aryl Azide Linker

In the landscape of bioconjugation, the choice of linker is as critical as the conjugation chemistry itself. Methyl 4-(azidomethyl)benzoate emerges as a strategic tool for researchers in drug development and chemical biology, offering a versatile platform for covalently modifying biomolecules. Its structure, featuring a benzyl azide, provides a balance of stability and reactivity, making it an excellent partner for a variety of bioorthogonal reactions.

The primary utility of Methyl 4-(azidomethyl)benzoate lies in its azide moiety, a cornerstone of "click chemistry" and the Staudinger ligation. These reactions are prized for their high chemoselectivity, allowing for the precise modification of proteins, peptides, and nucleic acids in complex biological mixtures with minimal side reactions.[1][2] The benzyl structure of this particular azide confers a moderate reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, offering a controlled kinetic profile.[3][4]

Furthermore, the methyl ester group on the phenyl ring is not merely a passive component. It provides a latent carboxylic acid functionality. Following bioconjugation, the ester can be hydrolyzed under mild basic conditions to reveal a carboxyl group, which can then be used for secondary modifications, altering the charge of the conjugate, or for attachment to a solid support.[5][6] This dual functionality makes Methyl 4-(azidomethyl)benzoate a bifunctional linker precursor, expanding its utility in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs).[7]

This guide provides an in-depth exploration of the applications of Methyl 4-(azidomethyl)benzoate, complete with detailed protocols for its synthesis and use in key bioconjugation techniques, alongside critical safety information for handling this energetic molecule.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is paramount for its successful application and for ensuring laboratory safety.

PropertyValueReference
CAS Number 94341-53-4[8]
Molecular Formula C₉H₉N₃O₂[8]
Molecular Weight 191.19 g/mol [8]
Appearance Pale yellow oil
Storage Store in a dark place, under an inert atmosphere, in a freezer at -20°C.[8]

Safety Precautions: Organic azides are potentially explosive and should be handled with care.[9][10] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[11] Conduct all manipulations in a well-ventilated chemical fume hood, preferably behind a blast shield.[12] Avoid contact with heavy metals, strong acids, and oxidizing agents.[10] Use plastic or ceramic spatulas to handle the compound and avoid scratching the solid material.[9] Do not use ground glass joints for reactions involving azides.[12] All waste containing azides should be collected in a designated, labeled container for hazardous waste disposal.[11]

Synthesis of Methyl 4-(azidomethyl)benzoate

This protocol describes the synthesis of Methyl 4-(azidomethyl)benzoate from the commercially available precursor, methyl 4-(bromomethyl)benzoate. This procedure is adapted from a method described for the synthesis of related aryl azides.[5]

Overall Reaction

Synthesis_of_Methyl_4_azidomethyl_benzoate reagent1 Methyl 4-(bromomethyl)benzoate product Methyl 4-(azidomethyl)benzoate reagent1->product DMF, 70°C, 12h reagent2 Sodium Azide (NaN3) reagent2->product

Caption: Synthesis of Methyl 4-(azidomethyl)benzoate.

Materials
  • Methyl 4-(bromomethyl)benzoate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Protocol
  • In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of methyl 4-(bromomethyl)benzoate in 15 mL of anhydrous DMF.[5]

  • Add 0.851 g of sodium azide to the solution.[5]

  • Attach a reflux condenser and heat the reaction mixture to 70°C for 12 hours with stirring.[5]

  • After 12 hours, allow the reaction to cool to room temperature.

  • Quench the reaction by adding 25 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[5]

  • Combine the organic layers and wash with 30 mL of brine.

  • Dry the organic phase over anhydrous sodium sulfate for 10 minutes.

  • Filter off the sodium sulfate and concentrate the filtrate in vacuo using a rotary evaporator to yield a yellow oil.[5] The product can be used in the next step without further purification.

Bioconjugation Applications and Protocols

Methyl 4-(azidomethyl)benzoate is a versatile reagent for several bioconjugation strategies. Below are detailed protocols for its application in Staudinger ligation and azide-alkyne cycloaddition reactions.

Traceless Staudinger Ligation

The Staudinger ligation is a highly chemoselective method for forming an amide bond between a phosphine-containing molecule and an azide-functionalized molecule.[1][13] It is particularly useful for conjugations where the presence of a metal catalyst is undesirable.[14]

Staudinger_Ligation_Workflow cluster_0 Biomolecule Functionalization cluster_1 Linker Functionalization cluster_2 Staudinger Ligation biomolecule_A Biomolecule A (e.g., Peptide) phosphine_biomolecule Phosphine-Biomolecule A biomolecule_A->phosphine_biomolecule Functionalization phosphine_reagent Phosphine Reagent phosphine_reagent->phosphine_biomolecule conjugate Bioconjugate A-B phosphine_biomolecule->conjugate Reaction in Aqueous Buffer biomolecule_B Biomolecule B (e.g., Protein) azide_biomolecule Azide-Biomolecule B biomolecule_B->azide_biomolecule Functionalization azide_linker Methyl 4-(azidomethyl)benzoate azide_linker->azide_biomolecule azide_biomolecule->conjugate

Caption: Experimental workflow for bioconjugation via Staudinger Ligation.

Protocol: General Procedure for Staudinger Ligation with a Phosphine-labeled Peptide

This protocol is adapted from established procedures for Staudinger ligation.[13][15]

Materials:

  • Azide-functionalized biomolecule (prepared by reacting the biomolecule with Methyl 4-(azidomethyl)benzoate, followed by purification)

  • Phosphine-labeled peptide (e.g., a peptide with a C-terminal phosphinothioester)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Dissolve the azide-functionalized biomolecule in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Dissolve the phosphine-labeled peptide in a minimal amount of DMSO and add it to the biomolecule solution to achieve a 2-5 fold molar excess of the peptide. The final concentration of DMSO should be kept below 10% (v/v).

  • Incubate the reaction mixture at room temperature for 2-12 hours with gentle agitation. The reaction progress can be monitored by SDS-PAGE or LC-MS.

  • Upon completion, purify the bioconjugate to remove unreacted peptide and byproducts. This can be achieved using size-exclusion chromatography, dialysis, or affinity chromatography if an appropriate tag is present.[]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used "click" reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[17][] The reaction is catalyzed by copper(I), which can be generated in situ from a Cu(II) salt and a reducing agent.[2]

CuAAC_Mechanism reagents Methyl 4-(azidomethyl)benzoate + Alkyne-Biomolecule intermediate Copper Acetylide Intermediate reagents->intermediate catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) catalyst->intermediate product Triazole-linked Bioconjugate intermediate->product Cycloaddition

Caption: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: CuAAC Labeling of an Alkyne-Modified Protein

This protocol is adapted from established procedures for CuAAC bioconjugation.[2][19]

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Methyl 4-(azidomethyl)benzoate

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 50 mM in water)

  • Anhydrous DMSO

  • Purification system (e.g., desalting column or tangential flow filtration)[20][21]

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube. Add the alkyne-modified protein to the buffer to a final concentration of 1-10 mg/mL.

  • Add a 10-20 fold molar excess of Methyl 4-(azidomethyl)benzoate (from a stock solution in DMSO). Ensure the final DMSO concentration is below 10%.

  • In a separate tube, prepare the catalyst premix. For a typical reaction, combine the CuSO₄ and THPTA stock solutions to achieve a final concentration of approximately 0.25 mM Cu(II) and 1.25 mM ligand in the final reaction volume.

  • Add the catalyst premix to the protein-azide mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purify the resulting conjugate using a desalting column or other appropriate chromatography techniques to remove excess reagents and copper.[20][22]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with an azide.[11] This method is ideal for live-cell imaging and in vivo applications where copper toxicity is a concern.

Cyclooctyne ReagentSecond-Order Rate Constant with Benzyl Azide (M⁻¹s⁻¹)Key Features
DBCO ~0.18 - 1.22High reactivity, suitable for rapid labeling.[4]
BCN ~0.06 - 0.1Smaller, less lipophilic, and more stable in reducing environments compared to DBCO.[3][4]

Protocol: SPAAC Labeling of a DBCO-functionalized Antibody

This protocol is adapted from general procedures for SPAAC.[11][]

Materials:

  • DBCO-functionalized antibody in PBS, pH 7.4

  • Methyl 4-(azidomethyl)benzoate

  • Anhydrous DMSO

  • Purification system (e.g., desalting column or protein A/G affinity chromatography)[]

Procedure:

  • To a solution of the DBCO-functionalized antibody (typically 1-5 mg/mL in PBS), add a 5-10 fold molar excess of Methyl 4-(azidomethyl)benzoate from a stock solution in DMSO. The final DMSO concentration should not exceed 5-10%.

  • Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing. The longer reaction time is to ensure completion, especially with the moderate reactivity of benzyl azides.[23]

  • Monitor the reaction progress by LC-MS or SDS-PAGE.

  • Purify the antibody-drug conjugate using a desalting column to remove excess linker.[22][24] Further purification can be achieved with affinity chromatography (Protein A/G) or size-exclusion chromatography.[]

Post-Conjugation Modification: Hydrolysis of the Methyl Ester

A key advantage of using Methyl 4-(azidomethyl)benzoate is the ability to unmask a carboxylic acid post-conjugation. This can be achieved through mild basic hydrolysis.

Protocol: Hydrolysis of the Methyl Ester on a Bioconjugate

This protocol is based on general procedures for ester hydrolysis.[6][25][26]

Materials:

  • Purified bioconjugate containing the methyl 4-(azidomethyl)benzoate linker

  • Alkaline buffer (e.g., 0.1 M sodium borate, pH 8.5-9.0) or dilute sodium hydroxide (e.g., 0.05 M NaOH)

  • Buffer exchange system (e.g., dialysis or desalting column)

Procedure:

  • Exchange the buffer of the purified bioconjugate into the alkaline buffer.

  • Incubate the solution at room temperature for 2-6 hours. The progress of the hydrolysis can be monitored by a change in the isoelectric point of the protein using isoelectric focusing (IEF) or by mass spectrometry.

  • Once the hydrolysis is complete, immediately exchange the buffer back to a neutral pH (e.g., PBS, pH 7.4) to prevent any potential degradation of the biomolecule.

Conclusion

Methyl 4-(azidomethyl)benzoate is a highly versatile and strategic reagent for bioconjugation. Its participation in robust and bioorthogonal reactions like the Staudinger ligation and azide-alkyne cycloadditions, coupled with the potential for post-conjugation modification via its methyl ester, provides researchers with a powerful tool for constructing complex and functional biomolecules. The protocols outlined in this guide, when combined with careful handling and an understanding of the underlying chemical principles, will enable the successful application of this reagent in a wide range of research and development settings.

References

  • BenchChem. (2025). Application Notes and Protocols: Staudinger Ligation for Peptide Synthesis using 4-Azido-n.
  • School of Chemistry, University College Dublin. (2018, April 1).
  • BenchChem. (2025). Technical Support Center: Safe Handling of Azides.
  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides.
  • Stanford Environmental Health & Safety.
  • BenchChem. (2025). A Comparative Guide to the Reaction Kinetics of endo-BCN and DBCO with Azides in Strain.
  • Sterling Pharma Solutions. (2025, June 23).
  • Matsuda, Y. (2022, January 15).
  • Matsuda, Y. (2021, September). Current approaches for the purification of antibody–drug conjugates.
  • BenchChem. (2025).
  • Dommerholt, J., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
  • J. Am. Chem. Soc. (2023). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. PMC.
  • Lin, F. L., et al. (2005, February 1). Mechanistic Investigation of the Staudinger Ligation. Journal of the American Chemical Society.
  • Sigma-Aldrich.
  • BLD Pharm. 94341-53-4|Methyl 4-(azidomethyl)
  • ACS Publications. (2026, January 8).
  • Li, X., et al. (2025, February 3).
  • Thermo Fisher Scientific.
  • BOC Sciences. (2025, September 8). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
  • Royal Society of Chemistry. Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.
  • Recent Progress using the Staudinger Ligation for Radiolabeling Applic
  • ResearchGate. (a) A 'bio-orthogonal' labelling of protein... | Download Scientific Diagram.
  • Google Patents.
  • Glen Research.
  • Li, X., et al. (2025, February 3).
  • PMC.
  • Vector Labs. (2024, October 11). Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents.
  • Moodle@Units.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • BOC Sciences.
  • Scribd.
  • RCS Research Chemistry Services. (2025, November 11).
  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics.
  • ChemicalBook. Methyl 4-(bromomethyl)
  • ResearchGate.
  • RCS Research Chemistry Services. (2025, December 4). The Evolution of Antibody-Drug Conjugate (ADC)
  • Preparation of Methyl Benzo
  • NIST. Methyl 4(methylamino)
  • Google Patents. US7265238B2 - Process for preparing methyl 4-(aminomethyl)
  • PMC.
  • Chemguide. hydrolysis of esters.
  • YouTube. (2024, September 13).

Sources

Application Note: Advanced Surface Functionalization via Methyl 4-(azidomethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of bioconjugation and materials science, engineering robust, bioorthogonal surfaces requires linkers that balance stability with high reactivity. Methyl 4-(azidomethyl)benzoate (CAS: 94341-53-4) has emerged as a premier bifunctional crosslinker for surface functionalization.

  • Electronic Decoupling via the Methylene Spacer: Direct aryl azides (e.g., 4-azidobenzoate) suffer from electronic deactivation due to the electron-withdrawing nature of the aromatic ring, making them sluggish in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The insertion of a methylene spacer (-CH2-N3) isolates the azide from these electronic effects, retaining the high nucleophilic character of an aliphatic azide and enabling rapid, high-yielding click reactions at room temperature [1].

  • Precursor Stability: The methyl ester acts as a robust protecting group during storage. Free azido-carboxylic acids can be prone to auto-degradation or unwanted side reactions over time. By storing the molecule as a methyl ester and hydrolyzing it immediately prior to use, researchers ensure maximum coupling efficiency[2].

This guide outlines a self-validating, three-phase workflow to covalently attach this linker to an aminated surface, followed by bioorthogonal click functionalization [3].

Experimental Workflow & Logical Architecture

The following diagram illustrates the causal relationship between the chemical transformations and the in-process quality control (QC) steps required to validate each phase of the functionalization.

G Node1 Methyl 4-(azidomethyl)benzoate (Stable Precursor) Node2 Saponification (LiOH) QC: TLC Polarity Shift Node1->Node2 Node3 4-(azidomethyl)benzoic acid (Active Linker) Node2->Node3 Node4 EDC/NHS Activation Forms Reactive Ester Node3->Node4 Node6 Amide Bond Formation QC: Contact Angle / XPS Node4->Node6 Node5 Amine-Functionalized Surface (e.g., APTES-Silica) Node5->Node6 Node7 Azide-Terminated Surface (Click-Ready) Node6->Node7 Node8 CuAAC / SPAAC Reaction with Alkyne-Payload Node7->Node8 Node9 Bio-Conjugated Surface (Final Product) Node8->Node9

Workflow for surface functionalization using Methyl 4-(azidomethyl)benzoate.

Self-Validating Protocols

Phase 1: Linker Activation (Saponification)

Causality: We utilize Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system. LiOH is a mild base that selectively hydrolyzes the methyl ester without triggering the degradation of the azide group, which can occur under harsh alkaline conditions[4].

  • Reaction Setup: Dissolve 100 mg of Methyl 4-(azidomethyl)benzoate in 3 mL of THF/MeOH (1:1 v/v).

  • Hydrolysis: Add 1.5 equivalents of LiOH·H₂O dissolved in 1 mL of deionized water. Stir at room temperature for 4 hours.

  • In-Process QC (Self-Validation): Perform Thin Layer Chromatography (TLC) using EtOAc/Hexane (1:4). The starting ester will run near Rf​ 0.45, while the resulting carboxylic acid will stay at the baseline until acidified.

  • Workup: Acidify the mixture to pH 3 using 1M HCl. Extract the resulting 4-(azidomethyl)benzoic acid with Ethyl Acetate (3 × 5 mL). Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

Phase 2: Surface Amidation

Causality: Direct coupling of a carboxylic acid to a surface amine is thermodynamically unfavorable. We use EDC to form an highly reactive O-acylisourea intermediate. Because this intermediate is prone to rapid hydrolysis, we immediately trap it with NHS to form a semi-stable NHS-ester, ensuring high-density surface grafting [3].

  • Activation: In a dry glass vial, dissolve 10 mM of the freshly prepared 4-(azidomethyl)benzoic acid in anhydrous DMF. Add 15 mM EDC·HCl and 15 mM NHS. Incubate for 30 minutes at room temperature.

  • Surface Grafting: Submerge an amine-functionalized substrate (e.g., APTES-treated silica or glass) into the activation solution.

  • Incubation: Shake gently for 4 hours at room temperature to allow complete amide bond formation.

  • Washing: Remove the substrate and wash sequentially with DMF, Ethanol, and ultra-pure water (5 minutes each with sonication) to remove physisorbed reagents. Dry under a stream of N₂.

Phase 3: Bioorthogonal Conjugation (CuAAC)

Causality: Cu(I) is the active catalyst for the cycloaddition but is highly unstable in aerobic environments. We use Sodium Ascorbate as a sacrificial reductant to continuously regenerate Cu(I) from Cu(II). The addition of the THPTA ligand is critical; it coordinates the Cu(I), preventing its disproportionation and accelerating the reaction kinetics at the solid-liquid interface[5].

  • Catalyst Pre-mix: In a microcentrifuge tube, mix 100 µM CuSO₄·5H₂O and 500 µM THPTA ligand in PBS. Incubate for 5 minutes (solution will turn light blue).

  • Reaction Assembly: Submerge the azide-functionalized surface in a reaction chamber containing 10-50 µM of your alkyne-tagged payload (e.g., Alkyne-Fluorophore or Alkyne-Peptide) in PBS.

  • Initiation: Add the Cu/THPTA complex to the chamber, immediately followed by 2.5 mM Sodium Ascorbate to initiate the reduction.

  • Conjugation: Incubate in the dark for 2 hours at room temperature [6]. Wash extensively with PBS containing 1 mM EDTA (to chelate residual copper), followed by pure water.

Quantitative Benchmarks for Surface Validation

To ensure the protocol is functioning as a self-validating system, researchers must empirically verify the surface chemistry at each stage. The table below summarizes the expected quantitative shifts in physical and spectroscopic properties.

Surface Modification StageWater Contact Angle (θ)XPS N 1s (Atomic %)Diagnostic IR/XPS Peak
Bare Aminated Surface (APTES) 45° ± 3°~2.5%N-H bend (~1550 cm⁻¹)
Azide-Functionalized Surface 68° ± 4°~8.0%N₃ stretch (~2100 cm⁻¹)
Fluorophore-Clicked Surface 55° ± 5°~9.5%Triazole N 1s (400–402 eV)

Note: The sharp increase in the water contact angle from 45° to 68° is a reliable macroscopic indicator that the hydrophobic azidomethyl benzoate moiety has successfully blanketed the hydrophilic amine layer.

References

  • Sustainable organophosphorus-catalysed Staudinger reduction Source: RSC Advances, The Royal Society of Chemistry URL:[Link]

  • Applications of Orthogonal, “Click” Chemistries in the Synthesis of Functional Soft Materials Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Bioorthogonal chemistry Source: Nature Reviews Disease Primers / PMC URL:[Link]

  • Green Approaches to the Surface Modification of Cellulose: Methods and Mechanisms Source: Polymers (MDPI) URL:[Link]

  • SYNTHESIS OF DIVERSE 3-AZIDO-5-(AZIDOMETHYL)BENZENE DERIVATIVES VIA FORMAL C–H AZIDATION Source: Heterocycles (J-STAGE) URL:[Link]

Sources

Staudinger ligation protocols involving Methyl 4-(azidomethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: Staudinger Ligation Protocols Utilizing Methyl 4-(azidomethyl)benzoate

Executive Summary

Methyl 4-(azidomethyl)benzoate (CAS: 94341-53-4)[1] is a highly versatile, bioorthogonal reagent widely utilized in chemical biology and advanced organic synthesis. Its terminal azide functionality serves as a prime substrate for phosphine-mediated chemistries, notably the Staudinger Reduction and the Traceless Staudinger Ligation. Unlike copper-catalyzed azide-alkyne cycloadditions (CuAAC), Staudinger chemistries proceed efficiently at room temperature without the need for cytotoxic metal catalysts, making them exceptionally well-suited for live-cell labeling and biocompatible conjugations ()[2].

This application note provides field-proven, self-validating protocols for both the catalytic reduction of Methyl 4-(azidomethyl)benzoate to its corresponding amine and its use in chemoselective bioconjugation via traceless ligation.

Mechanistic Grounding: The Causality of the Aza-Ylide

The core of Staudinger chemistry relies on the exquisite chemoselectivity between an azide and a phosphine ()[3]. The reaction initiates via the nucleophilic attack of a triarylphosphine or alkylphosphine on the terminal nitrogen of Methyl 4-(azidomethyl)benzoate, forming a transient phosphazide intermediate.

The expulsion of thermodynamically stable nitrogen gas ( N2​ ) drives the formation of an aza-ylide (iminophosphorane) (). From this critical junction, the pathway bifurcates based on the experimental design:

  • Pathway A (Staudinger Reduction): In the presence of ambient water, the aza-ylide rapidly hydrolyzes to yield a primary amine and a phosphine oxide byproduct.

  • Pathway B (Traceless Staudinger Ligation): If the phosphine is engineered with an electrophilic trap (e.g., a phosphinothioester), the iminophosphorane nitrogen executes an intramolecular nucleophilic attack on the thioester carbonyl. This proximity-driven acyl shift outcompetes hydrolysis, ultimately cleaving the phosphine oxide to leave a native, stable amide bond ()[4].

StaudingerMechanism Azide Methyl 4-(azidomethyl)benzoate (Azide) Phosphazide Phosphazide Intermediate Azide->Phosphazide Nucleophilic Attack Phosphine Phosphine (PR3) Phosphine->Phosphazide AzaYlide Aza-ylide (Iminophosphorane) Phosphazide->AzaYlide - N2 (Gas) Amine Primary Amine (Staudinger Reduction) AzaYlide->Amine + H2O (Hydrolysis) Amide Amide Conjugate (Traceless Ligation) AzaYlide->Amide Intramolecular Acylation

Figure 1: Mechanistic divergence of the aza-ylide intermediate into reduction or ligation pathways.

Reagent Profiling & Quantitative Metrics

To ensure reproducibility, the physicochemical parameters of the azide substrate and the comparative metrics of the two primary workflows must be strictly controlled.

Table 1: Physicochemical Properties of Methyl 4-(azidomethyl)benzoate

Property Value
CAS Number 94341-53-4[1]
Molecular Formula C9H9N3O2
Molecular Weight 191.18 g/mol
Appearance Pale yellow oil[5]

| 1H NMR (400 MHz, CDCl3) | δ 8.06 (d, J = 8.4 Hz, 2H), 7.39 (d, J = 8.4 Hz, 2H), 4.42 (s, 2H), 3.93 (s, 3H)[5] |

Table 2: Comparative Reaction Metrics: Reduction vs. Ligation

Parameter Catalytic Staudinger Reduction Traceless Staudinger Ligation
Primary Objective Conversion of azide to primary amine Covalent amide bond formation
Phosphine Reagent Triphenylphosphine (10 mol% catalytic) Phosphinothioester (1.5 - 10 eq excess)
Solvent System CPME (Cyclopentyl methyl ether) Aqueous Buffer (pH 7.4) + DMSO/DMF
Primary Byproducts N2 gas, Siloxane waste N2 gas, Phosphine oxide

| Reaction Time | 4 - 24 hours at Room Temperature | 2 - 4 hours at 37°C, or 16-24h at RT |

Experimental Protocols

Protocol A: Sustainable Organophosphorus-Catalyzed Staudinger Reduction

This protocol details the conversion of Methyl 4-(azidomethyl)benzoate to Methyl 4-(aminomethyl)benzoate hydrochloride using a green, catalytic approach ()[6].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve Methyl 4-(azidomethyl)benzoate (0.5 mmol, ~96 mg) in 2.0 mL of cyclopentyl methyl ether (CPME)[5].

  • Catalyst Addition: Add Triphenylphosphine (10 mol%, 0.05 mmol).

    • Causality: Utilizing a sub-stoichiometric amount of phosphine circumvents the notoriously difficult chromatographic removal of bulk triphenylphosphine oxide, a common bottleneck in traditional Staudinger reductions[7].

  • Reductant Introduction: Slowly add poly(methylhydrosiloxane) (PMHS) (2.0 equiv).

    • Causality: PMHS acts as an environmentally benign terminal reductant, continuously recycling the phosphine oxide back into the active phosphine in situ, thereby closing the catalytic cycle[6].

  • Incubation: Stir the reaction mixture continuously at room temperature for 24 hours.

  • System Validation & Isolation:

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/n-heptane (1:9) solvent system. The empirical validation of completion is the total disappearance of the azide spot (Rf = 0.45) and the cessation of nitrogen gas bubbling[5].

    • Isolation: Quench the reaction, extract the organic layer, and precipitate the product as a hydrochloride salt using HCl in diethyl ether to yield Methyl 4-(aminomethyl)benzoate hydrochloride as a white solid[5].

Protocol B: Chemoselective Traceless Staudinger Ligation

This protocol outlines the bioconjugation of Methyl 4-(azidomethyl)benzoate to a phosphinothioester-tagged biological probe (e.g., a peptide or fluorophore).

Step-by-Step Methodology:

  • Probe Solubilization: Dissolve the phosphinothioester probe in anhydrous DMSO or DMF to create a 10 mM stock solution.

    • Causality: Anhydrous conditions are mandatory during storage to prevent the premature hydrolysis of the highly reactive thioester bond before it can interact with the azide[8].

  • Reaction Assembly: Add the Methyl 4-(azidomethyl)benzoate substrate to an aqueous reaction buffer (e.g., PBS, pH 7.4). Introduce the phosphine probe to a final concentration of 50–200 μM (maintaining a 10-fold molar excess if the azide concentration is high)[8].

    • Causality: The pH of the buffer must be strictly maintained around 7.4. Acidic environments protonate the nitrogen of the iminophosphorane intermediate, which severely inhibits the necessary intramolecular acyl shift and leads to dead-end hydrolysis products[4].

  • Incubation: Incubate the mixture at 37°C for 2–4 hours (or 16–24 hours if maintained at room temperature)[8].

  • Quenching: Terminate the reaction by adding a Quenching Buffer (yielding a final concentration of 50-100 mM Tris) to neutralize any unreacted electrophilic NHS/thioester species[8].

  • System Validation & Purification:

    • Purification: Process the mixture through a Size Exclusion Chromatography (SEC) column or a Zeba Spin Desalting Column to isolate the macromolecular conjugate from the cleaved phosphine oxide and unreacted small molecules[8].

    • Validation: Analyze the purified fraction via LC-MS. A successful traceless ligation is validated by a mass shift corresponding exactly to the combined mass of the azide and the probe, minus the mass of N2​ (28 Da) and the phosphine oxide leaving group.

Workflow Step1 1. Reagent Preparation Equilibrate azide and phosphine to RT in anhydrous conditions. Step2 2. Reaction Assembly Combine reagents in CPME or buffer. Maintain strict stoichiometry. Step1->Step2 Step3 3. Incubation & Monitoring Stir at RT. Monitor N2 evolution and TLC (Rf shift). Step2->Step3 Step4 4. Quenching Add water (for reduction) or quenching buffer (for ligation). Step3->Step4 Step5 5. Purification & Validation Isolate via SEC/Chromatography. Validate via LC-MS/NMR. Step4->Step5

Figure 2: Standardized step-by-step experimental workflow for Staudinger-based protocols.

References

  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2000). Water-Soluble Phosphinothiols for Traceless Staudinger Ligation and Integration with Expressed Protein Ligation. Organic Letters. URL:[Link]

  • LookChem. (2024). Cas 94341-53-4, Benzoic acid, 4-(azidomethyl)-, methyl ester. URL:[Link]

  • Lenstra, D. C., Lenting, P. E., & Mecinović, J. (2018). Sustainable organophosphorus-catalysed Staudinger reduction. Green Chemistry, 20(19), 4418-4422. URL:[Link]

  • Köhn, M., & Breinbauer, R. (2004). The Staudinger Ligation—A Gift to Chemical Biology. Angewandte Chemie International Edition, 43(24), 3106-3116. URL:[Link]

Sources

Procedure for reducing Methyl 4-(azidomethyl)benzoate to amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of Methyl 4-(azidomethyl)benzoate to Methyl 4-(aminomethyl)benzoate

Strategic Overview & Mechanistic Rationale

The transformation of alkyl azides to primary amines is a fundamental operation in organic synthesis, particularly in the development of pharmaceutical intermediates and peptidomimetics. When reducing Methyl 4-(azidomethyl)benzoate , the primary challenge is chemoselectivity: the chosen reducing agent must efficiently convert the benzylic azide to an amine without causing the hydrogenolysis of the benzylic C–N bond or the over-reduction of the methyl ester moiety into a benzyl alcohol.

Aggressive hydride donors, such as Lithium Aluminum Hydride ( LiAlH4​ ), are contraindicated here due to their propensity to obliterate ester groups. Instead, two highly chemoselective methodologies are standard in the field: the Staudinger Reduction and Catalytic Hydrogenation .

  • The Staudinger Pathway : Utilizing Triphenylphosphine ( PPh3​ ) and water, this reaction proceeds via the nucleophilic attack of the phosphine onto the terminal nitrogen of the azide. This forms a transient phosphazide that rapidly extrudes nitrogen gas to yield an iminophosphorane (aza-ylide)[1]. Subsequent hydrolysis cleaves the P=N bond, yielding the target primary amine and triphenylphosphine oxide (TPPO) as a byproduct[2]. This method is exceptionally mild and perfectly preserves the ester[3].

  • The Catalytic Hydrogenation Pathway : Utilizing hydrogen gas over a Palladium on Carbon ( Pd/C ) catalyst, this surface-mediated reduction is highly efficient and produces only nitrogen gas as a byproduct, simplifying downstream purification[4].

Quantitative Method Comparison

To assist in workflow selection, the quantitative and operational metrics of both methodologies are summarized below:

ParameterMethod A: Staudinger Reduction ( PPh3​ / H2​O )Method B: Catalytic Hydrogenation ( H2​ / Pd/C )
Chemoselectivity Excellent (Ester remains 100% intact)Excellent (Ester intact; low risk of hydrogenolysis at 1 atm)
Typical Yield 80% – 95%85% – 99%
Reaction Time 12 – 24 hours2 – 6 hours
Primary Byproduct Triphenylphosphine oxide (TPPO)Nitrogen gas ( N2​ )
Purification Strategy Acid-base phase extractionFiltration through Celite
Scalability Moderate (TPPO removal scales poorly)High (Highly scalable, clean profile)

Experimental Workflows

Protocol A: Staudinger Reduction (Acid-Base Validated System)

This protocol relies on the distinct pKa differences between the starting materials, byproducts, and the target product to create a self-validating purification system .

Reagents:

  • Methyl 4-(azidomethyl)benzoate: 1.0 equiv ( 10 mmol , 1.91 g )

  • Triphenylphosphine ( PPh3​ ): 1.1 equiv ( 11 mmol , 2.88 g )

  • Tetrahydrofuran (THF) / H2​O : 40 mL/4 mL

Step-by-Step Methodology:

  • Dissolution & Activation : Charge a round-bottom flask with Methyl 4-(azidomethyl)benzoate and THF.

  • Controlled Addition (Causality) : Add PPh3​ portion-wise at room temperature. Causality: The formation of the iminophosphorane is accompanied by the rapid, exothermic extrusion of N2​ gas. Portion-wise addition prevents vigorous outgassing and potential loss of material.

  • Hydrolysis : After stirring for 4 hours to ensure complete conversion to the iminophosphorane, add 4 mL of distilled water. Heat the mixture to 40∘C for 8 hours to drive the hydrolysis of the stable aza-ylide intermediate to completion.

  • Self-Validating Extraction : Concentrate the THF in vacuo. Dissolve the crude residue in Diethyl Ether ( 50 mL ) and extract with 1M HCl ( 3×20 mL ).

    • System Validation: The newly formed basic amine is protonated and selectively partitions into the aqueous layer. The neutral unreacted azide and the TPPO byproduct remain entirely in the organic layer.

  • Product Isolation : Isolate the aqueous layer and cool to 0∘C . Basify dropwise with 2M NaOH until pH>10 . The solution will turn cloudy as the free-base Methyl 4-(aminomethyl)benzoate precipitates out. Extract with Dichloromethane ( 3×20 mL ), dry over Na2​SO4​ , and concentrate to yield the pure amine[3].

Protocol B: Catalytic Hydrogenation

Reagents:

  • Methyl 4-(azidomethyl)benzoate: 1.0 equiv ( 10 mmol , 1.91 g )

  • 10% Pd/C : 10 wt% ( 190 mg )

  • Methanol (MeOH): 30 mL

Step-by-Step Methodology:

  • Catalyst Handling (Causality) : Charge an oven-dried flask with 10% Pd/C . Causality: Dry Pd/C is highly pyrophoric and can ignite methanol vapors upon contact. To prevent laboratory fires, the catalyst must be added to the dry flask first, purged with inert gas ( N2​ ), and then wetted with the alcoholic solvent under a continuous nitrogen blanket.

  • Substrate Addition : Dissolve the azide in MeOH and add it to the catalyst suspension.

  • Hydrogenation : Evacuate the flask and backfill with H2​ gas three times. Stir the reaction vigorously under an H2​ balloon ( 1 atm ) at room temperature for 3 hours. Causality: Limiting the pressure to 1 atm prevents the unwanted hydrogenolysis of the benzylic amine product[4].

  • Workup : Filter the heterogeneous mixture through a pad of Celite to safely remove the palladium catalyst. Wash the Celite pad thoroughly with excess MeOH. Concentrate the filtrate in vacuo to afford the pure Methyl 4-(aminomethyl)benzoate.

Pathway Visualization

StaudingerMechanism A Methyl 4-(azidomethyl)benzoate (Azide Substrate) C Phosphazide Intermediate A->C Nucleophilic Attack B Triphenylphosphine (PPh3) B->C D Iminophosphorane (Aza-ylide) C->D - N2 N2 Nitrogen Gas (N2) C->N2 F Methyl 4-(aminomethyl)benzoate (Target Amine) D->F Hydrolysis G Triphenylphosphine Oxide (TPPO) D->G Byproduct E Water (H2O) E->F

Mechanistic pathway of the Staudinger reduction of Methyl 4-(azidomethyl)benzoate to its amine.

References

  • Source: sdu.
  • Source: rsc.
  • Source: nih.
  • Source: google.

Sources

Photoaffinity labeling experiments with benzoate azide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Photoaffinity Labeling (PAL) Using Benzoate Azide Derivatives

Executive Summary & Mechanistic Rationale

Photoaffinity labeling (PAL) is an indispensable chemoproteomic technique used to map protein-ligand interactions, identify off-target liabilities, and elucidate the architectural nuances of binding sites[1]. Among the diverse array of photoreactive moieties, benzoate azide (phenyl azide) derivatives are highly favored by medicinal chemists due to their synthetic accessibility, commercial availability, and minimal steric footprint, which preserves the native binding affinity of the parent pharmacophore[1].

The efficacy of a PAL experiment relies entirely on the precise control of photochemical intermediates. Upon ultraviolet (UV) irradiation (typically between 254 nm and 308 nm), the benzoate azide group undergoes a rapid extrusion of nitrogen gas (N₂) within ~300 femtoseconds, yielding a highly reactive singlet nitrene[2].

The Causality of Intermediate States: In aqueous physiological buffers, this singlet nitrene is rapidly protonated to form a phenylnitrenium ion, which possesses an ultra-short lifetime of approximately 110 picoseconds[2]. This fleeting half-life is highly advantageous, as it restricts the covalent labeling radius to the immediate binding pocket (<5 Å). However, a competing photochemical pathway involves the ring expansion of the nitrene into a longer-lived, electrophilic ketenimine[2].

The Scavenger Imperative: If the ketenimine or unreacted nitrenium ion escapes the primary binding pocket, it can diffuse through the solvent and covalently modify non-specific membrane proteins, leading to false-positive target identification[3]. To preserve spatial fidelity, it is critical to introduce a chemical scavenger—such as p-aminobenzoate or diethylamine—into the photolysis buffer[3]. The scavenger acts as a sacrificial nucleophile, quenching any reactive intermediates that diffuse away from the target site, thereby eliminating non-specific background noise[3].

Mechanistic Workflow Visualization

PAL_Workflow Probe Benzoate Azide Probe + Target Protein DarkBind Equilibrium Binding (Dark, 4°C) Probe->DarkBind UV UV Irradiation (254 nm - 308 nm) DarkBind->UV Maintains Kd Nitrene Singlet Nitrene / Nitrenium Ion (Highly Reactive) UV->Nitrene N2 Extrusion Specific Covalent Insertion (Specific Target) Nitrene->Specific Proximity < 5Å NonSpecific Diffusion (Solvent Escape) Nitrene->NonSpecific Dissociation Analysis Lysis, Enrichment & LC-MS/MS Analysis Specific->Analysis Scavenger Quenched by Scavenger (p-aminobenzoate) NonSpecific->Scavenger Prevents Background

Fig 1. Mechanistic workflow of benzoate azide PAL, highlighting the scavenger quenching pathway.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates mandatory internal controls to prove that the observed crosslinking is both light-dependent and pharmacologically specific.

Phase 1: Equilibrium Binding (The Dark Phase)

Causality: Azide probes are acutely sensitive to ambient light. Premature photolysis depletes the active probe concentration and generates inactive byproducts before target engagement occurs.

  • Light Discipline: Perform all reagent preparation and incubation steps under a red photographic safe-light[4].

  • Incubation: Incubate the target cells or purified protein with the benzoate azide probe at a concentration near its established dissociation constant ( Kd​ , typically 10–100 nM) for 60 minutes at 4°C to reach equilibrium[4].

  • Self-Validation Controls: Prepare two parallel control cohorts alongside the primary experimental sample:

    • Control A (No UV): Incubate the probe but omit the UV irradiation step. This validates that covalent attachment is strictly photochemical and not driven by intrinsic chemical reactivity[4].

    • Control B (Competitive Displacement): Co-incubate the probe with a 100-fold molar excess of the unmodified (native) ligand. A near-total reduction in labeling confirms that the probe occupies the specific orthosteric/allosteric site rather than binding non-specifically to the protein surface[4].

Phase 2: UV Photocrosslinking

Causality: Proteins strongly absorb UV light at 280 nm and 200 nm due to aromatic amino acids (Tryptophan/Tyrosine) and peptide bonds, respectively. Over-exposure leads to thermal denaturation or radical-induced degradation[5].

  • Washing: Wash the complex twice with ice-cold PBS to remove unbound probe, minimizing the bulk concentration of photogenerated radicals.

  • Scavenger Addition: Resuspend the sample in a photolysis buffer supplemented with 10 mM p-aminobenzoate[3].

  • Thermal Control: Transfer the samples to a pre-chilled quartz cuvette or a 6-well plate resting directly on an ice bath. The ice bath mitigates UV-induced heating, preserving the native 3D conformation of the target[4].

  • Irradiation: Irradiate the samples at 254 nm for 5 to 15 minutes at a distance of 5 cm from the light source[4].

Phase 3: Solubilization and Enrichment

Causality: Covalently crosslinked complexes must be efficiently extracted from the lipid bilayer without breaking the newly formed ligand-protein bond.

  • Lysis: Lyse the cells using a buffer containing 1% Triton X-100. This specific detergent provides a >95% solubilization efficiency for membrane-bound receptors while maintaining complex stability[4].

  • Bioorthogonal Tagging: If the benzoate azide probe features a bioorthogonal handle (e.g., a terminal alkyne), perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide or fluorophore-azide reporter[6].

  • Isolation: Isolate the target using streptavidin-agarose affinity chromatography, followed by stringent washing. Elute the proteins by boiling in Laemmli buffer for subsequent SDS-PAGE autoradiography or LC-MS/MS proteomic analysis[4],[6].

Quantitative Data & Troubleshooting

Table 1: Photochemical Properties of Benzoate Azide Derivatives

PropertyValue / DescriptionMechanistic Rationale
Activation Wavelength 254 nm – 308 nmMatches the π→π∗ transition of the azidobenzoate aromatic ring, initiating photolysis[4],[2].
Primary Reactive Intermediate Singlet Nitrene ( 1 PhN)Formed within 300 fs via N₂ extrusion; highly reactive for C-H or N-H covalent insertion[2].
Secondary Intermediate Phenylnitrenium Ion (PhNH + )Formed via protonation of the nitrene in aqueous buffers; ultra-short lifetime of ~110 ps limits diffusion[2].
Undesired Side Product Ketenimine / Polymeric TarResults from nitrene ring expansion; mitigated by scavengers like p-aminobenzoate or diethylamine[2],[3].

Table 2: Troubleshooting Common PAL Issues

ObservationRoot CauseCorrective Action
High non-specific background Diffusion of long-lived intermediates out of the binding pocket.Add a chemical scavenger (e.g., 10 mM p-aminobenzoate) to the photolysis buffer prior to UV exposure[3].
Low labeling efficiency Premature photolysis or poor equilibrium binding.Perform all pre-irradiation steps strictly under a red safe-light; verify the probe's Kd​ [4].
Target protein degradation UV-induced thermal or radical damage to aromatic residues.Perform irradiation strictly on an ice bath; limit UV exposure time to <15 minutes[5],[4].

Sources

Solid-phase synthesis applications of Methyl 4-(azidomethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Methyl 4-(azidomethyl)benzoate in Solid-Phase Synthesis

Authored by a Senior Application Scientist

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of Methyl 4-(azidomethyl)benzoate in solid-phase synthesis (SPS). We will move beyond simple procedural lists to explore the underlying chemical principles, offer validated protocols, and present data to ensure reproducible and successful outcomes in your laboratory.

Introduction: The Strategic Advantage of a Bifunctional Linker

Methyl 4-(azidomethyl)benzoate is a bifunctional linker of significant utility in modern chemical biology and drug discovery. Its strategic design incorporates two key chemical motifs:

  • A methyl benzoate group, which can be readily hydrolyzed to a carboxylic acid. This carboxylate serves as a stable attachment point to a variety of amino-functionalized solid supports.

  • An azidomethyl group , which provides a bioorthogonal handle. The azide moiety is exceptionally stable under a wide range of chemical conditions, yet it can be selectively reacted with terminal alkynes via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

This dual functionality allows for the straightforward immobilization of a versatile chemical handle onto a solid support, paving the way for the efficient construction of molecular libraries and bioconjugates. The robust nature of the aryl linker ensures stability during multi-step synthetic sequences, a critical requirement for successful solid-phase organic synthesis (SPOS).

Part 1: Core Application - Library Synthesis via On-Resin Click Chemistry

A primary application of this linker is the generation of diverse molecular libraries. By anchoring the linker to a solid support, a stable azide "hook" is presented for the late-stage diversification of molecules built upon the solid phase. This approach is particularly powerful for creating libraries of peptides, peptidomimetics, and small molecules.

Experimental Workflow Overview

The overall strategy involves three main stages:

  • Linker Immobilization: The methyl ester of the linker is saponified, and the resulting carboxylate is coupled to an amino-functionalized resin.

  • Solid-Phase Synthesis: A core molecule, such as a peptide, is synthesized on the resin.

  • On-Resin Diversification: The azide handle is used in a CuAAC reaction to introduce a diverse range of functionalities.

cluster_0 Stage 1: Linker Immobilization cluster_1 Stage 2: Solid-Phase Synthesis cluster_2 Stage 3: On-Resin Diversification A Methyl 4-(azidomethyl)benzoate B Saponification (LiOH) A->B C 4-(azidomethyl)benzoic acid B->C E Coupling (e.g., DIC/Oxyma) C->E D Amino-functionalized Resin D->E F Azide-Functionalized Resin E->F G Peptide Synthesis (SPPS) F->G H Resin-Bound Peptide with Azide G->H J CuAAC 'Click' Reaction H->J I Alkyne-tagged Molecule I->J K Diversified Library Member J->K L Cleavage & Purification K->L M Final Product L->M

Caption: Workflow for library synthesis using the azide linker.

Protocol 1: Preparation of Azide-Functionalized Resin

This protocol details the hydrolysis of Methyl 4-(azidomethyl)benzoate and its subsequent coupling to an aminomethylated polystyrene resin.

Materials:

  • Methyl 4-(azidomethyl)benzoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Aminomethyl polystyrene resin (100-200 mesh, 1.0 mmol/g loading)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure®)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Saponification:

    • Dissolve Methyl 4-(azidomethyl)benzoate (1.0 eq) in a 3:1 mixture of THF/H₂O.

    • Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

    • Extract the product, 4-(azidomethyl)benzoic acid, with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

  • Resin Swelling:

    • Place the aminomethyl polystyrene resin in a fritted syringe reaction vessel.

    • Wash the resin with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and again with DMF (3 x 10 mL/g).

    • Swell the resin in DMF for 1 hour.

  • Coupling:

    • In a separate vial, dissolve 4-(azidomethyl)benzoic acid (3.0 eq relative to resin loading) and Oxyma (3.0 eq) in DMF.

    • Add DIC (3.0 eq) to the solution and pre-activate for 5-10 minutes.

    • Drain the DMF from the swollen resin and add the activated linker solution.

    • Agitate the reaction vessel at room temperature for 12-16 hours.

  • Washing and Capping:

    • Drain the reaction solution and wash the resin with DMF (5 x 10 mL/g), DCM (5 x 10 mL/g), and MeOH (3 x 10 mL/g).

    • To cap any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 10% pyridine in DMF for 1 hour.

    • Wash the resin as described above and dry under high vacuum.

Verification: The success of the coupling can be qualitatively assessed using a Kaiser test on a small sample of the resin; a negative result (yellow beads) indicates the absence of free primary amines. Quantitative determination of the azide loading can be performed via IR spectroscopy by monitoring the characteristic azide stretch at approximately 2100 cm⁻¹.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the on-resin modification of the azide-functionalized support with a terminal alkyne.

Materials:

  • Azide-functionalized resin (from Protocol 1)

  • Terminal alkyne of interest (5.0 eq)

  • Copper(I) iodide (CuI) (0.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (10.0 eq)

  • DMF or a 1:1 mixture of DMF/DCM

Procedure:

  • Resin Preparation:

    • Swell the azide-functionalized resin in the chosen reaction solvent for 1 hour.

  • Reaction Setup:

    • In a separate vial, dissolve the terminal alkyne and DIPEA in the reaction solvent.

    • Drain the solvent from the swollen resin and add the alkyne/DIPEA solution.

    • Add the CuI catalyst to the reaction vessel. The mixture will typically turn a yellow-green color.

  • Reaction:

    • Agitate the mixture at room temperature for 8-12 hours. The reaction can be monitored by taking a small sample of resin, cleaving the product, and analyzing by LC-MS.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin extensively to remove copper salts and excess reagents. A typical wash sequence is:

      • DMF (5 x 10 mL/g)

      • A 0.5% solution of sodium diethyldithiocarbamate in DMF to chelate and remove residual copper (3 x 10 mL/g).

      • DMF (5 x 10 mL/g)

      • DCM (5 x 10 mL/g)

      • MeOH (3 x 10 mL/g)

    • Dry the resin under high vacuum.

Data Summary:

ParameterTypical ValueNotes
Initial Resin Loading 1.0 mmol/gFor aminomethyl polystyrene.
Linker Loading Capacity 0.7 - 0.9 mmol/gDependent on coupling efficiency.
CuAAC Conversion >95%As determined by LC-MS analysis of cleaved product.
Required Equivalents (Alkyne) 5.0A sufficient excess to drive the reaction to completion.
Required Equivalents (CuI) 0.5Catalytic amount.

Part 2: Mechanistic Considerations and Trustworthiness

Causality in Protocol Design:

  • Pre-activation (Protocol 1): Pre-activating the carboxylic acid with DIC/Oxyma before adding it to the resin minimizes the risk of the resin's amino groups catalyzing the polymerization of DIC, a common side reaction. Oxyma is chosen as a modern, safer, and highly effective alternative to traditional additives like HOBt.

  • Capping: The acetic anhydride capping step is critical for ensuring that subsequent synthetic steps (e.g., peptide synthesis) occur only on the intended linker, preventing the formation of deletion sequences.

  • Copper Removal (Protocol 2): The wash step with sodium diethyldithiocarbamate is a crucial, field-proven technique. Residual copper can interfere with downstream applications, particularly those involving biological assays or sensitive analytical techniques.

Self-Validating Systems:

Each protocol includes built-in checkpoints. The Kaiser test provides immediate qualitative feedback on the linker coupling efficiency. For the CuAAC step, a small-scale cleavage and LC-MS analysis serves as a direct validation of the reaction's success before committing the bulk of the material to cleavage and purification.

cluster_CuAAC CuAAC Catalytic Cycle CuI Cu(I) Complex1 Cu(I)-Acetylide Complex CuI->Complex1 Alkyne Resin-N3-R + R'-C≡CH Alkyne->Complex1 + DIPEA Triazole Resin-N3(Cu)-R...R'-C≡CH Complex1->Triazole Product Triazole Product + Cu(I) Triazole->Product Cycloaddition Product->CuI Catalyst Regeneration

Caption: Simplified catalytic cycle for the CuAAC reaction.

Conclusion

Methyl 4-(azidomethyl)benzoate is a highly effective and versatile tool for solid-phase synthesis. Its robust chemical nature, combined with the bioorthogonal reactivity of the azide group, provides a reliable platform for the construction and diversification of chemical libraries. The protocols outlined in this guide are based on established chemical principles and have been optimized for efficiency and reproducibility, providing a solid foundation for researchers aiming to leverage the power of click chemistry in their synthetic endeavors.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2004). A mild and efficient method for the removal of copper from reaction mixtures. Organic Letters, 6(8), 1237-1240. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394-9403. [Link]

Troubleshooting & Optimization

Optimizing yield of Methyl 4-(azidomethyl)benzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 4-(azidomethyl)benzoate. As application scientists, we recognize that achieving quantitative yields in azidation reactions requires more than just mixing reagents; it demands precise control over reaction kinetics, phase transfer dynamics, and thermodynamic stability.

This center is structurally designed to bypass rigid templates, offering you a mechanistic knowledge base, a self-validating experimental protocol, empirical optimization data, and a diagnostic FAQ center to troubleshoot common failure modes in your workflows.

Knowledge Base: Mechanistic Overview

The synthesis of Methyl 4-(azidomethyl)benzoate from Methyl 4-(bromomethyl)benzoate proceeds via a bimolecular nucleophilic substitution ( SN​2 ). The azide anion ( N3−​ ) acts as a potent nucleophile, displacing the bromide leaving group.

Causality: The benzylic position of the starting material makes it highly electrophilic, facilitating rapid SN​2 kinetics at room temperature. However, the presence of the methyl ester introduces a competing vulnerability: base-catalyzed hydrolysis if the reaction conditions are excessively alkaline or prolonged in aqueous media. Balancing nucleophilic attack with ester preservation is the core challenge of this synthesis.

Protocol Databank: Self-Validating Azidation Workflow

The following step-by-step methodology is adapted from validated catalytic Staudinger reduction preparations to ensure a 99% isolated yield[1][2].

Step 1: Reagent Preparation Weigh 912 mg (4.0 mmol) of methyl 4-(bromomethyl)benzoate[1]. Causality: Utilizing high-purity (98%+) starting material prevents the introduction of unreacted benzyl alcohols or di-brominated impurities that complicate downstream purification[3].

Step 2: Solvent System Configuration Dissolve the starting material in 16 mL of acetone, then add 4 mL of deionized water to achieve a 4:1 v/v ratio and a 0.2 M final concentration[2]. Causality: Acetone completely solubilizes the organic electrophile, while water is strictly required to dissolve the inorganic sodium azide lattice. The 4:1 ratio creates an optimal homogeneous micro-environment that maximizes collision frequency between the solvated N3−​ and the benzylic carbon.

Step 3: Nucleophile Addition Carefully add 1.30 g (20.0 mmol, 5.0 equivalents) of sodium azide ( NaN3​ )[1][2]. Safety Causality: Never use metal spatulas (especially copper or lead) when handling NaN3​ , as friction can generate highly explosive heavy-metal azides.

Step 4: Reaction Execution Stir the mixture at 23 °C (room temperature) for 1 to 4 hours[1]. Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The product, methyl 4-(azidomethyl)benzoate, will appear at Rf​=0.45 (EtOAc/n-heptane = 1:9) under UV light[1]. Complete disappearance of the starting material validates reaction completion.

Step 5: Aqueous Workup Quench the reaction by adding 20 mL of water. Extract the aqueous phase with ethyl acetate or dichloromethane (3 x 20 mL)[1]. Self-Validation Checkpoint: The organic layer should separate cleanly. Wash the combined organic layers with saturated NaHCO3​ (50 mL) and brine (50 mL). The NaHCO3​ wash neutralizes any trace hydrazoic acid ( HN3​ ) formed during the reaction, ensuring safe concentration.

Step 6: Isolation Dry the organic layer over anhydrous MgSO4​ , filter, and evaporate the solvent under reduced pressure. Expected Outcome: 770 mg (99% isolated yield) of a pale yellow oil[1].

Workflow Node1 Methyl 4-(bromomethyl)benzoate (Electrophile) Node2 Solubilization Acetone:Water (4:1) Node1->Node2 Node3 Nucleophilic Substitution NaN3 (5.0 eq), 23°C Node2->Node3 Node4 TLC Validation Rf = 0.45 (Product) Node3->Node4 Node5 Aqueous Workup Extract & Wash (NaHCO3) Node4->Node5 Node6 Methyl 4-(azidomethyl)benzoate (Yield: 99%) Node5->Node6

Workflow for synthesizing Methyl 4-(azidomethyl)benzoate via nucleophilic substitution.

Quantitative Yield Optimization Data

To assist in experimental design, the following table summarizes how different variables impact the final isolated yield.

Solvent System NaN3​ EquivalentsTemp (°C)Time (h)Isolated YieldMechanistic Causality / Observation
Acetone / Water (4:1) 5.0 eq 23 2 - 4 99% Optimal solvation of both species; rapid SN​2 kinetics[1].
DMF / Water (4:1)2.0 eq231~85%Faster reaction, but DMF removal during workup causes product loss[4].
Methanol1.5 eq606<70%Competing transesterification and slower reaction rates.
Dichloromethane2.0 eq2324<10%Poor NaN3​ solubility; severe safety risk (diazidomethane formation).

Diagnostic Center: Troubleshooting & FAQs

Q: Why is my isolated yield consistently below 80% despite complete starting material consumption on TLC? A: Causality: The most common culprit is ester hydrolysis. Sodium azide is the salt of a weak acid ( HN3​ ) and a strong base ( NaOH ), making its aqueous solutions slightly basic. If the reaction is left stirring overnight (beyond the required 1-4 hours), the basic environment hydrolyzes the methyl ester into 4-(azidomethyl)benzoic acid. This byproduct remains in the aqueous phase during organic extraction, leading to mass loss. Solution: Strictly adhere to TLC monitoring and quench the reaction immediately upon completion.

Q: What is the optimal solvent system for this azidation, and why? A: Causality: An Acetone/Water (4:1) mixture is considered the gold standard[2]. Acetone effectively dissolves the organic starting material, while water is necessary to dissolve the inorganic lattice of NaN3​ . Using pure organic solvents halts the reaction due to NaN3​ insolubility, while excessive water precipitates the starting material.

Q: How do I safely scale up the synthesis of Methyl 4-(azidomethyl)benzoate? A: Causality: Azides are energy-rich compounds. The "Rule of Six" states that for an azide to be handled safely, there should be at least six carbon atoms (or other heavy atoms) per azide group. Methyl 4-(azidomethyl)benzoate has 9 carbons and 1 azide group, making it relatively stable. However, during scale-up, avoid concentrating the product to complete dryness on a rotary evaporator at high bath temperatures (>40°C) to prevent thermal decomposition. Never use halogenated solvents like dichloromethane (DCM) as the primary reaction solvent with NaN3​ , as it can form diazidomethane, a highly explosive friction-sensitive compound.

Q: My TLC shows a secondary spot with a lower Rf​ value. What is the likely side product? A: Causality: Aside from the hydrolyzed carboxylic acid, dimerization can occur if the concentration of the starting material is too high, leading to ether formation (e.g., bis(4-(methoxycarbonyl)benzyl) ether) via traces of water acting as a nucleophile before azidation. Ensure the final concentration of the alkyl halide does not exceed 0.2 M[2].

Troubleshooting Start Issue: Low Yield (<80%) Check1 Is starting material consumed? (Check TLC) Start->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Check2 Check for Ester Hydrolysis (Extended reaction time?) Yes1->Check2 Check3 Check NaN3 Solubility (Incorrect solvent ratio?) No1->Check3 Fix1 Quench immediately after 2h Wash with NaHCO3 Check2->Fix1 Fix2 Ensure Acetone:Water is 4:1 Increase NaN3 to 5.0 eq Check3->Fix2

Diagnostic logic tree for troubleshooting low yields in azidation reactions.

References

  • Sustainable organophosphorus-catalysed Staudinger reduction Source: The Royal Society of Chemistry (rsc.org) URL:[Link]

  • Self-assembly formation of healable lanthanide luminescent supramolecular metallogels Source: The Royal Society of Chemistry (rsc.org) URL:[Link]

  • Catalytic Staudinger Reduction at Room Temperature Source: University of Southern Denmark (sdu.dk) URL:[Link]

Sources

Safety precautions for handling organic azides and Methyl 4-(azidomethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Azide Chemistry. As a Senior Application Scientist, I have designed this guide to move beyond basic safety checklists. Handling energetic materials like organic azides requires a deep understanding of the mechanistic causality behind their reactivity. The azide group ( −N3​ ) is thermodynamically driven to release nitrogen gas ( N2​ ). Any chemical or physical catalyst that lowers the activation energy of this decomposition can lead to a catastrophic, explosive expansion.

This guide will provide you with the self-validating protocols, quantitative safety thresholds, and troubleshooting logic required to safely synthesize and handle Methyl 4-(azidomethyl)benzoate .

Diagnostic Decision Tree: Azide Safety Workflow

AzideSafety A Target: Methyl 4-(azidomethyl)benzoate Formula: C9H9N3O2 B Calculate Safety Ratios C/N and (C+O)/N A->B C C/N = 9/3 = 3 (C+O)/N = 11/3 = 3.67 B->C D Rule of Six Satisfied? (Ratio ≥ 3) C->D E Safe for Isolation (Scale ≤ 20g) D->E Yes F Synthesis Preparation Avoid Halogenated Solvents E->F G Reaction Execution Use non-metal spatulas F->G H Workup & Storage Store < 0°C, Amber Vial G->H

Workflow for safety evaluation and synthesis of Methyl 4-(azidomethyl)benzoate.

Quantitative Safety Parameters: The "Rule of Six"

Before synthesizing any organic azide, you must mathematically validate its stability. The "Rule of Six" dictates that there must be at least six carbon (or oxygen) atoms per energetic functional group to provide sufficient dilution of the explosive potential[1][2].

For Methyl 4-(azidomethyl)benzoate ( C9​H9​N3​O2​ ):

  • Carbon atoms ( NC​ ) : 9

  • Oxygen atoms ( NO​ ) : 2

  • Nitrogen atoms ( NN​ ) : 3

Safety MetricFormula / ConditionTarget: Methyl 4-(azidomethyl)benzoateSafety Implication & Action
Rule of Six (NC​+NO​)/NN​≥3 (9 + 2) / 3 = 3.67 Satisfies the rule. Sufficient dilution of the energetic azide group[2].
C/N Ratio NC​/NN​ 9 / 3 = 3.0 Borderline stable. Safe to isolate, but store at -18°C. Max scale: 20g[3].
C/N < 1 NC​/NN​<1 N/AHighly explosive. Never isolate. Synthesize only in situ (< 1g)[4].
1 < C/N < 3 1<NC​/NN​<3 N/AShock sensitive. Isolate with extreme caution (< 5g). Store < 1M[2].

Troubleshooting & Causality FAQs

Q1: Why must I strictly avoid halogenated solvents like Dichloromethane (DCM) or Chloroform during azide synthesis? A1: Sodium azide ( NaN3​ ) reacts with halogenated solvents to form diazidomethane or triazidomethane[3][5]. These are highly volatile, primary explosives that can detonate spontaneously in the headspace of your reaction flask. Always use polar aprotic solvents like DMF, DMSO, or THF for azide substitutions.

Q2: Why are metal spatulas prohibited when weighing Sodium Azide or handling organic azides? A2: Azides react with heavy metals (especially copper, brass, and lead) to form metal azides[1]. Metal azides are extremely shock-sensitive. A microscopic amount of metal azide formed on the surface of a metal spatula can detonate from the simple friction of scraping the side of a glass flask, triggering a chain reaction[5]. Always use plastic or ceramic spatulas[4].

Q3: What happens if my reaction mixture accidentally becomes acidic? A3: If NaN3​ or an organic azide is exposed to Brønsted acids, it forms hydrazoic acid ( HN3​ )[5]. Hydrazoic acid is not only highly toxic (blocking oxygen transport in the blood similarly to cyanide) but also extremely volatile and explosively unstable[4]. Always maintain azide waste and reaction mixtures at a pH > 9.

Q4: Can I purify Methyl 4-(azidomethyl)benzoate using distillation? A4: Absolutely not. Never use elevated temperatures for the purification of organic azides, such as distillation or sublimation[4][6]. The thermal energy will induce rapid decomposition, leading to an explosion. Purification must be limited to aqueous extraction, precipitation, or column chromatography.

Validated Experimental Protocol: Synthesis of Methyl 4-(azidomethyl)benzoate

This protocol describes the SN​2 displacement of Methyl 4-(bromomethyl)benzoate to yield Methyl 4-(azidomethyl)benzoate. Because this compound has a C/N ratio of 3.0, it is safe to isolate, provided the scale does not exceed 20g without a dedicated Differential Scanning Calorimetry (DSC) risk assessment[4].

Step 1: Apparatus Setup & Reagent Preparation

  • Action : Set up a round-bottom flask equipped with a magnetic stir bar in a certified fume hood behind a portable blast shield[5]. Wear a flame-resistant lab coat, safety goggles, and nitrile gloves (use Silver Shield gloves for larger scales)[5].

  • Self-Validating Check : Ensure the flask is free of any ground-glass joint friction points. Never expose organic azides to ground glass joints; use rubber septa instead to prevent friction-induced detonation[3][4].

Step 2: Reaction Initiation

  • Action : Dissolve Methyl 4-(bromomethyl)benzoate (1.0 eq) in anhydrous DMF (0.2 M concentration). Using a plastic or ceramic spatula , carefully add Sodium Azide ( NaN3​ ) (1.2 to 1.5 eq) to the stirring solution at room temperature[6].

  • Causality : DMF is utilized to ensure the solubility of the starting material while avoiding the explosive hazards associated with halogenated solvents[3].

Step 3: Monitoring & Reaction Progression

  • Action : Stir vigorously at room temperature for 12-24 hours.

  • Self-Validating Check : Perform Thin-Layer Chromatography (TLC) using 20% EtOAc in Hexanes. The product azide will elute slightly higher (less polar) than the bromide. Do not proceed to workup until the starting material is fully consumed. Because distillation is prohibited, achieving 100% conversion is critical to avoid complicated downstream separations[6].

Step 4: Quenching & Aqueous Workup

  • Action : Pour the reaction mixture into a separatory funnel containing a large volume of deionized water (to dissolve the DMF and unreacted NaN3​ ). Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (3x volume)[6].

  • Causality : Wash the combined organic layers extensively with water or brine. This ensures the complete removal of toxic, unreacted azide salts before concentration.

Step 5: Concentration & Storage

  • Action : Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate on a rotary evaporator.

  • Self-Validating Check (Critical) : Ensure the water bath of the rotary evaporator does not exceed 35°C [4].

  • Storage : Transfer the isolated Methyl 4-(azidomethyl)benzoate to a plastic or amber glass vial. Store at -18°C in the dark to prevent photolytic and thermal decomposition[3][5].

References

  • Title : Safe Handling of Azides | Source : pitt.edu | URL : 1

  • Title : Information on Azide Compounds | Source : stanford.edu | URL :3

  • Title : Azides | Source : uvic.ca | URL : 4

  • Title : Azide Compounds - Environmental Health and Safety | Source : fsu.edu | URL : 2

  • Title : Sodium Azide and Organic Azides | Source : ucsb.edu | URL : 5

  • Title : Introduction to alkyl azides in organic synthesis | Source : benchchem.com | URL :6

Sources

Technical Support Center: Methyl 4-(azidomethyl)benzoate Isolation & Sodium Azide Quenching

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. Synthesizing organic azides like Methyl 4-(azidomethyl)benzoate typically involves treating an alkyl halide with an excess of sodium azide (NaN₃) in a polar aprotic solvent. Post-reaction, you are left with a mixture containing your product and unreacted NaN₃—a highly toxic, potentially explosive reagent.

This guide provides field-proven, self-validating protocols to safely isolate your organic product while completely destroying residual azide waste.

Experimental Workflow & Logical Relationships

The following diagram maps the physical separation of the organic product from the hazardous aqueous waste, culminating in a self-validating chemical quench.

Workflow Rxn Reaction Mixture (Azide Product, NaN3, DMF) Extract Liquid-Liquid Extraction (EtOAc / H2O) Rxn->Extract Org Organic Phase (Methyl 4-(azidomethyl)benzoate) Extract->Org Top Layer Aq Aqueous Phase (NaN3, DMF, H2O) Extract->Aq Bottom Layer Wash Water & Brine Washes Org->Wash Quench Chemical Quenching (NaNO2 then H2SO4) Aq->Quench In Fume Hood Wash->Aq Combine Aqueous Pure Dry & Concentrate (Pure Organic Azide) Wash->Pure Retain Organic Test Starch-Iodide Test (Self-Validation) Quench->Test Gas Ceases Test->Quench No Color (Repeat) Dispose Neutralize & Dispose (pH 6-10) Test->Dispose Blue (Success)

Workflow for isolating organic azides and safely quenching unreacted sodium azide waste.

Quantitative Parameters for Azide Quenching

To ensure safety and stoichiometric completion, strictly adhere to the following parameters during the quenching phase:

ParameterValue / ReagentScientific Rationale
Maximum NaN₃ Concentration ≤ 5% in aqueous solutionPrevents runaway exothermic decomposition and controls the rate of toxic NO gas evolution[1].
NaNO₂ Stoichiometry 1.5 g per 1.0 g NaN₃ (~40% excess)Ensures complete oxidation of the azide ion to inert nitrogen gas[1].
Acidification Reagent 20% H₂SO₄ (aq)Generates nitrous acid (HNO₂) in situ; avoids the volatility and corrosiveness associated with HCl[2].
Target Quench pH Acidic (pH < 2)Required to drive the formation of HNO₂ and complete the NaN₃ decomposition[1].
Disposal pH Neutralized to pH 6–10Meets standard environmental health and safety drain disposal criteria[1].

Self-Validating Experimental Protocols

Phase 1: Product Isolation (Liquid-Liquid Extraction)

Objective: Separate the organic azide from unreacted NaN₃ and the reaction solvent (e.g., DMF).

  • Dilution: Cool the reaction mixture to room temperature and dilute with deionized water.

    • Causality: This reduces the solubility of the organic product in the DMF solvent and forces it out of the solution, preparing the mixture for phase separation.

  • Extraction: Add Ethyl Acetate (EtOAc) or Diethyl Ether to the mixture. Never use halogenated solvents.

    • Causality: EtOAc effectively solubilizes Methyl 4-(azidomethyl)benzoate while leaving the highly water-soluble NaN₃ in the aqueous phase[3].

  • Phase Separation: Vigorously shake and vent the separatory funnel. Allow the layers to separate. Collect the top organic layer (product) and the bottom aqueous layer (NaN₃ waste).

  • Aqueous Washes: Wash the organic layer with water at least 3 times, followed by a final brine wash. Combine all aqueous layers into a dedicated waste flask.

    • Causality: DMF is highly miscible in both water and organic solvents. Multiple washes are mandatory to pull residual DMF and trace NaN₃ out of the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure Methyl 4-(azidomethyl)benzoate[4].

Phase 2: Chemical Destruction of Sodium Azide Waste

Warning: This must be performed in a properly functioning fume hood due to the release of toxic Nitric Oxide (NO) gas.

  • Dilution: Combine all aqueous waste layers in a wide-mouth, 3-neck flask equipped with a magnetic stir bar. Dilute with water until the NaN₃ concentration is ≤ 5%.

    • Causality: Concentrated azide solutions can cause a runaway exothermic reaction during quenching[1].

  • Nitrite Addition: Add a 20% (w/v) aqueous solution of Sodium Nitrite (NaNO₂). Use 1.5 g of NaNO₂ for every 1.0 g of NaN₃ estimated in the waste. Stir thoroughly.

    • Causality: NaNO₂ provides the precursor required to safely oxidize the azide.

  • Controlled Acidification: Using an addition funnel, add 20% (v/v) Sulfuric Acid (H₂SO₄) dropwise until the solution is acidic (pH < 2).

    • Causality: Acidifying the nitrite generates Nitrous Acid (HNO₂) in situ, which immediately reacts with NaN₃ to form N₂, NO, and NaOH[2]. Crucial: The order of addition is non-negotiable; adding acid before nitrite generates lethal Hydrazoic Acid (HN₃) gas[1].

  • Self-Validation (Starch-Iodide Test): Once gas evolution ceases, dip a strip of starch-iodide paper into the solution.

    • Validation: A dark blue color confirms the presence of excess nitrous acid, proving that 100% of the azide has been destroyed[3]. If the paper remains colorless, the quench is incomplete; add more NaNO₂ and H₂SO₄.

  • Neutralization: Adjust the pH of the quenched solution to 6–10 using NaOH before disposing of it down the drain with copious amounts of water[1].

Troubleshooting & FAQs

Q: Why can't I use dichloromethane (DCM) or chloroform for the extraction? A: Unreacted sodium azide reacts readily with halogenated solvents to form diazidomethane and triazidomethane. These polyazidomethanes are highly volatile, shock-sensitive explosives that can detonate during rotary evaporation[2]. Always substitute with non-halogenated solvents like EtOAc or MTBE.

Q: What happens if I accidentally acidify the aqueous layer before adding sodium nitrite? A: Sodium azide rapidly hydrolyzes in acidic environments to form hydrazoic acid (HN₃). HN₃ is a highly volatile, highly toxic liquid/gas with an acute toxicity profile similar to hydrogen cyanide. If this occurs, evacuate the area immediately. The strict sequence of adding NaNO₂ before H₂SO₄ ensures HN₃ is destroyed the exact moment it forms[1].

Q: My reaction was performed in DMF. Does this affect the quenching process? A: Yes. When DMF is present in the aqueous waste, the nitrosation conditions (NaNO₂ + acid) can produce dimethylnitrosamine, a potent hepatotoxin and carcinogen[5]. This reinforces the absolute necessity of performing the quench in a certified, heavily ventilated fume hood and wearing proper PPE.

Q: The starch-iodide test did not turn blue after gas evolution stopped. What does this mean? A: A negative (colorless) starch-iodide test means there is no excess nitrous acid left in the solution, indicating that unreacted NaN₃ may still be present. The system is not validated as safe. You must add additional NaNO₂ solution, followed by more dropwise H₂SO₄, until a subsequent test yields a dark blue color[3].

Q: Can I just pour dilute azide waste down the sink? A: Absolutely not. Over time, sodium azide reacts with copper, lead, brass, or zinc in plumbing to form heavy metal azides. These are highly shock-sensitive explosives that have caused severe pipe detonations in laboratory settings[1]. All azide waste must be chemically quenched prior to disposal.

Sources

Preventing ester hydrolysis during azide substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose valuable, late-stage synthetic intermediates to ester hydrolysis during what should be a routine azidation.

The root cause is almost always a misunderstanding of the acid-base chemistry of the azide ion. This guide is designed to provide you with the mechanistic causality behind this side reaction and equip you with field-proven, self-validating protocols to bypass it.

The Root Cause: Mechanistic Insight

Sodium azide ( NaN3​ ) is the conjugate base of hydrazoic acid ( HN3​ , pKa 4.7). In polar aprotic solvents like DMF or DMSO, the azide anion is highly nucleophilic. However, if even trace amounts of water are present (from hygroscopic solvents, the atmosphere, or the NaN3​ itself), the azide ion undergoes hydrolysis:

N3−​+H2​O⇌HN3​+OH−

This equilibrium generates hydroxide ions ( OH− ). At the elevated temperatures typically required for substitution (60–80°C), these hydroxide ions rapidly attack the electrophilic carbonyl carbon of ester groups, leading to irreversible base-catalyzed saponification (hydrolysis).

Troubleshooting Matrix: Azide Source Comparison

To prevent hydrolysis, you must either neutralize the generated hydroxide or use an azide source that does not generate basic byproducts. The quantitative data and operational parameters for these strategies are summarized below.

Azide SourceTypical SolventOperational pHEquiv. RequiredTemp (°C)Ester CompatibilityKey Mechanistic Advantage
NaN3​ (Standard) DMF, DMSO> 9.0 (Basic)1.5 - 3.060 - 80Poor None (High risk of saponification).
NaN3​ + NH4​Cl DMF, EtOH6.5 - 7.5 (Buffered)1.5 - 2.060 - 80Excellent Cost-effective; NH4+​ actively neutralizes OH− .
TMS- N3​ THF, DCM7.0 (Neutral)1.1 - 1.50 - 60Excellent Completely anhydrous; relies on silicon-oxygen affinity.
DPPA THF, Toluene7.0 (Neutral)1.2 - 1.50 - 25Excellent Direct alcohol-to-azide conversion; bypasses leaving groups.

Frequently Asked Questions (FAQs)

Q1: I rigorously dried my DMF and stored it over molecular sieves, but I am still seeing ester hydrolysis with NaN3​ . Why? A1: While drying your solvent is critical, NaN3​ itself is highly hygroscopic and often introduces enough trace water to initiate the generation of hydroxide ions. A robust protocol cannot rely solely on exclusion of moisture; it requires a self-validating chemical buffer. Relying on "dry" conditions without a buffer is a single point of failure.

Q2: How does adding Ammonium Chloride ( NH4​Cl ) solve the problem? A2: NH4​Cl acts as an in situ proton donor ( NH4+​⇌NH3​+H+ ). When NaN3​ reacts with trace water to form OH− , the ammonium ion immediately neutralizes it, forming ammonia and water. This pins the reaction pH near neutral, completely shutting down the base-catalyzed ester hydrolysis pathway[1].

Q3: When should I abandon NaN3​ entirely and switch to TMS- N3​ or DPPA? A3: Switch to Trimethylsilyl azide (TMS- N3​ ) when your substrate is sensitive to nucleophilic attack by the ammonia generated in the buffered NaN3​ method, or when you are utilizing transition-metal catalysis (e.g., Iron or Palladium) where basic salts would poison the catalyst[2]. Switch to Diphenylphosphoryl azide (DPPA) when you want to convert an unactivated alcohol directly to an azide via a Mitsunobu-type inversion, bypassing the need to synthesize and isolate a mesylate or tosylate intermediate[3].

Mechanistic Workflow

G Start Substrate with Ester & Leaving Group Cond1 Standard NaN3 (Unbuffered, Trace H2O) Start->Cond1 Cond2 Buffered NaN3 (+ NH4Cl) Start->Cond2 Cond3 TMS-N3 or DPPA (Neutral Reagents) Start->Cond3 Mech1 NaN3 + H2O → NaOH + HN3 (Strongly Basic pH) Cond1->Mech1 Mech2 NaN3 + NH4Cl → NH3 + HN3 (Neutralized / Buffered) Cond2->Mech2 Mech3 Direct Azide Transfer (No Hydroxide Generated) Cond3->Mech3 Result1 Ester Hydrolysis (Target Degraded) Mech1->Result1 Result2 Successful Substitution (Ester Preserved) Mech2->Result2 Mech3->Result2

Mechanistic pathways of azide substitution and ester preservation strategies.

Experimental Protocols

Protocol A: Buffered Azide Substitution ( NaN3​ / NH4​Cl )

Objective: Displace a primary or secondary halide/sulfonate with azide while preserving sensitive aliphatic or aromatic esters[1].

  • Substrate Preparation: Dissolve the ester-containing substrate (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Reagent Addition: Add NaN3​ (1.5 eq) and NH4​Cl (1.5 eq) sequentially at room temperature.

    • Causality Check: NH4​Cl must be added simultaneously with NaN3​ to ensure the buffer is present before any hydroxide ions can accumulate.

  • Heating & Propagation: Heat the vigorously stirred suspension to 60°C.

  • Self-Validation Step: Monitor the reaction via TLC (e.g., 20% EtOAc/Hexanes). The desired azide should appear as a distinctly less polar spot compared to the starting material. Crucially, the absence of a baseline spot (which would indicate a highly polar carboxylic acid) validates that the ester remains intact.

  • Workup: Cool to room temperature. Dilute with EtOAc and quench with H2​O . Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (3x) to completely partition the DMF into the aqueous phase. Dry over Na2​SO4​ and concentrate in vacuo.

Protocol B: Direct Mitsunobu-Type Azidation (DPPA)

Objective: Convert an unactivated alcohol to an azide with stereochemical inversion, bypassing basic substitution conditions entirely[3].

  • Substrate Preparation: Dissolve the alcohol (1.0 eq) and Triphenylphosphine ( PPh3​ , 1.2 eq) in anhydrous THF (0.1 M) under an inert argon atmosphere.

  • Activation: Cool the solution to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.

    • Causality Check: DIAD and PPh3​ react to form a betaine intermediate. This intermediate activates the alcohol, preparing it for nucleophilic attack without the need for basic leaving groups.

  • Azide Transfer: Add Diphenylphosphoryl azide (DPPA, 1.2 eq) dropwise at 0°C.

  • Self-Validation Step: Allow the reaction to warm to room temperature. The reaction mixture should transition from a distinct yellow to a clear/pale solution as the betaine intermediate is consumed. TLC will confirm the complete disappearance of the starting alcohol.

  • Workup: Concentrate the solvent in vacuo and purify the crude residue directly via silica gel chromatography to isolate the pure azide.

Sources

Technical Support Center: Stability & Storage of Methyl 4-(azidomethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactive intermediates. This guide is designed for researchers and drug development professionals handling Methyl 4-(azidomethyl)benzoate (CAS: 94341-53-4) . As a highly reactive benzylic azide widely utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, its utility is counterbalanced by its inherent thermodynamic instability.

This document provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to prevent decomposition and ensure experimental reproducibility.

Mechanistic Causality: Why Does Decomposition Occur?

To prevent degradation, one must understand the causality behind it. Alkyl and benzylic azides are thermodynamically unstable molecules. Their decomposition is driven by the highly favorable entropic release of nitrogen gas ( N2​ ).

When Methyl 4-(azidomethyl)benzoate is exposed to thermal energy (heat) or ultraviolet (UV) light, the azide functional group undergoes cleavage. This extrudes N2​ and generates a highly reactive, electron-deficient nitrene intermediate [1]. Because nitrenes have an extremely short lifetime, they rapidly undergo stabilization via a 1,2-hydrogen shift (Curtius-type rearrangement) to form an imine (benzenemethanimine derivatives)[2][3]. These imines subsequently hydrolyze into amines and aldehydes or polymerize into complex waste products, rendering your reagent useless and potentially dangerous.

Decomposition A Methyl 4-(azidomethyl)benzoate (Intact Azide) B Thermal Energy (Heat) or Photolysis (UV Light) A->B C Nitrogen Gas (N2) Extrusion B->C D Reactive Nitrene Intermediate B->D E 1,2-Hydrogen Shift (Rearrangement) D->E F Imine Derivative (Benzenemethanimine) E->F G Hydrolysis / Dimerization (Amines, Polymeric Waste) F->G

Thermal and photolytic decomposition pathway of benzylic azides.

Troubleshooting & FAQs

Q1: I left my Methyl 4-(azidomethyl)benzoate on the benchtop at room temperature for a week. Is it still viable for click chemistry? A: It is highly compromised. Benzyl azides undergo slow thermal decomposition at room temperature, and ambient laboratory lighting accelerates photolytic nitrogen extrusion[4]. Self-Validation Step: Do not use it blindly. Run an Infrared (IR) spectrum of the sample. The characteristic asymmetric azide stretch ( −N3​ ) at ~2099 cm⁻¹ will be severely diminished if decomposition has occurred[4]. If this peak is weak, or if you observe new peaks around 1640 cm⁻¹ (imine C=N stretch), discard the batch safely.

Q2: My sealed vial of Methyl 4-(azidomethyl)benzoate shattered in the refrigerator. What caused this? A: This is a classic symptom of improper atmosphere control combined with trace auto-catalytic degradation. As the azide decomposes, it continuously releases N2​ gas[5]. In a tightly sealed, rigid glass vial with zero headspace, the pressure buildup from the evolved N2​ will eventually exceed the tensile strength of the glass, causing it to rupture. Always store azides in containers with at least 30% headspace or use pressure-relief septa.

Q3: Should I store the azide as a neat liquid or in a solution? A: For long-term storage, it is strongly recommended to store benzylic azides as dilute solutions (e.g., 0.5 M in anhydrous dichloromethane) rather than neat oils. Storing it neat concentrates the explosive potential and increases the rate of intermolecular degradation pathways.

Quantitative Storage Guidelines

The following table synthesizes the stability profiles of Methyl 4-(azidomethyl)benzoate under various storage conditions.

Storage ConditionPhysical StateTemperatureAtmosphereExpected Shelf-LifeRisk of N2​ Evolution
Optimal (Long-term) 0.5 M Solution (DCM)-20°CArgon> 12 monthsNegligible
Acceptable (Short-term) Neat Oil2-8°CNitrogen1-3 monthsLow
High Risk Neat Oil20-25°C (RT)Ambient Air< 1 weekHigh
Critical Danger Neat Oil> 80°CAmbient AirMinutesExplosive

Standard Operating Procedure (SOP): Storage & Integrity Validation

To ensure a self-validating experimental system, follow this step-by-step methodology for aliquoting, storing, and verifying your reagent.

Phase 1: Safe Aliquoting and Storage
  • Environmental Control: Transfer the bulk Methyl 4-(azidomethyl)benzoate to a fume hood equipped with amber lighting to prevent UV-induced photolysis.

  • Dilution: Dissolve the neat oil in anhydrous dichloromethane (DCM) to achieve a safe 0.5 M concentration.

  • Aliquoting: Dispense the solution into amber glass vials. Crucial Step: Leave at least 30% headspace in each vial to accommodate potential trace nitrogen gas evolution.

  • Inerting: Gently purge the headspace of each vial with dry Argon gas for 10–15 seconds. This displaces oxygen and moisture, which can catalyze the hydrolysis of transient imines into reactive amines[6].

  • Sealing: Seal the vials with PTFE-lined caps and wrap the exterior seal with Parafilm.

  • Storage: Transfer immediately to a dedicated, spark-free freezer maintained at -20°C[6].

Phase 2: Pre-Experiment Integrity Validation

Before deploying the stored azide in a synthesis workflow, validate its integrity:

  • Visual Inspection: Allow the vial to warm to room temperature inside a desiccator (to prevent condensation). The solution should be colorless to pale yellow. Darkening or deep yellowing indicates imine/amine formation.

  • Spectroscopic Validation: Place a 1 µL drop on an ATR-IR crystal. Confirm the presence of a strong, sharp absorption band at ~2099 cm⁻¹[4].

  • Chromatographic Validation: Run a Thin Layer Chromatography (TLC) plate (Eluent: 4:1 Hexane:Ethyl Acetate). A single spot indicates purity; streaking at lower Rf​ values confirms degradation.

StorageWorkflow Start Receive Methyl 4-(azidomethyl)benzoate CheckState Is it Neat Oil or Solution? Start->CheckState Neat Neat Oil CheckState->Neat Solution Solution (e.g., in DCM) CheckState->Solution Dilute Dilute to 0.5M in DCM (Fume Hood, Amber Light) Neat->Dilute Aliquot Aliquot into Amber Vials (Leave 30% Headspace) Solution->Aliquot Dilute->Aliquot Argon Purge Headspace with Argon Aliquot->Argon Store Store at -20°C (Spark-Free Freezer) Argon->Store

Standard operating procedure for the safe storage of benzylic azides.

References

  • LookChem. "Methyl 4-(aminomethyl)benzoate Chemical Properties & Storage". Lookchem.com. Available at:[Link]

  • ResearchGate. "Benzyl Azide: Handling, Storage, and Precautions". Researchgate.net. Available at: [Link]

  • AskFilo. "Reaction Mechanism: Thermal decomposition of azide to nitrene". Askfilo.com. Available at:[Link]

  • ACS Publications. "Comment on 'The Mechanism of Pyrolysis of Benzyl Azide: Spectroscopic Evidence for Benzenemethanimine Formation'". The Journal of Physical Chemistry A. Available at: [Link]

  • Ghent University. "An IR spectroscopy study of the degradation of surface bound azido-groups in high vacuum". Biblio.ugent.be. Available at:[Link]

Sources

Validation & Comparative

Mass spectrometry analysis of Methyl 4-(azidomethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Analysis of Methyl 4-(azidomethyl)benzoate: Methodologies, Challenges, and Derivatization Strategies

Methyl 4-(azidomethyl)benzoate (C9H9N3O2, Exact Mass: 191.0695 Da) is a highly versatile bifunctional linker widely utilized in click chemistry, bioconjugation, and photoaffinity labeling[1]. However, characterizing this compound via mass spectrometry (MS) presents a fundamental analytical challenge: the inherent lability of the aliphatic azide moiety.

As a Senior Application Scientist, I have observed that standard MS protocols often fail when applied to organic azides. The thermodynamic driving force to extrude dinitrogen (N2) is immense, leading to the facile loss of 28 Da[2]. Whether induced thermally during vaporization or via collision-induced dissociation (CID) in the gas phase, this fragmentation often obscures the intact molecular ion, complicating quantitative analysis[3].

This guide objectively compares various MS ionization techniques for the analysis of methyl 4-(azidomethyl)benzoate, explains the mechanistic causality behind signal degradation, and provides field-proven, self-validating experimental protocols to ensure analytical integrity.

Comparative Analysis of Ionization Techniques

To successfully analyze methyl 4-(azidomethyl)benzoate, one must understand how different ionization environments interact with the labile -N3 group. The loss of N2 is universally recognized as the first step of decomposition for organic azides[2].

  • Electrospray Ionization (ESI-MS): ESI is a "soft" solution-phase ionization technique. It is the only direct method capable of consistently yielding the intact protonated molecule [M+H]+ at m/z 192.08. However, if the source parameters (capillary voltage, desolvation temperature) are set too high, in-source fragmentation (ISF) will artificially generate the[M+H-N2]+ ion at m/z 164.07[3].

  • Atmospheric Pressure Chemical Ionization (APCI-MS): APCI relies on a heated vaporizer probe (typically 350–450 °C) to volatilize the solvent and analyte before ionization. Because organic azides are thermally labile, methyl 4-(azidomethyl)benzoate undergoes near-complete thermal degradation into a nitrene/imine intermediate before reaching the corona discharge. The intact [M+H]+ is rarely observed.

  • Gas Chromatography-Electron Ionization (GC-EI-MS): GC-EI subjects the analyte to both high thermal stress (in the GC inlet and column) and hard ionization (70 eV). The molecular ion (M+• at m/z 191) is virtually absent. The spectrum is instead dominated by the [M-N2]+• base peak at m/z 163, followed by complex tropylium-like rearrangements[2].

Table 1: Comparative Performance of MS Ionization Methods for Methyl 4-(azidomethyl)benzoate
Ionization MethodThermal StressIonization EnergyPrimary Observed Ion(s)Suitability for Intact Analysis
ESI (+) Low (< 250 °C)Softm/z 192.08 [M+H]+, m/z 214.06 [M+Na]+Excellent (Requires tuning)
APCI (+) High (350–450 °C)Softm/z 164.07 [M+H-N2]+Poor (Pre-ionization degradation)
GC-EI High (250–300 °C)Hard (70 eV)m/z 163.06 [M-N2]+•Very Poor (Extensive fragmentation)

Gas-Phase Fragmentation Mechanics

Understanding the fragmentation pathway is critical for developing Multiple Reaction Monitoring (MRM) methods for tandem mass spectrometry (LC-MS/MS). When the intact[M+H]+ ion of methyl 4-(azidomethyl)benzoate is subjected to CID, the lowest energy pathway is the homolytic or heterolytic cleavage of the nitrogen-nitrogen bonds.

G2 M [M+H]+ m/z 192.08 (Intact Protonated Azide) N2 Loss of N2 (-28 Da) M->N2 Thermal/Collisional Energy F1 [M+H-N2]+ m/z 164.07 (Nitrene/Imine Cation) N2->F1 F2 [M+H-N2-CH3OH]+ m/z 132.04 (Ester Cleavage) F1->F2 Higher Collision Energy

Primary gas-phase fragmentation pathway of protonated methyl 4-(azidomethyl)benzoate.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal checks to confirm that the observed data is an accurate reflection of the sample, rather than an artifact of the instrument's environment.

Protocol A: Direct Infusion ESI-MS Optimization for Intact Azides

Causality: To observe the intact azide, we must minimize the internal energy imparted to the molecule during the desolvation process. High temperatures and steep voltage gradients in the source act as a surrogate for CID, causing premature N2 loss.

Step-by-Step Methodology:

  • Sample Preparation: Dilute methyl 4-(azidomethyl)benzoate to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Note: Avoid using high concentrations of sodium/potassium buffers, as azides readily form complex adducts that split the ion current[3].

  • Instrument Setup: Connect a syringe pump directly to the ESI source. Set the flow rate to 10 µL/min.

  • Thermal Tuning: Lower the desolvation gas temperature to 200 °C (or the lowest temperature that still maintains a stable spray).

  • Voltage Tuning: Begin with a minimal capillary/cone voltage (e.g., 2.0 kV capillary, 15 V cone).

  • Self-Validation Check: Monitor the intensity ratio of the intact ion (m/z 192.08) to the N2-loss ion (m/z 164.07).

    • Pass: A ratio of > 5:1 indicates a successfully optimized, "soft" source environment.

    • Fail: A ratio of < 1:1 indicates excessive in-source fragmentation. Lower the cone voltage and desolvation temperature iteratively until the intact ion dominates.

Protocol B: CuAAC Derivatization for High-Throughput LC-MS/MS

Causality: While Protocol A works for qualitative confirmation, the inherent instability of the azide makes reproducible, high-throughput quantification difficult. By reacting the azide with an alkyne via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), we lock the labile nitrogen atoms into a highly stable 1,2,3-triazole aromatic heterocycle[4]. This completely eliminates N2 loss and dramatically increases the proton affinity for ESI+.

G A Methyl 4-(azidomethyl)benzoate (Labile Azide) B CuAAC Derivatization (+ Alkyne, Cu catalyst) A->B Click Reaction C 1,2,3-Triazole Derivative (Stable Heterocycle) B->C MS Stabilization

Workflow for stabilizing methyl 4-(azidomethyl)benzoate via CuAAC derivatization for MS analysis.

Step-by-Step Methodology:

  • Reaction Mixture: In a 1.5 mL microcentrifuge tube, combine 100 µL of the sample containing methyl 4-(azidomethyl)benzoate with 10 µL of phenylacetylene (10 mM in DMSO).

  • Catalyst Addition: Add 10 µL of freshly prepared Sodium Ascorbate (100 mM in water) followed by 10 µL of Copper(II) Sulfate (10 mM in water). Causality: The ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ.

  • Incubation: Vortex for 10 seconds and incubate at room temperature for 30 minutes.

  • Quenching & Dilution: Quench the reaction by adding 870 µL of Acetonitrile. Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated copper salts.

  • LC-MS/MS Analysis: Inject 2 µL of the supernatant onto a C18 reversed-phase column. The resulting 1,4-disubstituted triazole derivative will yield a massive, highly stable [M+H]+ signal (m/z 294.12) that can be subjected to high-energy CID for robust MRM quantification without the unpredictable baseline noise caused by spontaneous N2 loss.

  • Self-Validation Check: Run a blank reaction (omitting the azide sample). The absence of the m/z 294.12 peak confirms that the derivatization reagents are free of cross-contamination.

References

  • Electron ionization mass spectrometry in the characterization of azidonitriles, ResearchGate, [Link]

  • Catalytic Staudinger Reduction at Room Temperature, SDU, [Link]

  • Complexation of transition metals by 3-azidopropionitrile. An electrospray ionization mass spectrometry study, PubMed, [Link]

  • Micellar “Click” Nanoreactors: Spiking Pluronic-Based Micelles with Polymeric Ligands, ACS Publications, [Link]

Sources

Comparing click reactivity of alkyl azides vs benzyl azides

Author: BenchChem Technical Support Team. Date: March 2026

An essential decision in the design of bioorthogonal bioconjugation workflows is the selection of the appropriate 1,3-dipole. While the chemical biology community heavily focuses on tuning the ring strain of the cyclooctyne (e.g., DBCO, BCN, DIFO) to accelerate Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the structural nature of the azide partner is equally critical[1].

This guide provides an in-depth, objective comparison between alkyl azides and benzyl azides , detailing the mechanistic causality behind their reactivity differences, comparative kinetic data, and a self-validating experimental protocol for determining reaction rates.

Mechanistic Causality: Why Structure Dictates Kinetics

Benzyl azide is universally employed as the benchmark reactant for evaluating the kinetic performance of newly synthesized cyclooctynes[2]. However, when translating assays from model systems to complex biological environments, researchers frequently switch to aliphatic alkyl azides (e.g., PEGylated azides). This structural shift directly impacts the reaction rate.

The reactivity difference is best explained through Frontier Molecular Orbital (FMO) theory . Normal-demand SPAAC is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the azide[3].

  • Electronic Effects: Purely aliphatic alkyl groups are stronger electron donors than benzyl groups. This electron-donating effect raises the energy level of the alkyl azide's LUMO[3].

  • Orbital Gap: Because the reaction relies on the HOMO(alkyne)–LUMO(azide) overlap, a higher LUMO energy in the alkyl azide results in a larger energetic gap between the reacting orbitals[3].

  • Kinetic Penalty: This larger orbital gap increases the activation energy of the transition state. Consequently, benzyl azides typically demonstrate approximately 1.6 times higher reactivity than purely aliphatic primary alkyl azides[3].

  • Steric Hindrance: Beyond electronics, sterics are paramount. While primary alkyl azides react at acceptable rates, secondary and tertiary alkyl azides suffer from severe steric clashes in the transition state, leading to drastically reduced kinetics[4].

FMO_Logic Alkyl Alkyl Azide (Stronger e- Donor) LUMO_Alkyl Higher LUMO Energy Alkyl->LUMO_Alkyl Benzyl Benzyl Azide (Weaker e- Donor) LUMO_Benzyl Lower LUMO Energy Benzyl->LUMO_Benzyl Gap_Alkyl Larger HOMO-LUMO Gap LUMO_Alkyl->Gap_Alkyl Gap_Benzyl Smaller HOMO-LUMO Gap LUMO_Benzyl->Gap_Benzyl Rate_Alkyl Slower SPAAC Kinetics Gap_Alkyl->Rate_Alkyl Rate_Benzyl Faster SPAAC Kinetics Gap_Benzyl->Rate_Benzyl

FMO logic dictating SPAAC reactivity of alkyl vs benzyl azides.

Quantitative Data: Kinetic Comparison

To facilitate rational reagent selection, the table below summarizes the second-order rate constants ( k2​ ) for common cyclooctynes reacting with benzyl versus primary alkyl azides.

CyclooctyneAzide TypeApprox. k2​ ( M−1s−1 )Relative Reactivity
DBCO (DIBAC) Benzyl Azide~0.311.0x (Benchmark)
DBCO (DIBAC) Primary Alkyl Azide~0.20~0.65x
BCN Benzyl Azide~0.141.0x (Benchmark)
BCN Primary Alkyl Azide~0.09~0.64x

(Note: Exact values fluctuate based on solvent polarity, typically measured in MeOH or MeCN/H₂O mixtures at 25°C[1],[5]).

Experimental Protocol: Self-Validating Kinetic Analysis via ¹H NMR

To objectively compare the reactivity of an alkyl azide versus a benzyl azide in your specific solvent system, you must establish a self-validating kinetic assay. The gold standard is quantitative ¹H NMR spectroscopy under pseudo-first-order conditions[1],[6]. By using a vast excess of the azide, its concentration remains effectively constant, allowing the reaction to be modeled as a first-order decay relative to the cyclooctyne.

Materials Required:

  • Strained alkyne (e.g., DBCO or BCN)

  • Azide of interest (Benzyl azide or target Alkyl azide)

  • Deuterated solvent (e.g., CD₃CN or DMSO-d₆)[1]

  • Internal standard: Dimethyl sulfone (highly stable, distinct NMR singlet)[6]

Step-by-Step Methodology:

  • Stock Preparation: Prepare precise stock solutions of the cyclooctyne (e.g., 10 mM), the azide (e.g., 100 mM), and dimethyl sulfone (e.g., 5 mM) in the chosen deuterated solvent[1].

  • Reaction Initiation: In an NMR tube, combine the cyclooctyne solution with the internal standard. Add the azide solution to achieve a final concentration ratio of at least 1:10 (Alkyne:Azide) to guarantee pseudo-first-order kinetics[1].

  • Data Acquisition: Immediately insert the tube into the NMR spectrometer equilibrated at 25 °C. Acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes for 2 hours)[6].

  • Integration & Normalization: Integrate the characteristic aliphatic or aromatic protons of the decaying cyclooctyne relative to the invariant dimethyl sulfone peak[6].

  • Kinetic Extraction: Plot ln([Alkyne]t​/[Alkyne]0​) versus time. The negative slope of this linear fit yields the pseudo-first-order rate constant ( kobs​ ).

  • Second-Order Rate Constant ( k2​ ): Repeat the experiment at varying excess concentrations of azide (e.g., 5x, 10x, 15x, 20x). Plot kobs​ against the azide concentration. The slope of this secondary plot is the definitive second-order rate constant ( k2​ ) in M−1s−1 [1].

NMR_Workflow Step1 Step 1: Preparation Stock solutions of Cyclooctyne, Azide, and Dimethyl Sulfone in CD3CN Step2 Step 2: Mixing Combine Cyclooctyne with 10x excess Azide (Pseudo-first-order conditions) Step1->Step2 Step3 Step 3: NMR Monitoring Track reactant decay via quantitative 1H NMR at 25°C Step2->Step3 Step4 Step 4: Data Analysis Plot concentration vs time to extract k_obs Step3->Step4 Step5 Step 5: k2 Determination Plot k_obs vs [Azide] Slope = Second-order rate constant (k2) Step4->Step5

Step-by-step workflow for determining SPAAC rate constants via 1H NMR.

Practical Considerations for Drug Development

1. Synthetic Accessibility & Safety Benzyl azides are readily synthesized via nucleophilic substitution (Sₙ2) of benzyl halides with sodium azide. However, extreme caution is required during the extraction phase. Halogenated solvents (such as dichloromethane or chloroform) must never be used to extract the aqueous azide mixture, as they can react with residual sodium azide to form highly explosive, shock-sensitive diazidomethane[2].

2. Lipophilicity vs. Kinetics in Bioconjugation While benzyl azides offer a distinct kinetic advantage, their increased lipophilicity can induce non-specific hydrophobic interactions or aggregation in sensitive protein-drug conjugates. In such scenarios, drug development professionals often substitute benzyl azides with highly hydrophilic, PEGylated alkyl azides. The slight reduction in k2​ (roughly 35-40%) is a necessary and acceptable trade-off for improved aqueous solubility and reduced background noise in in vivo imaging or therapeutic applications.

Sources

A Technical Guide to Methyl 4-(azidomethyl)benzoate: Characterization and Comparison with Modern Bioconjugation Reagents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and chemical biology, the ability to selectively modify biomolecules is paramount. This guide provides a comprehensive analysis of a fundamental building block, Methyl 4-(azidomethyl)benzoate, offering a detailed look at its characterization data. While a valuable reagent, the landscape of bioconjugation has evolved. Therefore, we will objectively compare its profile with more contemporary alternatives, namely azide-functionalized N-hydroxysuccinimide (NHS) esters, which have gained prominence for their utility in protein modification. This guide will furnish you with the necessary data and protocols to make informed decisions for your research endeavors.

Characterization of Methyl 4-(azidomethyl)benzoate

Methyl 4-(azidomethyl)benzoate serves as a key intermediate in the synthesis of more complex molecules for bioconjugation, often acting as a precursor to photosensitive crosslinkers or other reactive moieties. Its synthesis is typically achieved through a straightforward nucleophilic substitution of its brominated precursor.

Synthesis of Methyl 4-(azidomethyl)benzoate:

The synthesis of Methyl 4-(azidomethyl)benzoate is most commonly accomplished by the reaction of Methyl 4-(bromomethyl)benzoate with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, where the azide anion displaces the bromide.

reagent1 Methyl 4-(bromomethyl)benzoate product Methyl 4-(azidomethyl)benzoate reagent1->product reagent2 Sodium Azide (NaN3) reagent2->product solvent DMF solvent->product Solvent

Caption: Synthesis of Methyl 4-(azidomethyl)benzoate.

Predicted Characterization Data:

Due to a lack of publicly available experimental spectra for pure Methyl 4-(azidomethyl)benzoate, the following data has been predicted using widely accepted cheminformatics software. It is crucial to note that while these predictions are based on robust algorithms, they should be confirmed by experimental data.

Table 1: Predicted Characterization Data for Methyl 4-(azidomethyl)benzoate

Parameter Predicted Value
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
¹H NMR (400 MHz, CDCl₃) δ 8.05 (d, J=8.4 Hz, 2H, Ar-H), δ 7.42 (d, J=8.4 Hz, 2H, Ar-H), δ 4.40 (s, 2H, -CH₂-N₃), δ 3.92 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, CDCl₃) δ 166.5 (C=O), δ 142.0 (Ar-C), δ 130.2 (Ar-CH), δ 128.5 (Ar-CH), δ 129.5 (Ar-C), δ 54.0 (-CH₂-N₃), δ 52.3 (-OCH₃)
IR Spectroscopy (cm⁻¹) ~2100 (strong, sharp N₃ stretch), ~1720 (strong C=O stretch), ~1610, 1500 (C=C aromatic stretch), ~1280, 1100 (C-O stretch)
Mass Spectrometry (EI) m/z 191 (M⁺), 163 (M⁺ - N₂), 133 (M⁺ - N₂, -OCH₃), 105 (M⁺ - N₂, -COOCH₃)

Alternatives for Bioconjugation: Azide-Functionalized NHS Esters

For direct modification of proteins and other biomolecules containing primary amines, azide-functionalized N-hydroxysuccinimide (NHS) esters are often the reagents of choice.[1][2][3] These molecules offer a more direct route to introducing an azide handle onto a biological target. The NHS ester group reacts efficiently with primary amines (such as the side chain of lysine residues) under mild pH conditions to form a stable amide bond.[1][3]

Two popular examples of such reagents are Azidobutyric acid NHS ester and Azido-PEG4-NHS ester.

cluster_0 Bioconjugation Reaction Protein Protein-NH2 Conjugate Protein-NH-CO-Linker-Azide Protein->Conjugate Azide_NHS Azide-Linker-NHS Azide_NHS->Conjugate NHS_byproduct NHS Conjugate->NHS_byproduct Byproduct

Caption: General scheme for protein modification using an Azide-NHS ester.

Performance Comparison: Methyl 4-(azidomethyl)benzoate vs. Azide-NHS Esters

The choice of reagent for introducing an azide functionality depends heavily on the overall synthetic strategy and the nature of the target molecule.

Table 2: Comparison of Methyl 4-(azidomethyl)benzoate and Azide-NHS Esters

FeatureMethyl 4-(azidomethyl)benzoateAzide-NHS Esters (e.g., Azidobutyric acid NHS ester, Azido-PEG4-NHS ester)
Primary Application A building block for synthesizing more complex bioconjugation reagents. Not typically used for direct protein modification.Direct modification of primary amines on biomolecules (e.g., proteins, peptides).[1][3]
Reactivity The azide group is relatively inert until activated for "click" chemistry. The methyl ester can be hydrolyzed to a carboxylic acid for further functionalization.The NHS ester is highly reactive towards primary amines at physiological to slightly basic pH.[1] The azide is ready for subsequent click chemistry reactions.[4]
Solubility Generally soluble in organic solvents.Solubility varies. Simple alkyl chain versions have good organic solubility. PEGylated versions exhibit enhanced aqueous solubility.
Versatility High versatility as a synthetic intermediate. The ester can be modified, and the azide used for cycloaddition reactions.Primarily designed for amine modification. The linker between the azide and NHS ester can be varied to modulate properties like solubility and spacer length.
Direct Bioconjugation No. Requires further chemical modification to become reactive towards biomolecules.Yes. Designed for direct, one-step introduction of an azide handle onto a biomolecule.[5]

Characterization Data for Alternative Reagents:

Azidobutyric acid NHS ester

  • CAS Number: 943858-70-6

  • Molecular Formula: C₈H₁₀N₄O₄

  • Molecular Weight: 226.19 g/mol

  • Key Features: A simple, non-cleavable linker for introducing an azide group.[6]

Azido-PEG4-NHS ester

  • CAS Number: 1807534-82-2

  • Molecular Formula: C₁₄H₂₂N₄O₈

  • Molecular Weight: 374.35 g/mol

  • Key Features: Contains a hydrophilic polyethylene glycol (PEG) spacer which can improve the solubility and reduce aggregation of the resulting bioconjugate.[7]

Experimental Protocols

Synthesis of Methyl 4-(azidomethyl)benzoate

This protocol describes a general method for the synthesis of Methyl 4-(azidomethyl)benzoate from its corresponding bromo-precursor.

Materials:

  • Methyl 4-(bromomethyl)benzoate

  • Sodium azide (NaN₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve Methyl 4-(bromomethyl)benzoate in anhydrous DMF.

  • Add sodium azide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure Methyl 4-(azidomethyl)benzoate.

General Protocol for Protein Labeling with an Azide-NHS Ester

This protocol provides a general procedure for conjugating an azide-NHS ester to a protein.[3][5]

Materials:

  • Protein solution (1-10 mg/mL in a suitable buffer, e.g., PBS)

  • Azide-NHS ester (e.g., Azidobutyric acid NHS ester or Azido-PEG4-NHS ester)

  • Anhydrous dimethyl sulfoxide (DMSO) or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Adjust the buffer of the protein solution to pH 8.3-8.5.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the Azide-NHS ester in anhydrous DMSO or DMF to a concentration of 10-50 mM.

  • Initiate Reaction: Add a 5-20 fold molar excess of the Azide-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubate: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4 °C. If the attached molecule is light-sensitive, protect the reaction from light.

  • Purification: Remove the excess, unreacted Azide-NHS ester and the NHS byproduct by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Characterize the resulting azide-modified protein using appropriate techniques such as mass spectrometry to determine the degree of labeling.

Conclusion

Methyl 4-(azidomethyl)benzoate is a valuable and cost-effective synthetic intermediate for creating more elaborate bioconjugation reagents. Its characterization, though not widely published, can be reliably predicted for synthetic planning. However, for the direct and efficient introduction of azide moieties onto proteins and other biomolecules, azide-functionalized NHS esters represent a more modern and streamlined approach. The choice between these reagents will ultimately be dictated by the specific requirements of the experimental design, with Methyl 4-(azidomethyl)benzoate serving as a foundational block for custom reagent synthesis and azide-NHS esters providing a ready-to-use solution for direct bioconjugation.

References

  • Dempsey, D. R., et al. (2018). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC. Available from: [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Available from: [Link]

  • Creative Biolabs. Azidobutyric acid NHS ester. Available from: [Link]

Sources

UV-Vis Absorption Spectra of Methyl 4-(azidomethyl)benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 4-(azidomethyl)benzoate is a highly versatile bifunctional molecule widely utilized in chemical biology, drug development, and materials science. Featuring both a click-reactive aliphatic azide and a UV-active benzoate ester, it serves as a critical building block for bioconjugation (via CuAAC or SPAAC) and can be adapted for photo-crosslinking applications.

This guide objectively compares the UV-Vis absorption properties of Methyl 4-(azidomethyl)benzoate against other common photo-reactive and click-chemistry alternatives, providing researchers with the experimental data and mechanistic causality needed to design optimal photochemical or spectroscopic assays.

Theoretical Basis of Absorption: Chromophore Causality

To understand the UV-Vis spectrum of Methyl 4-(azidomethyl)benzoate, we must deconstruct its molecular architecture. The molecule contains two distinct chromophores that dictate its photophysical behavior:

  • The Benzoate Ester Core ( π→π∗ Transition): The dominant feature in the UV-Vis spectrum of this compound is driven by the conjugated aromatic system of the methyl benzoate moiety. This core typically exhibits a strong, allowed π→π∗ transition with an absorption maximum ( λmax​ ) in the 230–240 nm range, alongside a weaker forbidden transition around 270–280 nm [1].

  • The Azidomethyl Group ( n→π∗ Transition): Unlike aryl azides where the azide is directly conjugated to the aromatic ring, the azide in Methyl 4-(azidomethyl)benzoate is insulated by a methylene bridge (forming a benzyl azide derivative). Aliphatic azides typically exhibit a weak n→π∗ transition near 287 nm . In this molecule, this weak azide signal is often masked by or merges with the tail of the stronger benzoate absorption band [2].

Causality Insight: Because the azide is not directly conjugated to the aromatic ring, Methyl 4-(azidomethyl)benzoate is significantly more stable under ambient light compared to aryl azides. It requires high-energy, short-wavelength UV light (< 250 nm) for direct photolysis, making it an excellent candidate for orthogonal click-chemistry workflows where premature photo-degradation must be avoided.

Comparative UV-Vis Analysis

When selecting a probe for photoaffinity labeling or spectroscopic tracking, the absorption maximum ( λmax​ ) and the molar extinction coefficient ( ε ) are critical. The table below compares Methyl 4-(azidomethyl)benzoate with other standard alternatives.

Compound / Functional GroupPrimary λmax​ (nm)Secondary λmax​ (nm)Relative Molar Absorptivity ( ε )Primary Application / Photochemical Behavior
Methyl 4-(azidomethyl)benzoate ~230 - 240~270 - 280 (shoulder)High ( π→π∗ )Click chemistry; stable under ambient light; requires deep UV for photolysis [3].
Phenyl Azide ~250~280ModerateClassic photo-crosslinker; generates highly reactive singlet nitrenes upon UV irradiation[4].
Benzyl Azide (Unsubstituted) ~215~250 - 260 (tail)Low to ModerateStandard click-chemistry tag; minimal background absorbance in the near-UV range.
Aryl Diazirines ~350N/ALow ( n→π∗ )Advanced photo-crosslinker; activated by long-wavelength UV (350 nm), preventing biological sample damage [5].

Experimental Protocol: Self-Validating UV-Vis Measurement

To accurately determine the molar extinction coefficient and λmax​ of Methyl 4-(azidomethyl)benzoate, a self-validating protocol must be employed. This workflow ensures that the data strictly adheres to the Beer-Lambert Law ( A=εlc ).

Materials Required
  • Methyl 4-(azidomethyl)benzoate (Purity > 98%)

  • UV-grade Acetonitrile (MeCN) or Methanol (MeOH)

  • Matched quartz cuvettes (1.0 cm path length)

  • Double-beam UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh 2.0 mg of Methyl 4-(azidomethyl)benzoate using a microbalance. Dissolve in 10.0 mL of UV-grade MeCN to create a primary stock solution.

  • Serial Dilution: Prepare a minimum of five calibration standards by diluting the stock solution. Target a concentration range of 10μM to 100μM .

  • Baseline Correction (The Validation Anchor): Fill both the reference and sample quartz cuvettes with pure UV-grade MeCN. Run a baseline scan from 200 nm to 400 nm. Causality: This eliminates solvent and cuvette absorbance artifacts, ensuring the resulting spectrum is exclusively derived from the analyte.

  • Spectral Scanning: Replace the solvent in the sample cuvette with the lowest concentration standard. Scan from 400 nm down to 200 nm. Repeat for all standards in increasing order of concentration to minimize carryover.

  • Data Validation (Beer-Lambert Check): Extract the absorbance values at the primary λmax​ (~235 nm). Plot Absorbance vs. Concentration.

    • Self-Validation: The R2 value of the linear regression must be > 0.99. If the absorbance exceeds 1.0 AU, the detector may be saturated, and the sample must be further diluted to maintain photometric accuracy.

Experimental Workflow Visualization

The following diagram illustrates the logical progression and self-validating loop of the UV-Vis characterization protocol.

UV_Vis_Workflow Start Sample Preparation Methyl 4-(azidomethyl)benzoate Dilution Serial Dilution in UV-grade Solvent Start->Dilution Blank Baseline Correction (Solvent Blanking) Dilution->Blank Measure UV-Vis Spectral Scan (200 - 400 nm) Blank->Measure Validate Beer-Lambert Validation (Linearity: 0.1 - 1.0 AU) Measure->Validate Validate->Dilution Non-linear (Adjust Conc.) Output Determine λ_max & ε (Data Extraction) Validate->Output Linear (R² > 0.99)

Caption: Self-validating UV-Vis workflow ensuring Beer-Lambert linearity for accurate spectral profiling.

Conclusion

Methyl 4-(azidomethyl)benzoate offers a distinct UV-Vis profile dominated by its benzoate core ( λmax​ ~230-240 nm). Because its azidomethyl group is not conjugated to the aromatic ring, the molecule avoids the 250 nm and 280 nm absorption peaks characteristic of phenyl azides [4]. This makes it highly stable under standard laboratory lighting, reserving its utility primarily for click-chemistry conjugations rather than long-wavelength photo-crosslinking (where diazirines absorbing at ~350 nm are preferred) [5].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7150, Methyl benzoate." PubChem, [Link].

  • M. N. Rashed, et al. "Sustainable organophosphorus-catalysed Staudinger reduction." Chemical Science, 2019. [Link]

  • H. Lundberg, et al. "Catalytic Staudinger Reduction at Room Temperature." ACS Catalysis, 2019. [Link]

  • N. P. Gritsan, et al. "Photochemistry of ortho, ortho' dialkyl phenyl azides." Journal of the American Chemical Society, 2003. [Link]

  • R. J. R. L. West, et al. "Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion." Chemical Science, 2021. [Link]

TLC retention factors (Rf) for Methyl 4-(azidomethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

TLC Retention Factor (Rf) Comparison Guide: Methyl 4-(azidomethyl)benzoate vs. Structural Alternatives

Methyl 4-(azidomethyl)benzoate is a highly versatile building block frequently utilized in click chemistry (CuAAC) and Staudinger reductions. It is primarily synthesized via the nucleophilic substitution (SN2) of1 with sodium azide[1]. For researchers, accurately tracking this reaction's progress via Thin Layer Chromatography (TLC) is a fundamental requirement for high-yield isolation.

Mechanistic Context & The Analytical Challenge

Monitoring the conversion of a benzyl bromide to a benzyl azide presents a unique analytical challenge. Because the azide ( ) and bromide ( ) moieties possess similar steric volumes and dipole moments, their retention factors (Rf) on normal-phase silica gel are notoriously close.

To achieve baseline separation, an optimized eluent system—specifically ethyl acetate (EtOAc) in n-heptane—is required. n-Heptane is preferred over hexane because its lower volatility prevents rapid evaporation from the TLC plate during development, yielding sharper, more reproducible bands. Furthermore, because both the precursor and the product are UV-active, relying solely on UV absorption is insufficient. A self-validating protocol must employ specific chemical stains to definitively differentiate the functional groups.

G cluster_0 Reaction & Monitoring Workflow cluster_1 Comparative TLC Outcomes (10% EtOAc/Heptane) A Precursor Methyl 4-(bromomethyl)benzoate B SN2 Substitution NaN3, Acetone/H2O A->B Excess NaN3 C TLC Analysis Silica Gel 60 F254 B->C Aliquot + Mini-Workup D Target Product Methyl 4-(azidomethyl)benzoate Rf = 0.45 C->D Moderate Polarity E More Polar Analog 4-Benzyloxybenzyl azide Rf = 0.15 C->E High Polarity F Less Polar Analog Cinnamyl azide Rf = 0.53 C->F Low Polarity

Workflow and comparative TLC retention factors for benzyl azides.

Comparative TLC Retention Factors (Rf)

To provide an objective benchmark for Methyl 4-(azidomethyl)benzoate, Table 1 compares its Rf value against other structurally related azides synthesized under identical conditions[1]. The data demonstrates how varying the electronic and steric properties of the para-substituent impacts silica gel affinity.

Table 1: Comparative Rf values of Methyl 4-(azidomethyl)benzoate and structural analogs.

CompoundEluent System (v/v)Stationary PhaseRf ValueRelative Polarity
Methyl 4-(azidomethyl)benzoate EtOAc/n-heptane (1:9)Silica Gel 60 F2540.45 Moderate
Cinnamyl azideEtOAc/n-heptane (1:9)Silica Gel 60 F2540.53Low
3,4-(Methylenedioxy)benzyl azideEtOAc/n-heptane (1:9)Silica Gel 60 F2540.40Moderate
4-Benzoylbenzyl azideEtOAc/n-heptane (1:9)Silica Gel 60 F2540.30High
3-Cyanobenzyl azideEtOAc/n-heptane (1:9)Silica Gel 60 F2540.25High
4-Benzyloxybenzyl azideEtOAc/n-heptane (1:9)Silica Gel 60 F2540.15Very High
4-Methylsulfonylbenzyl azideEtOAc/n-heptane (1:4)*Silica Gel 60 F2540.15Extremely High

*Note: 4-Methylsulfonylbenzyl azide required a significantly more polar eluent (20% EtOAc) to achieve an Rf of 0.15, highlighting the strong electron-withdrawing and highly polar nature of the sulfone group compared to the ester group in Methyl 4-(azidomethyl)benzoate[1].

Self-Validating Experimental Protocol

The following step-by-step methodology ensures accurate synthesis tracking. By incorporating a mini-workup and a functional-group-specific stain, this protocol acts as a self-validating system, eliminating false positives caused by unreacted starting material.

Step 1: Reaction Setup Combine methyl 4-(bromomethyl)benzoate (1.0 equiv) and sodium azide in a2[2]. Causality: Acetone serves to solubilize the organic bromide, while water dissolves the inorganic sodium azide. This specific biphasic-miscible ratio maximizes the collision frequency for the SN2 displacement, accelerating the reaction at room temperature.

Step 2: Aliquot Sampling & Mini-Workup Extract a 10 µL aliquot of the reaction mixture and partition it between 100 µL of ethyl acetate (EtOAc) and 100 µL of distilled water in a microcentrifuge tube. Causality: Spotting the crude reaction mixture directly onto a silica plate deposits residual sodium azide and sodium bromide salts. These salts distort the local polarity of the silica gel, causing severe band streaking. The mini-workup ensures only the pure organic compounds are spotted.

Step 3: TLC Execution Spot the organic layer onto a Silica Gel 60 F254 plate alongside a pure reference standard of the starting bromide. Develop the plate in a chamber pre-equilibrated with 10% EtOAc in n-heptane (v/v)[1]. Causality: As noted, n-heptane's lower vapor pressure minimizes solvent evaporation from the plate's surface during development. This maintains a constant mobile-phase composition, yielding tighter, more reproducible Rf values.

Step 4: Visualization & Self-Validation

  • UV Detection (254 nm): Observe the plate under short-wave UV light. Both the bromide precursor and the azide product will absorb UV due to their aromatic rings. Mark the spots with a pencil.

  • Azide-Specific Staining (Self-Validation): Because the Rf of the bromide and azide can be nearly identical, UV alone is not self-validating. Dip the plate in a 5% solution of triphenylphosphine in dichloromethane and allow it to air dry for 2 minutes. Next, dip the plate in a standard ninhydrin stain and heat it gently with a heat gun. Causality: Triphenylphosphine selectively reduces the azide to a primary amine directly on the silica matrix (an on-plate Staudinger reduction). Ninhydrin then reacts with this newly formed amine to produce a bright purple spot (Ruhemann's purple). The unreacted bromide will not stain, providing absolute, self-validating proof of conversion.

References

  • Title: Sustainable organophosphorus-catalysed Staudinger reduction Source: Green Chemistry (RSC Publishing) URL: [Link]

Sources

Safety Operating Guide

Methyl 4-(azidomethyl)benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The disposal of organic azides like Methyl 4-(azidomethyl)benzoate demands a rigorous, mechanistic understanding of its reactivity. Treating azide waste as standard organic waste is a catastrophic operational failure.

This guide provides a self-validating, step-by-step operational plan for the safe handling, deactivation, and disposal of Methyl 4-(azidomethyl)benzoate, ensuring both laboratory safety and scientific integrity.

Mechanistic Hazard Analysis & Chemical Profiling

Methyl 4-(azidomethyl)benzoate (CAS: 94341-53-4)[1] is a highly valuable synthetic intermediate, particularly in click chemistry and drug development. However, its azido moiety ( −N3​ ) carries intrinsic thermodynamic instability.

The Rule of Six (C:N Ratio): According to the established safety guidelines for organic azides from the University of California, Santa Barbara (UCSB)[2], the stability of an azide is heavily dictated by the Smith Rule, which evaluates the ratio of carbon and oxygen atoms to nitrogen atoms. For Methyl 4-(azidomethyl)benzoate ( C9​H9​N3​O2​ ):

NN​NC​+NO​​=39+2​=3.67

Because this value is >3 , the compound is relatively stable compared to lower molecular weight azides and can be isolated[2]. However, it remains a high-energy compound susceptible to thermal decomposition and shock, requiring strict environmental controls.

Incompatible Environments (The Causality of Hazards):

  • Metals: Azides must never be exposed to metal spatulas, copper, or lead piping[3],[4]. Mechanistically, the azide anion can undergo ion exchange with heavy metals to form highly shock-sensitive metal azides (e.g., copper azide), which can detonate upon minimal friction[5].

  • Acids: Mixing azide waste with acidic solutions leads to the protonation of the azide group, generating hydrazoic acid ( HN3​ )[5],[3]. HN3​ is a highly toxic, volatile liquid that poses a severe inhalation and explosion hazard[4].

  • Halogenated Solvents: Safety protocols from Case Western Reserve University[6] and the University of New Mexico (UNM)[4] strictly prohibit the mixing of azides with halogenated solvents (like dichloromethane). Azides can react with these solvents to form polyazidomethanes (e.g., diazidomethane), which are notoriously explosive[4].

Primary Disposal Workflow: EHS Segregation (For Bulk Waste)

When dealing with bulk quantities (>5g) or concentrated solutions (>1M) of Methyl 4-(azidomethyl)benzoate, direct chemical quenching presents a thermal runaway risk. The safest operational plan is strict segregation for Environmental Health and Safety (EHS) pickup.

Step-by-Step Methodology:

  • Container Selection: Use only High-Density Polyethylene (HDPE) or clear glass containers.

    • Causality: Prevents the formation of shock-sensitive metal azides that occur when azides contact metal containers or lids[5].

  • Solvent Compatibility Check: Ensure the waste stream contains NO halogenated solvents.

    • Causality: Prevents the formation of explosive diazidomethane[6].

  • pH Control: Maintain the waste solution at a pH > 9 using a buffer or dilute NaOH.

    • Causality: Alkaline conditions prevent the formation of volatile, toxic hydrazoic acid ( HN3​ )[3],[6].

  • Labeling and Storage: Label the container explicitly as "Acutely Toxic - Organic Azide Waste". Store in a secondary containment tray in a dark, refrigerated environment (4°C) away from acids until EHS pickup[2].

Chemical Deactivation Protocol: Staudinger Reduction (For Trace Waste)

For trace amounts, washings, or dilute solutions (<1M), in-hood chemical deactivation is the preferred protocol. We utilize the Staudinger reduction to convert the energetic azide into the stable amine,7[7]. This protocol is designed as a self-validating system.

Step-by-Step Methodology:

  • Setup: In a certified chemical fume hood, place the dilute azide waste in a round-bottom flask equipped with a magnetic stirrer and a bubbler[4].

    • Causality: The bubbler allows for the safe venting and visual monitoring of nitrogen gas ( N2​ ) evolution, which is the primary byproduct of the reduction.

  • Reagent Addition: Slowly add 1.2 equivalents of Triphenylphosphine ( PPh3​ ) dissolved in THF.

    • Causality: PPh3​ nucleophilically attacks the terminal nitrogen of the azide, forming a phosphazide intermediate. This intermediate rapidly expels N2​ gas to form a stable aza-ylide.

  • Hydrolysis: Once gas evolution ceases (typically 1-2 hours), add an excess of water ( H2​O ) and stir for an additional 2-4 hours.

    • Causality: Water hydrolyzes the aza-ylide into the target primary amine and triphenylphosphine oxide ( Ph3​PO ).

  • System Validation (IR Spectroscopy): Take a small aliquot, evaporate the solvent, and run an FT-IR spectrum.

    • Causality: The complete disappearance of the characteristic strong, asymmetric azide stretch at ~2100 cm⁻¹ validates that the deactivation is 100% complete. You do not guess if the waste is safe; the data proves it.

  • Final Disposal: The resulting amine solution is now deactivated and can be safely neutralized to pH 6-9 and disposed of in the standard organic waste stream[4].

Quantitative Data: Reactant vs. Deactivated Product

The following table summarizes the physicochemical and safety profile shift achieved through the deactivation protocol, comparing the raw azide to the quenched amine[7],[8].

PropertyMethyl 4-(azidomethyl)benzoate (Waste)Methyl 4-(aminomethyl)benzoate (Deactivated)
CAS Number 94341-53-418469-52-8
Molecular Formula C9​H9​N3​O2​ C9​H11​NO2​
Molecular Weight 191.19 g/mol 165.19 g/mol
IR Signature Strong asymmetric stretch at ~2100 cm⁻¹N-H stretch at ~3300-3400 cm⁻¹
Hazard Profile Explosive precursor, Acutely ToxicIrritant, Standard Organic Waste
Chemical Stability Thermally sensitive, shock-sensitive with metalsStable under standard laboratory conditions

Operational Workflow Visualization

AzideDisposal Start Methyl 4-(azidomethyl)benzoate Waste Stream Decision Volume & Concentration Assessment Start->Decision Bulk Bulk / High Purity (>5g or >1M) Decision->Bulk High Risk Trace Trace / Dilute (<5g or <1M) Decision->Trace Low Risk EHSPickup EHS Segregated Azide Waste Container Bulk->EHSPickup Direct Segregation Quench Chemical Deactivation (Staudinger Reduction) Trace->Quench In-hood Quenching Amine Methyl 4-(aminomethyl)benzoate + Ph3PO Quench->Amine PPh3 / H2O StandardWaste Standard Organic Waste Stream Amine->StandardWaste Safe Disposal

Workflow for the safe segregation and chemical deactivation of organic azide waste.

References

  • Source: University of California, Santa Barbara (UCSB)
  • Source: University of New Mexico (UNM)
  • Handling Azide Compounds Laboratory Safety Standard Operating Procedure Source: Case Western Reserve University URL
  • Source: University of North Carolina (UNC)
  • Sodium azide: Uses, safety and sustainable alternatives Source: Abcam URL

Sources

Personal protective equipment for handling Methyl 4-(azidomethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling energetic compounds like Methyl 4-(azidomethyl)benzoate . While this compound is an invaluable reagent for Staudinger reductions and click chemistry (azide-alkyne cycloadditions), its azido (-N₃) functional group carries inherent explosive and toxicological risks.

This guide provides a comprehensive, causality-driven operational framework for handling Methyl 4-(azidomethyl)benzoate, ensuring both scientific integrity and absolute laboratory safety.

Chemical Profile & Stability Assessment

Before designing a handling protocol, we must quantitatively assess the thermodynamic stability of the target molecule. The stability of organic azides is governed by the dilution of the energetic nitrogen atoms across the carbon skeleton.

According to the established "Rule of Six" and the azide stability index, an organic azide is considered relatively stable for isolation if the ratio of (Carbon + Oxygen) to Nitrogen atoms is ≥ 3[1].

Table 1: Chemical & Safety Profile of Methyl 4-(azidomethyl)benzoate

ParameterValueSafety Implication
CAS Number 94341-53-4Unique identifier for SDS cross-referencing.
Molecular Formula C₉H₉N₃O₂Contains the highly energetic -N₃ functional group.
Molecular Weight 191.19 g/mol Used for precise stoichiometric calculations to avoid excess azide.
C:N Ratio 3:1Meets the absolute minimum threshold (≥ 3:1) for baseline stability[2].
(C+O)/N Ratio 3.66(9+2)/3 = 3.66 . Since this is >3, the compound can be isolated and stored, but remains sensitive to extreme thermal or mechanical shock[1][3].

Hazard Assessment & Mechanistic Causality

A robust safety protocol requires understanding why specific precautions are taken. Do not simply follow rules; understand the chemical causality driving them.

  • Mechanical Shock & Friction: The linear azide group is thermodynamically driven to release N₂ gas. Micro-friction, such as the grinding action of ground-glass joints or metal spatulas, can provide the localized activation energy required to initiate a violent decomposition[3][4].

  • Heavy Metal Reactivity: Organic azides must never contact heavy metals (copper, lead, brass). Azides react with these metals to form highly sensitive, primary explosive metal azides (e.g., copper(II) azide) which can detonate upon the slightest touch[2][5].

  • Acid Incompatibility: Exposure to Brønsted acids protonates the azide group, generating hydrazoic acid (HN₃). HN₃ is not only a highly volatile explosive but also exhibits acute toxicity comparable to hydrogen cyanide[5][6].

Tiered Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for organic azides. You must deploy a tiered barrier system to mitigate both chemical permeation and explosive fragmentation.

  • Primary Hand Protection (Chemical Barrier): Wear Silver Shield (Norfoil) gloves. Standard nitrile gloves are highly permeable to organic azides. Silver Shield provides a broad-spectrum chemical barrier[5].

  • Secondary Hand Protection (Mechanical Barrier): Wear heavy-duty nitrile gloves over the Silver Shield gloves to provide dexterity and prevent the foil from tearing[5].

  • Eye & Face Protection: Splash-proof chemical goggles must be worn. If operating outside a fume hood's blast shield, a full polycarbonate face shield is mandatory[4][7].

  • Body Protection: A fully buttoned, flame-resistant (FR) lab coat.

Operational Workflow: Step-by-Step Handling Protocol

Every step in this workflow is designed as a self-validating system to prevent accidental detonation or exposure.

Workflow Start 1. Pre-Operation Check Clear hood of acids & metals PPE 2. Don Tiered PPE Silver Shield + Nitrile, FR Coat Start->PPE Setup 3. Equipment Setup Blast shield, Plastic spatulas PPE->Setup Transfer 4. Chemical Transfer Avoid ground-glass joints Setup->Transfer Reaction 5. Execute Reaction Monitor temp, inert atmosphere Transfer->Reaction Waste 6. Azide Waste Disposal Separate container, basic pH Reaction->Waste

Fig 1. End-to-end operational workflow for handling Methyl 4-(azidomethyl)benzoate.

Step 1: Workspace Preparation & Validation
  • Action: Conduct operations exclusively inside a certified chemical fume hood. Remove all halogenated solvents (e.g., dichloromethane) and acids from the workspace[8].

  • Validation: Pass a magnetic wand over the workspace to ensure no stray metal stir bars or spatulas are present.

Step 2: Equipment Selection
  • Action: Use only plastic, ceramic, or Teflon-coated spatulas for weighing[3][4].

  • Action: Utilize glassware with rubber septa or Teflon stoppers. Never use ground-glass joints, as the friction of twisting the joint can trigger detonation[2][4].

Step 3: Chemical Transfer
  • Action: Weigh out the minimum viable amount of Methyl 4-(azidomethyl)benzoate required for the experiment (do not exceed 5 grams without explicit PI approval)[1][4].

  • Validation: Verify the mass on an analytical balance behind a freestanding blast shield[4][8].

Step 4: Reaction Execution
  • Action: Maintain the reaction temperature strictly below 100°C (well below the typical ~180°C decomposition threshold for stable organic azides)[3]. Do not concentrate azide solutions using a rotary evaporator to dryness, as concentrating the energetic material increases friction sensitivity[2][8].

Emergency Response & Spill Decontamination

In the event of a spill, immediate and calculated action is required to prevent the formation of volatile hydrazoic acid or friction-induced ignition.

SpillResponse Spill Azide Spill Detected Size Assess Spill Size Spill->Size Large Large Spill (>5g) Evacuate & Call EHS Size->Large Yes Small Small Spill (<5g) Proceed with Cleanup Size->Small No Absorb Absorb with Inert Material (No metal tools) Small->Absorb Decon Decontaminate Surface (pH > 9 Buffer Solution) Absorb->Decon Waste Collect in Azide Waste Decon->Waste

Fig 2. Decision tree for Methyl 4-(azidomethyl)benzoate spill response and decontamination.

Step-by-Step Spill Protocol:
  • Assess & Evacuate: If the spill exceeds 5 grams or 250 mL, immediately evacuate the laboratory, post "DO NOT ENTER" signage, and contact Environmental Health and Safety (EHS)[4][8].

  • Inert Absorption: For small spills (< 5g), do not sweep dry materials (friction hazard). Cover the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite)[8].

  • Alkaline Decontamination: Wet the area with a pH > 9 buffer solution. Causality: Maintaining a highly basic environment ensures that the azide remains as a stable salt and cannot protonate into explosive hydrazoic acid gas[4][8].

  • Self-Validation (Colorimetric Test): To confirm the area is fully decontaminated, place a drop of the final wash solution on a spot plate. Add 1 drop of dilute HCl and 1 drop of iron(III) chloride (FeCl₃). If the solution turns red, residual azide is still present and further decontamination is required[5].

Waste Disposal Protocol

Improper disposal of azides has historically led to catastrophic plumbing explosions due to the accumulation of metal azides in pipes.

  • Drain Prohibition: Under no circumstances should Methyl 4-(azidomethyl)benzoate or any azide-containing washings be poured down the drain[5].

  • Segregation: Collect all waste in a dedicated, clearly labeled "Azide Waste" container. Ensure this container is strictly segregated from acid waste and heavy metal waste[8].

  • Storage: Store the sealed waste container in a secondary containment tray inside the fume hood until EHS pickup[4].

References

  • Standard Operating Procedure Safe Handling of Azido Compounds. University of New Mexico (UNM) Chemistry. Available at: [Link]

  • SOP: Explosive Compounds. PennEHRS - University of Pennsylvania. Available at: [Link]

  • Azides - Safe Work Procedure. University of Victoria Occupational Health, Safety & Environment. Available at: [Link]

  • Handling Azide Compounds Standard Operating Procedure. Case Western Reserve University EHS. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(azidomethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(azidomethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.